Product packaging for 3-Ethyl-2,2-dimethylheptane(Cat. No.:CAS No. 61869-03-2)

3-Ethyl-2,2-dimethylheptane

Cat. No.: B14555460
CAS No.: 61869-03-2
M. Wt: 156.31 g/mol
InChI Key: SBWMIVQVGGUMCE-UHFFFAOYSA-N
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Description

3-Ethyl-2,2-dimethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14555460 3-Ethyl-2,2-dimethylheptane CAS No. 61869-03-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61869-03-2

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-2,2-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-8-9-10(7-2)11(3,4)5/h10H,6-9H2,1-5H3

InChI Key

SBWMIVQVGGUMCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Ethyl-2,2-dimethylheptane. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to illustrate key concepts.

Core Chemical and Physical Properties

This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2] As a saturated hydrocarbon, it is a non-polar molecule, which dictates its solubility and other physical characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
IUPAC NameThis compound[2]
Molecular FormulaC₁₁H₂₄[1][2]
Molecular Weight156.31 g/mol [1]
Boiling Point179 °C[1]
Melting PointNot available
Density0.757 g/mL[1]
CAS Number61869-03-2[3]

Experimental Protocols

This section details the methodologies for determining the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a liquid, the Thiele tube method is a common and efficient procedure.

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (0-200 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is placed inside the test tube with the open end downwards.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level above the side arm.

  • The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating.

  • As the temperature rises, air trapped in the capillary tube will be expelled.

  • When the boiling point of the sample is reached, a continuous stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.

Materials:

  • Pycnometer with a ground-glass stopper and a capillary tube

  • Analytical balance

  • Thermometer

  • Distilled water (for calibration)

  • Sample of this compound

  • Acetone (for cleaning and drying)

Procedure:

  • The pycnometer is thoroughly cleaned with distilled water, then acetone, and dried completely.

  • The mass of the empty, dry pycnometer (m₁) is accurately measured using an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped off.

  • The mass of the pycnometer filled with water (m₂) is measured.

  • The pycnometer is emptied, cleaned, and dried as before.

  • The pycnometer is then filled with the this compound sample, and its mass (m₃) is measured.

  • The volume of the pycnometer (V) is calculated using the mass of the water and its known density (ρ_water) at the measured temperature: V = (m₂ - m₁) / ρ_water.

  • The density of the this compound sample (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

Synthesis of this compound

The retrosynthetic analysis suggests a disconnection at the C3-C4 bond, leading to two potential alkyl halide precursors and a lithium dialkylcuprate (Gilman reagent).

A logical synthetic approach would involve the reaction of lithium di(tert-butyl)cuprate with 1-bromo-2-ethylpentane. However, a more practical approach considering the accessibility of starting materials would be the reaction of a Gilman reagent derived from a pentyl halide with a halide containing the ethyl and dimethyl groups.

Proposed Synthesis via Corey-House Reaction:

Step 1: Formation of the Gilman Reagent (Lithium Dipentylcuprate) 1-Bromopentane is reacted with lithium metal in an anhydrous ether solvent to form pentyllithium. CH₃(CH₂)₄Br + 2Li → CH₃(CH₂)₄Li + LiBr

Two equivalents of the resulting pentyllithium are then reacted with one equivalent of copper(I) iodide to form the lithium dipentylcuprate (Gilman reagent). 2CH₃(CH₂)₄Li + CuI → [CH₃(CH₂)₄]₂CuLi + LiI

Step 2: Coupling Reaction The Gilman reagent is then reacted with a suitable alkyl halide, in this case, 3-bromo-2,2-dimethylbutane, to form the final product, this compound. [CH₃(CH₂)₄]₂CuLi + (CH₃)₃CCH(Br)CH₂CH₃ → CH₃(CH₂)₃CH(CH₂CH₃)C(CH₃)₃ + CH₃(CH₂)₄Cu + LiBr

Note: The choice of alkyl halide and the organocuprate can be interchanged based on the availability and reactivity of the precursors.

Synthesis_Workflow cluster_step1 Step 1: Gilman Reagent Formation cluster_step2 Step 2: Coupling Reaction cluster_purification Purification PentylBromide 1-Bromopentane PentylLithium Pentyllithium PentylBromide->PentylLithium + 2Li (Anhydrous Ether) Lithium Lithium Metal Lithium->PentylLithium Gilman Lithium Dipentylcuprate PentylLithium->Gilman + CuI CuI Copper(I) Iodide CuI->Gilman Product This compound Gilman->Product AlkylHalide 3-Bromo-2,2-dimethylbutane AlkylHalide->Product Coupling Workup Aqueous Workup Product->Workup Extraction Solvent Extraction Workup->Extraction Distillation Fractional Distillation Extraction->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: Workflow for the proposed synthesis of this compound via the Corey-House reaction.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound would be complex due to the presence of multiple, structurally similar alkyl groups. However, key features can be anticipated:

  • Upfield Region (approx. 0.8-1.0 ppm): Several overlapping signals corresponding to the various methyl (CH₃) groups. The nine protons of the tert-butyl group at the 2-position would likely appear as a sharp singlet. The terminal methyl group of the heptyl chain and the methyl group of the ethyl group would appear as triplets.

  • Methylene (B1212753) Region (approx. 1.2-1.5 ppm): A series of complex, overlapping multiplets corresponding to the methylene (CH₂) groups in the heptyl and ethyl chains.

  • Methine Proton (approx. 1.5-1.8 ppm): A multiplet corresponding to the single methine (CH) proton at the 3-position.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would provide a clearer picture of the carbon skeleton. Due to the molecule's asymmetry, all 11 carbon atoms are chemically non-equivalent and should give rise to 11 distinct signals.

  • Quaternary Carbon: One signal for the quaternary carbon at the 2-position.

  • Methine Carbon: One signal for the methine carbon at the 3-position.

  • Methylene Carbons: Multiple signals for the methylene carbons of the heptyl and ethyl chains.

  • Methyl Carbons: Multiple signals for the methyl carbons of the tert-butyl group, the ethyl group, and the terminal methyl of the heptyl chain.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations. For this compound, the following characteristic absorptions are expected:

  • C-H Stretching (2850-3000 cm⁻¹): Strong, sharp absorptions in this region are characteristic of C(sp³)-H bonds.

  • C-H Bending (1365-1480 cm⁻¹):

    • A prominent band around 1465 cm⁻¹ is due to the scissoring vibration of CH₂ groups.

    • Bands corresponding to the bending vibrations of the methyl groups will also be present. The presence of a tert-butyl group often results in a characteristic doublet in the 1365-1395 cm⁻¹ region.

  • C-C Stretching: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and are generally weak and less useful for diagnostic purposes.

Identification_Properties cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Data cluster_structural Structural Information Compound This compound BoilingPoint Boiling Point (179 °C) Compound->BoilingPoint Determined by Density Density (0.757 g/mL) Compound->Density Determined by NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Characterized by IR IR Spectroscopy Compound->IR Characterized by Formula Molecular Formula (C₁₁H₂₄) Compound->Formula Has MW Molecular Weight (156.31 g/mol) Compound->MW Has

Caption: Logical relationship of the identification properties for this compound.

References

3-Ethyl-2,2-dimethylheptane IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyl-2,2-dimethylheptane

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a proposed synthetic pathway, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

IUPAC Name: this compound[1] CAS Number: 61869-03-2[1][2]

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular FormulaC₁₁H₂₄[1]
Molecular Weight156.31 g/mol [1]
Boiling Point176 °C (Predicted)[3]
Density0.757 - 0.7596 g/cm³[3][4]
Refractive Index1.4221[3]
InChIKeySBWMIVQVGGUMCE-UHFFFAOYSA-N[1]
Canonical SMILESCCCCC(CC)C(C)(C)C[1]

Proposed Synthetic Route

A logical workflow for this synthesis is outlined below:

G A Start: 3,3-Dimethyl-2-pentanone (B1585287) + n-Butylmagnesium bromide B Grignard Reaction (in anhydrous ether) A->B Step 1 C Intermediate: 3-Ethyl-2,2-dimethylheptan-3-ol B->C D Acid-catalyzed Dehydration (e.g., H₂SO₄, heat) C->D Step 2 E Alkene Mixture: (E/Z)-3-Ethyl-2,2-dimethylhept-3-ene D->E F Catalytic Hydrogenation (H₂, Pd/C) E->F Step 3 G Final Product: This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, generalized protocol for the proposed synthesis:

Step 1: Grignard Reaction to form 3-Ethyl-2,2-dimethylheptan-3-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

  • Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of the Grignard reagent (n-butylmagnesium bromide).

  • Once the Grignard reagent formation is complete, cool the flask in an ice bath.

  • Add a solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-Ethyl-2,2-dimethylheptan-3-ol

  • Place the crude alcohol in a round-bottom flask with a distillation apparatus.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to induce dehydration and distill the resulting alkene product, (E/Z)-3-Ethyl-2,2-dimethylhept-3-ene.

Step 3: Hydrogenation of (E/Z)-3-Ethyl-2,2-dimethylhept-3-ene

  • Dissolve the alkene in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G A Synthesized Product B GC-MS Analysis A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Purity Assessment (Retention Time, Peak Area) B->D E Structural Confirmation (Mass Spectrum) B->E F Structural Elucidation (Chemical Shift, Integration) C->F G Verified Compound D->G Confirms E->G F->G

References

3-Ethyl-2,2-dimethylheptane molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 3-Ethyl-2,2-dimethylheptane, targeted towards researchers, scientists, and professionals in drug development.

Chemical Identity and Formula

This compound is a saturated, branched-chain alkane. Its systematic IUPAC name clearly defines its structure: a seven-carbon main chain (heptane) with an ethyl substituent at the third carbon atom and two methyl substituents at the second.

  • Molecular Formula: C₁₁H₂₄[1][2][3]

  • IUPAC Name: this compound[1]

  • Synonyms: 2,2-dimethyl-3-ethylheptane[2][4]

  • CAS Number: 61869-03-2[1][5]

Physicochemical Properties

The following table summarizes key quantitative data for this compound. These properties are crucial for its handling, application in synthesis, and for computational modeling.

PropertyValueSource(s)
Molecular Weight 156.31 g/mol [1][2][3]
Exact Mass 156.188 g/mol [5]
Boiling Point 176 °C[4]
Density 0.757 - 0.7596 g/cm³[2][4]
Refractive Index 1.4221[4]
LogP (Octanol-Water Partition Coefficient) 4.24890[5]
Melting Point (Estimated) -57.06 °C[4]

Molecular Structure and Visualization

The structure of this compound consists of a heptane (B126788) backbone. The numbering of this carbon chain begins at the end closest to the substituents. This places two methyl groups on the second carbon (C2) and an ethyl group on the third carbon (C3). The presence of a quaternary carbon at the C2 position is a notable feature of this isomer.

C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 Me1 Me C2->Me1 C4 C4 C3->C4 Et1 C C3->Et1 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 Me2 Me Me2->C2 Et2 C Et1->Et2

Caption: Connectivity diagram of this compound.

Experimental Protocols

Logical Workflow for Synthesis:

cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration cluster_hydrogenation Step 3: Hydrogenation A Ketone (e.g., Heptan-3-one derivative) C Tertiary Alcohol Intermediate A->C B Grignard Reagent (e.g., tert-butylmagnesium bromide) B->C D Alkene Mixture C->D Acid catalyst (H₂SO₄) Heat E This compound (Final Product) D->E H₂ gas Catalyst (Pt, Pd, or Ni)

Caption: A potential synthetic pathway for this compound.

Methodology Overview:

  • Formation of a Tertiary Alcohol: A common method involves a Grignard reaction. A ketone with a suitable carbon skeleton would be reacted with an appropriate Grignard reagent to form a tertiary alcohol. For instance, reacting a derivative of heptan-3-one with a tert-butyl Grignard reagent could yield the necessary carbon framework.

  • Dehydration to an Alkene: The resultant tertiary alcohol can be dehydrated using a strong acid catalyst (like sulfuric acid) and heat. This elimination reaction would produce a mixture of alkene isomers.

  • Catalytic Hydrogenation: The alkene mixture is then subjected to catalytic hydrogenation. By reacting the alkenes with hydrogen gas (H₂) over a metal catalyst such as platinum, palladium, or nickel, the carbon-carbon double bonds are reduced to single bonds, yielding the final saturated alkane product, this compound. Purification would likely be achieved through fractional distillation.

References

A Technical Guide to the Spectroscopic Profile of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of 3-Ethyl-2,2-dimethylheptane.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.85Triplet3H-CH₂CH₃ (Ethyl group)
~ 0.88Singlet9H-C(CH₃ )₃ (tert-Butyl group at C2)
~ 0.90Triplet3H-CH₂CH₂CH₂CH₃ (Terminal methyl)
~ 1.15 - 1.40Multiplet8H-CH₂ - (Ethyl and Heptane chain)
~ 1.55Multiplet1H-CH - (C3 methine)

Predicted in a standard non-polar deuterated solvent like CDCl₃.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The proton-decoupled ¹³C NMR spectrum is predicted to show all 11 unique carbon signals.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~ 11.5Ethyl Group CH₃
~ 14.2Heptane Chain Terminal CH₃
~ 23.5Heptane Chain CH₂ (C6)
~ 26.8tert-Butyl Group CH₃
~ 29.5Ethyl Group CH₂
~ 31.0Heptane Chain CH₂ (C5)
~ 33.0Heptane Chain CH₂ (C4)
~ 35.0Quaternary Carbon (C2)
~ 48.0Tertiary Carbon (CH at C3)

Predicted in a standard non-polar deuterated solvent like CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

As an alkane, the IR spectrum will be characterized by C-H and C-C bond vibrations.

Predicted Absorption Range (cm⁻¹)Vibration TypeIntensity
2850 - 2965C-H Stretch (sp³ CH, CH₂, CH₃)Strong
1450 - 1470C-H Bend (CH₂ Scissoring)Medium
1365 - 1385C-H Bend (CH₃ Symmetric & Asymmetric Bending)Medium-Strong
800 - 1300C-C StretchWeak
Predicted Mass Spectrometry (MS) Data

The Electron Ionization (EI) mass spectrum of this branched alkane is expected to show significant fragmentation. The molecular ion (M⁺) at m/z = 156 is predicted to be of very low abundance or entirely absent.[1] Fragmentation will be driven by the formation of stable carbocations, particularly at the branching points.[2]

Predicted m/zProposed Fragment IonNotes
127[M - CH₂CH₃]⁺Loss of the ethyl group from C3.
99[M - (CH₂)₃CH₃]⁺ or [M - C(CH₃)₃]⁺Loss of the butyl group from C3 or the tert-butyl group from C2.
57[C(CH₃)₃]⁺tert-Butyl cation. Due to its high stability, this is expected to be the base peak .
43[CH(CH₃)₂]⁺Propyl cation fragment.
29[CH₂CH₃]⁺Ethyl cation fragment.

Experimental Protocols

The following sections describe generalized protocols for acquiring spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

  • For ¹H NMR, dissolve approximately 1-5 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated sample of 10-20 mg is preferable due to the lower natural abundance of the ¹³C isotope.[3][4]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it. TMS provides a reference signal at 0 ppm.

2.1.2 Data Acquisition (¹H and ¹³C NMR)

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This corrects for any magnetic field drift.

  • Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.

  • Set the acquisition parameters. For ¹H NMR, this includes setting the spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds). A 30° or 45° pulse angle is common for routine spectra.[5]

  • For ¹³C NMR, a wider spectral width is required (e.g., 0 to 220 ppm).[6] A longer relaxation delay may be necessary for quantitative analysis, and broadband proton decoupling is typically used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[7][8]

  • Initiate data acquisition. The resulting Free Induction Decay (FID) signal is then subjected to a Fourier Transform to generate the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Neat Liquid Film)

  • Place one drop of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

  • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[1]

  • Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, place a single drop of the sample directly onto the ATR crystal.[10]

2.2.2 Data Acquisition

  • Place the prepared salt plate "sandwich" or position the ATR accessory in the sample holder of the FTIR spectrometer.

  • First, acquire a background spectrum of the empty instrument (or clean salt plates/ATR crystal). This measures the absorbance of atmospheric CO₂ and H₂O.

  • Acquire the sample spectrum. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.[10]

Mass Spectrometry (MS)

2.3.1 Sample Introduction and Ionization (Electron Ionization)

  • The sample is typically introduced via a Gas Chromatography (GC) system for separation and purification before entering the mass spectrometer.

  • The sample is volatilized in a heated chamber and enters the ion source, which is under a high vacuum.[11]

  • In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[12]

  • This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing extensive fragmentation.[12][13]

2.3.2 Mass Analysis and Detection

  • The newly formed positive ions (the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • An ion detector records the abundance of ions at each m/z value.

  • The instrument's software plots the relative abundance of ions against their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an unknown chemical compound using the spectroscopic methods described.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolving, Neat Film) NMR_Acq NMR Data Acquisition (1H, 13C, 2D) Sample->NMR_Acq IR_Acq IR Data Acquisition (FTIR-ATR) Sample->IR_Acq MS_Acq MS Data Acquisition (GC-MS, EI) Sample->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Analysis Combined Data Analysis & Interpretation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Structure Elucidation Analysis->Structure

References

Synthesis of Highly Branched Alkanes: A Technical Guide to 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched alkanes are crucial structural motifs in a variety of chemical disciplines. Their unique physical and chemical properties, such as higher octane (B31449) numbers and lower freezing points compared to their linear isomers, make them valuable as fuel additives.[1] In the pharmaceutical industry, densely substituted aliphatic fragments are integral components of many drug candidates, influencing their lipophilicity, metabolic stability, and binding affinity to biological targets. The synthesis of specific, highly-branched alkanes like 3-Ethyl-2,2-dimethylheptane presents a challenge that requires strategic and efficient synthetic methodologies. This guide provides an in-depth overview of the core synthetic strategies applicable to the preparation of such complex alkanes, with a practical focus on the synthesis of this compound.

Synthetic Strategies for Highly Branched Alkanes

The construction of sterically hindered C-C bonds in a controlled manner is the central challenge in synthesizing highly branched alkanes. Several powerful methods have been developed to address this, with organometallic coupling reactions being particularly prominent.

The Corey-House Synthesis

The Corey-House reaction is a versatile and widely used method for the formation of a new carbon-carbon bond by coupling two alkyl groups.[2] This reaction is particularly effective for the synthesis of unsymmetrical alkanes.[3][4] The key reagent is a lithium dialkylcuprate (Gilman reagent), which is prepared by the reaction of an alkyllithium with a copper(I) halide.[5][6] The Gilman reagent then reacts with a second alkyl halide to form the desired alkane.[7]

A key advantage of the Corey-House synthesis is its tolerance of a wide range of functional groups and its ability to couple primary, secondary, and even tertiary alkyl groups to a primary alkyl halide.[4] For optimal yields, the alkyl halide used in the final coupling step should be primary.[2]

Grignard Reagent Addition Followed by Reduction

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[8] The addition of a Grignard reagent (an organomagnesium halide) to a ketone or aldehyde results in the formation of a secondary or tertiary alcohol, respectively.[9][10] For the synthesis of highly branched alkanes, a tertiary alcohol is often a key intermediate. This alcohol can then be converted to the corresponding alkane through a two-step process of dehydration to an alkene, followed by catalytic hydrogenation. Alternatively, the tertiary alcohol can be reduced directly to the alkane.

Synthesis of this compound

Two plausible synthetic routes for this compound are presented below, utilizing the Corey-House synthesis and a Grignard-based approach.

Route 1: Corey-House Synthesis

This route involves the coupling of a lithium di(tert-butyl)cuprate with 1-bromo-2-ethylhexane.

Step 1: Preparation of tert-Butyllithium (B1211817) In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place lithium metal (2 equivalents) in anhydrous diethyl ether. Add a solution of tert-butyl bromide (1 equivalent) in anhydrous diethyl ether dropwise to the stirred suspension of lithium. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of tert-butyllithium.

Step 2: Formation of Lithium di(tert-butyl)cuprate (Gilman Reagent) In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). To this suspension, add the freshly prepared tert-butyllithium solution (2 equivalents) dropwise via a cannula. The mixture will change color, indicating the formation of the Gilman reagent. Allow the solution to stir at -78 °C for 30 minutes.

Step 3: Coupling Reaction To the freshly prepared Gilman reagent at -78 °C, add a solution of 1-bromo-2-ethylhexane (1 equivalent) in anhydrous diethyl ether dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Work-up and Purification Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Corey_House_Synthesis cluster_step1 Step 1: Formation of tert-Butyllithium cluster_step2 Step 2: Formation of Gilman Reagent cluster_step3 Step 3: Coupling tBuBr tert-Butyl bromide tBuLi tert-Butyllithium tBuBr->tBuLi  2 Li (dry ether) Li Li tBuLi2 tert-Butyllithium (2 eq) Gilman Lithium di(tert-butyl)cuprate ((CH3)3C)2CuLi tBuLi2->Gilman  CuI (dry ether, -78 °C) CuI CuI Gilman2 Lithium di(tert-butyl)cuprate Product This compound Gilman2->Product Bromoalkane 1-Bromo-2-ethylhexane Bromoalkane->Product Coupling

Caption: Corey-House synthesis of this compound.

Route 2: Grignard Reaction and Reduction

This approach involves the addition of an ethylmagnesium bromide Grignard reagent to 2,2-dimethylheptan-3-one, followed by reduction of the resulting tertiary alcohol.

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent) In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of bromoethane (B45996) (1 equivalent) in anhydrous diethyl ether. Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of bubbles. Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30 minutes.

Step 2: Grignard Addition to Ketone Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. To this solution, add a solution of 2,2-dimethylheptan-3-one (1 equivalent) in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

Step 3: Work-up and Formation of Tertiary Alcohol Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield crude 3-ethyl-2,2-dimethylheptan-3-ol.

Step 4: Reduction of the Tertiary Alcohol The crude tertiary alcohol can be reduced to the alkane via a two-step dehydration-hydrogenation sequence.

  • Dehydration: Dissolve the crude alcohol in a minimal amount of cold concentrated sulfuric acid. Gently heat the mixture to effect dehydration. The resulting alkene mixture is then isolated.

  • Hydrogenation: The alkene mixture is dissolved in ethanol (B145695) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield this compound.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Addition cluster_step3 Step 3: Reduction EtBr Bromoethane Grignard Ethylmagnesium bromide EtBr->Grignard  Mg (dry ether) Mg Mg Grignard2 Ethylmagnesium bromide Tertiary_Alcohol 3-Ethyl-2,2-dimethylheptan-3-ol Grignard2->Tertiary_Alcohol Ketone 2,2-Dimethylheptan-3-one Ketone->Tertiary_Alcohol 1. Addition 2. H3O+ workup Tertiary_Alcohol2 3-Ethyl-2,2-dimethylheptan-3-ol Alkene Alkene Intermediate Tertiary_Alcohol2->Alkene [H+], Δ Product This compound Alkene->Product H2, Pd/C

Caption: Grignard-based synthesis of this compound.

Data Summary

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.

Table 1: Reagents for Corey-House Synthesis

StepReagentMolar RatioKey Conditions
1tert-Butyl bromide1Anhydrous diethyl ether
1Lithium metal2Inert atmosphere
2Copper(I) iodide0.5-78 °C, Anhydrous diethyl ether
31-Bromo-2-ethylhexane1-78 °C to RT, overnight

Table 2: Reagents for Grignard-based Synthesis

StepReagentMolar RatioKey Conditions
1Bromoethane1Anhydrous diethyl ether
1Magnesium turnings1.1Inert atmosphere, iodine crystal
22,2-Dimethylheptan-3-one10 °C to RT, Anhydrous diethyl ether
4aConcentrated H₂SO₄CatalyticGentle heating
4bH₂ gasExcessPd/C catalyst, Ethanol

Table 3: Product Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₁H₂₄[11]
Molecular Weight156.31 g/mol [11]
IUPAC NameThis compound[11]
CAS Number61869-03-2[11]

Conclusion

The synthesis of highly branched alkanes such as this compound can be effectively achieved through established organometallic methodologies. The Corey-House synthesis offers a direct coupling approach, while the Grignard reaction provides a reliable method for constructing a key tertiary alcohol intermediate that can be subsequently reduced. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the target molecule. The detailed protocols and strategic guidance provided in this document serve as a comprehensive resource for researchers engaged in the synthesis of complex aliphatic structures.

References

An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C11H24), a saturated acyclic alkane, exists as 159 structural isomers. These isomers, while sharing the same molecular formula, exhibit a fascinating array of physicochemical properties dictated by the degree and nature of their branching. Though generally characterized by low biological reactivity, their diverse properties as solvents and components of complex hydrocarbon mixtures are of considerable interest across various industrial and research sectors. This technical guide provides a comprehensive overview of the known properties of a selection of undecane isomers, detailed experimental protocols for their characterization, and a logical workflow for these experimental procedures.

Physicochemical Properties of Undecane Isomers

The structural diversity among the isomers of undecane gives rise to significant variations in their physical properties. In general, increased branching disrupts the intermolecular van der Waals forces, leading to lower boiling points compared to the linear n-undecane. Molecular symmetry also plays a crucial role, with more symmetrical isomers often possessing higher melting points.

Data Presentation: Physicochemical Properties of Selected C11H24 Isomers
Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (nD)
n-Undecane1120-21-4196-260.7401.417
2-Methyldecane6975-98-0189.3-0.737-
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742-
4-Methyldecane2847-72-5188.7-0.741-
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742-
2,2-Dimethylnonane17302-18-0----
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438-
3,3-Dimethylnonane-----
4,4-Dimethylnonane17302-18-0----
5,5-Dimethylnonane-----

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physicochemical properties of undecane isomers.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: A small amount of the liquid undecane isomer is placed in a test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The apparatus is heated in a controlled manner, for instance, using a Thiele tube or a melting point apparatus with a heating block.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then slowly reduced.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Determination of Density (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume.

Methodology:

  • Pycnometer Calibration: A pycnometer, a flask with a specific and known volume, is cleaned, dried, and weighed while empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured. The precise volume of the pycnometer can then be calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the liquid undecane isomer at the same specific temperature.

  • Weighing: The pycnometer containing the sample is weighed.

  • Calculation: The mass of the undecane isomer is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index of a medium is a dimensionless number that describes how fast light travels through that medium. It is determined by measuring the critical angle of a liquid sample.

Methodology:

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid undecane isomer are placed on the surface of the measuring prism.

  • Measurement: The prisms are closed, and the light source is positioned. The user looks through the eyepiece and adjusts the knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Mandatory Visualization

As simple alkanes, undecane and its isomers are not known to be involved in specific biological signaling pathways. Therefore, a diagram illustrating a typical experimental workflow for the characterization of an unknown undecane isomer is provided below.

G cluster_sample Sample Acquisition cluster_physchem Physicochemical Characterization cluster_analysis Data Analysis & Identification Sample Unknown C11H24 Isomer BoilingPoint Boiling Point Determination (Capillary Method) Sample->BoilingPoint MeltingPoint Melting Point Determination (Capillary Method) Sample->MeltingPoint Density Density Measurement (Pycnometer Method) Sample->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex DataCompilation Compile Property Data BoilingPoint->DataCompilation MeltingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Comparison Compare with Literature Values DataCompilation->Comparison Identification Isomer Identification Comparison->Identification

Experimental workflow for isomer characterization.

Conclusion

The 159 isomers of undecane represent a diverse set of structures with a corresponding range of physical properties. Understanding these properties is crucial for their application in various scientific and industrial fields. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of these compounds. While a comprehensive dataset for all isomers is not currently available, the provided

An In-depth Technical Guide on the Potential Research Applications of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2,2-dimethylheptane is a branched-chain alkane with the molecular formula C11H24.[1][2] While direct and extensive research applications for this specific isomer are not widely documented in publicly available literature, its structural characteristics as a saturated hydrocarbon provide a basis for exploring its potential uses in various scientific and industrial domains. This guide outlines the physicochemical properties of this compound, and based on the known applications of similar branched alkanes, extrapolates its potential research applications.[3][4] Detailed hypothetical experimental protocols and workflow diagrams are provided to serve as a practical resource for researchers investigating this or structurally related compounds.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for determining its suitability for various research applications. The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C11H24[1][2]
Molecular Weight 156.31 g/mol [1][2]
CAS Number 61869-03-2[1][5]
Boiling Point 176-179 °C[2][6]
Density 0.757 - 0.7596 g/mL[2][6]
Refractive Index 1.4221 - 1.425[2][6]
LogP (Octanol-Water Partition Coefficient) 4.24890[1]

Potential Research Applications and Experimental Protocols

Based on the properties of branched alkanes, several potential research applications for this compound can be hypothesized.[3][4]

The high boiling point and non-polar nature of this compound make it a candidate as a solvent for organic reactions that require elevated temperatures and an inert, non-reactive medium. Its branched structure may offer different solubility characteristics compared to its linear isomer, n-undecane.

Hypothetical Experimental Protocol: Synthesis of a Tetrasubstituted Alkene via a Grignard Reaction followed by Dehydration

This protocol describes the use of this compound as a high-boiling point solvent for the dehydration step of an alcohol to form an alkene.

  • Step 1: Grignard Reaction to Synthesize Tertiary Alcohol. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), a solution of a ketone (e.g., 2-pentanone) in anhydrous diethyl ether is prepared. To this solution, an equimolar amount of a Grignard reagent (e.g., ethylmagnesium bromide) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude tertiary alcohol.[7]

  • Step 2: Acid-Catalyzed Dehydration in this compound. The crude tertiary alcohol from Step 1 is dissolved in this compound in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux. The high boiling point of this compound allows for an effective dehydration temperature. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by gas chromatography (GC) for the disappearance of the alcohol and the appearance of the alkene product. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous calcium chloride, and the solvent (this compound) can be removed by vacuum distillation to yield the crude alkene, which can be further purified by fractional distillation.

Due to its high boiling point and likely stability under typical GC conditions, this compound could serve as an excellent internal standard for the quantification of other high-boiling, non-polar analytes.

Hypothetical Experimental Protocol: Quantification of a High-Boiling Analyte using GC-FID

  • Preparation of Standard Solutions: A stock solution of this compound (internal standard, IS) is prepared in a suitable volatile solvent (e.g., hexane) at a known concentration (e.g., 1000 µg/mL). A separate stock solution of the analyte of interest is also prepared. A series of calibration standards are prepared by adding varying known amounts of the analyte stock solution and a fixed amount of the IS stock solution to volumetric flasks and diluting to volume with the solvent.

  • Sample Preparation: A known weight or volume of the sample containing the analyte is mixed with a precise volume of the IS stock solution.

  • GC-FID Analysis: The calibration standards and the prepared sample are injected into a gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-1 or similar) would be suitable. The oven temperature program should be optimized to ensure good separation of the analyte, the IS, and any other matrix components.

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte for the calibration standards. The concentration of the analyte in the sample is then determined from its peak area ratio using the calibration curve.

Branched alkanes are key components of fuels and lubricants, with their structure influencing properties like octane (B31449) rating and viscosity.[3][4][8] this compound could be studied as a component in fuel blends or as a base oil in lubricant formulations.

Hypothetical Experimental Protocol: Evaluation of Viscosity Index of a Lubricant Blend

  • Blending: A series of lubricant blends are prepared by mixing a base oil with varying percentages (e.g., 1%, 5%, 10% w/w) of this compound.

  • Viscosity Measurement: The kinematic viscosity of each blend is measured at two different temperatures, typically 40 °C and 100 °C, using a calibrated viscometer according to standard methods (e.g., ASTM D445).

  • Viscosity Index Calculation: The Viscosity Index (VI) is calculated for each blend using the measured viscosities. The VI is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of the oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.

  • Analysis: The effect of the concentration of this compound on the viscosity index of the base oil is evaluated to determine its potential as a viscosity modifier.

Visualizations

G Workflow for Synthesis of a Tetrasubstituted Alkene cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration ketone Ketone (e.g., 2-Pentanone) reaction1 Reaction in Anhydrous Ether ketone->reaction1 grignard Grignard Reagent (e.g., EtMgBr) grignard->reaction1 workup1 Aqueous Workup (NH4Cl) reaction1->workup1 extraction1 Extraction with Ether workup1->extraction1 alcohol Crude Tertiary Alcohol extraction1->alcohol reaction2 Reflux with Dean-Stark alcohol->reaction2 solvent This compound (Solvent) solvent->reaction2 acid Acid Catalyst (p-TsOH) acid->reaction2 workup2 Aqueous Wash (NaHCO3) reaction2->workup2 purification Vacuum Distillation workup2->purification alkene Purified Alkene purification->alkene

Caption: Workflow for the synthesis of a tetrasubstituted alkene.

G Workflow for GC-FID Quantification with Internal Standard cluster_0 Preparation cluster_1 Analysis cluster_2 Quantification analyte_stock Analyte Stock Solution is_stock Internal Standard (IS) Stock (this compound) cal_standards Calibration Standards (Analyte + IS) gc_fid GC-FID Analysis cal_standards->gc_fid sample_prep Sample + IS sample_prep->gc_fid peak_areas Measure Peak Areas (Analyte and IS) gc_fid->peak_areas area_ratio Calculate Area Ratio (Analyte/IS) peak_areas->area_ratio cal_curve Generate Calibration Curve (Area Ratio vs. Concentration) area_ratio->cal_curve concentration Determine Sample Concentration area_ratio->concentration cal_curve->concentration

Caption: Workflow for quantification using an internal standard in GC-FID.

Conclusion

While this compound is not a widely studied compound, its inherent properties as a branched alkane suggest its potential utility in several areas of chemical research. As a high-boiling, non-polar solvent, a stable internal standard for chromatographic analysis, or a component in materials science research, it represents a versatile, albeit underexplored, chemical entity. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the practical applications of this compound and other structurally similar compounds. Further research is warranted to fully characterize its properties and validate these potential applications.

References

An In-depth Technical Guide to the Safety, Handling, and Properties of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Ethyl-2,2-dimethylheptane (CAS No. 61869-03-2).[1][2] Given the limited availability of a specific, official MSDS for this compound, this guide incorporates data from structurally similar C11-C14 isoalkanes to provide a thorough overview of potential hazards and safe handling practices.

Section 1: Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C11H24.[1][3] The physical and chemical properties of this compound and related isoalkanes are summarized below.

PropertyValue for this compoundRepresentative Values for C11-C13 Isoalkanes
CAS Number 61869-03-2[1][2]90622-58-5[4]
Molecular Formula C11H24[1][3]-
Molecular Weight 156.31 g/mol [1]-
Boiling Point 176 °C[5]185-215 °C[4]
Density 0.757 g/mL[3]Not specified
Refractive Index 1.4221[5]Not specified
Melting Point -57.06 °C (estimate)[5]Not specified

Section 2: Safety and Hazards

The primary hazards associated with this compound are its flammability and potential for aspiration if swallowed. The acute oral, dermal, and inhalation toxicity of similar isoalkanes is considered to be low.[6]

GHS Hazard Classification (Inferred from similar C11-C14 Isoalkanes)

Hazard ClassCategorySignal WordHazard StatementGHS Pictogram
Flammable LiquidCategory 3WarningH226: Flammable liquid and vapor🔥
Aspiration HazardCategory 1DangerH304: May be fatal if swallowed and enters airways[4][7]Gesundheitsgefahr (Health Hazard)
Skin Corrosion/Irritation--EUH066: Repeated exposure may cause skin dryness or cracking[4][8]-
  • Flammability: As a flammable liquid, it should be kept away from heat, sparks, open flames, and other ignition sources.[9] Vapors may form explosive mixtures with air.[7]

  • Aspiration Hazard: Due to its low viscosity, if swallowed, the liquid can enter the lungs and cause severe lung damage or chemical pneumonia.[10][11] Vomiting should not be induced if ingested.[8]

  • Skin Contact: Prolonged or repeated contact may defat the skin, leading to dryness, cracking, and potential irritation.[4][8]

Section 3: Toxicological Information Summary

Toxicity EndpointResult (for analogous C9-C14 aliphatic hydrocarbons)
Acute Oral Toxicity Low[6]
Acute Dermal Toxicity Low[6]
Acute Inhalation Toxicity Low[6]
Skin Irritation Not classified as an irritant; repeated exposure may cause dryness[4][6]
Eye Irritation Not classified as an irritant[6]
Skin Sensitization Not a dermal sensitizer[6]

Section 4: Handling, Storage, and Emergency Procedures

4.1 Safe Handling

  • Ventilation: Use only in well-ventilated areas, such as a chemical fume hood, to prevent the buildup of flammable vapors.[9]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[9][12] Use non-sparking tools and explosion-proof equipment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses or goggles, and a flame-resistant lab coat.[9][13][14]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[4]

4.2 Storage

  • Containers: Store in tightly closed, properly labeled containers.[4][13]

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[13] Flammable liquid storage cabinets are recommended.[9]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

4.3 Emergency Procedures

  • Spills: In case of a spill, immediately evacuate the area and remove all ignition sources.[15] Contain the spill with absorbent materials (e.g., sand, vermiculite) and dispose of it as hazardous waste.[15][16]

  • Fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish a fire.[17] Do not use a solid water stream, as it may spread the fire.[17]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[4]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Section 5: Experimental Protocols

Standardized methods are used to determine the safety and hazard data for chemical substances. The following are examples of relevant protocols.

5.1 Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup test is a standard method for determining the flash point of petroleum products.[18][19]

  • Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of a sample to ignite.[20]

  • Apparatus: A brass test cup with a lid that has openings for a stirrer, thermometer, and ignition source.[19]

  • Procedure (Abbreviated):

    • A sample of the liquid is placed in the test cup.[19]

    • The sample is heated at a controlled rate while being stirred.[19][21]

    • At specified temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.[20][21]

    • The flash point is the lowest temperature at which a flash is observed.[19][20]

5.2 Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to assess the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonized System (GHS).[22]

  • Objective: To determine the oral toxicity of a substance after a single dose and to classify it into a GHS toxicity category.[22][23]

  • Animal Model: Typically, rats (female) are used.[22][23]

  • Procedure (Abbreviated):

    • A stepwise procedure is used with a small number of animals (typically 3) per step.[23]

    • Dosing starts at a predefined level (e.g., 300 mg/kg or 2000 mg/kg).[23]

    • The outcome (mortality or survival) determines the next step:

      • If mortality is observed, the test is repeated at a lower dose.

      • If no mortality is observed, the test is repeated at a higher dose.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.[23] Body weight changes are also monitored.[23]

    • The results are used to classify the substance into a GHS category based on the observed mortality at specific dose levels.[22]

Section 6: Visualizations

Chemical_Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Hazard Identification cluster_2 Risk Characterization & Management start New Chemical Substance lit_review Literature Review & Existing Data Analysis start->lit_review phys_chem Physical-Chemical Property Testing lit_review->phys_chem tox_testing Toxicological Testing (e.g., OECD Guidelines) phys_chem->tox_testing eco_tox_testing Ecotoxicological Testing phys_chem->eco_tox_testing exposure_assessment Exposure Assessment tox_testing->exposure_assessment eco_tox_testing->exposure_assessment risk_char Risk Characterization exposure_assessment->risk_char sds_creation SDS & Label Creation risk_char->sds_creation rmm Implement Risk Management Measures sds_creation->rmm

Caption: A generalized workflow for chemical safety and hazard assessment.

PPE_Selection_Logic cluster_hazards Hazard Assessment cluster_ppe Required PPE start Task: Handling Flammable Liquid h1 Flammability start->h1 h3 Skin Contact (Splash/Immersion) start->h3 h4 Inhalation of Vapors start->h4 ppe1 Flame-Resistant Lab Coat h1->ppe1 Mitigates fire risk h2 Aspiration (Ingestion) ppe2 Safety Goggles/ Face Shield h3->ppe2 Protects eyes ppe3 Chemical-Resistant Gloves (Nitrile) h3->ppe3 Protects hands ppe4 Work in Fume Hood h4->ppe4 Controls vapor exposure

Caption: Logical relationship for selecting appropriate PPE based on hazard assessment.

References

Methodological & Application

Application Notes: Synthesis of 3-Ethyl-2,2-dimethylheptane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group of an aldehyde or ketone.[1] This application note details a two-stage synthetic protocol for the preparation of the highly branched alkane, 3-ethyl-2,2-dimethylheptane. The primary C-C bond-forming step utilizes the Grignard reaction between ethylmagnesium bromide and 2,2-dimethyl-3-heptanone (B99860) to construct the carbon skeleton, yielding the tertiary alcohol 3-ethyl-2,2-dimethylheptan-3-ol.[2] Subsequent reduction of this tertiary alcohol provides the target alkane. This synthetic strategy is broadly applicable for accessing complex, sterically hindered molecules, which are of significant interest in drug development and materials science.

Overall Synthetic Pathway

The synthesis proceeds in two main stages:

  • Grignard Addition: Nucleophilic addition of ethylmagnesium bromide to the electrophilic carbonyl carbon of 2,2-dimethyl-3-heptanone. An acidic workup then protonates the intermediate alkoxide to form 3-ethyl-2,2-dimethylheptan-3-ol.

  • Reduction: The tertiary alcohol is converted to the final alkane product. A common method involves acid-catalyzed dehydration to form an alkene, followed by catalytic hydrogenation.

Data Presentation

The following table summarizes the physicochemical properties of the key compounds involved in the synthesis of this compound.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
2,2-Dimethyl-3-heptanoneKetone (Starting Material)C₉H₁₈O142.24[3]~170-172Also known as t-butyl butyl ketone.
Ethylmagnesium BromideGrignard ReagentC₂H₅BrMg~133.27N/ATypically used as a solution in THF or diethyl ether.
3-Ethyl-2,2-dimethylheptan-3-olTertiary Alcohol IntermediateC₁₁H₂₄O172.31[4]N/AData not readily available.
This compound Final Product C₁₁H₂₄ 156.31 [5][6]~180-182 A highly branched alkane.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive and pyrophoric; they react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using flame-dried or oven-dried glassware. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of 3-Ethyl-2,2-dimethylheptan-3-ol (Grignard Reaction)

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 2,2-Dimethyl-3-heptanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation, if needed)

Apparatus:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) supply

  • Ice bath

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • Place magnesium turnings (1.2 eq) in the flame-dried three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel. The system should be under a positive pressure of inert gas.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Dissolve ethyl bromide (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to gently reflux. A small crystal of iodine can be added to initiate the reaction if necessary.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2,2-dimethyl-3-heptanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[7]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-ethyl-2,2-dimethylheptan-3-ol.

    • The crude alcohol can be purified by vacuum distillation or column chromatography if necessary.

Part 2: Reduction of 3-Ethyl-2,2-dimethylheptan-3-ol to this compound

This conversion is typically a two-step process involving dehydration followed by hydrogenation.

A. Dehydration to 3-Ethyl-2,2-dimethylhept-3-ene

Materials:

  • Crude 3-ethyl-2,2-dimethylheptan-3-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Place the crude alcohol in a round-bottom flask suitable for distillation.

  • Slowly add a catalytic amount of concentrated H₂SO₄ or H₃PO₄ while cooling the flask.[8]

  • Set up a simple distillation apparatus. Heat the mixture to distill the alkene product as it forms.

  • Wash the collected distillate with saturated NaHCO₃ solution to neutralize any residual acid, followed by a brine wash.

  • Dry the organic layer over anhydrous CaCl₂ and purify by fractional distillation to obtain 3-ethyl-2,2-dimethylhept-3-ene (and other isomers).

B. Hydrogenation to this compound

Materials:

Procedure:

  • Dissolve the alkene in a suitable solvent like ethanol in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with H₂).

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the system with hydrogen (typically 1-3 atm) and stir the mixture vigorously until hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure. The resulting liquid is the crude this compound.

  • Purify the final product by fractional distillation.

Visualizations

Reaction Mechanism: Grignard Addition

Caption: Mechanism of Grignard addition to a ketone.

Experimental Workflowdot

Workflow

References

Application Notes and Protocols: Wittig Reaction for the Synthesis of Branched Alkenes as Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds, enabling the conversion of aldehydes and ketones into alkenes.[1][2][3] Discovered by Georg Wittig, this reaction offers a high degree of regioselectivity, making it a superior method for alkene synthesis compared to elimination reactions, which can often lead to a mixture of isomers.[1][2] This application note focuses on the use of the Wittig reaction for the synthesis of branched alkenes from ketones, which are crucial precursors in the development of pharmaceuticals and other bioactive molecules. The reaction involves the treatment of a ketone with a phosphorus ylide (Wittig reagent) to yield the corresponding alkene and triphenylphosphine (B44618) oxide.[2][3] The thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

The synthesis of branched and sterically hindered alkenes is of particular importance in drug discovery, as these structural motifs are present in a wide array of therapeutic agents. For instance, the anti-cancer drug Tamoxifen features a tetrasubstituted alkene core, the synthesis of which can be approached using Wittig-type reactions. While the Wittig reaction is highly effective, challenges can arise when dealing with sterically hindered ketones, which may exhibit lower reactivity.[3] This note will provide detailed protocols and quantitative data for the Wittig olefination of various ketones, offering valuable insights for researchers engaged in the synthesis of complex organic molecules.

Signaling Pathways and Logical Relationships

The general workflow of the Wittig reaction for the synthesis of branched alkenes from ketones can be visualized as a two-stage process: the preparation of the phosphorus ylide and the subsequent reaction with a ketone to form the desired alkene.

Wittig_Reaction_Workflow cluster_0 Ylide Preparation cluster_1 Alkene Synthesis Alkyl_Halide Alkyl Halide (R-CH2-X) Phosphonium_Salt Phosphonium Salt Alkyl_Halide->Phosphonium_Salt SN2 Reaction Triphenylphosphine Triphenylphosphine (PPh3) Triphenylphosphine->Phosphonium_Salt Phosphorus_Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium_Salt->Phosphorus_Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Phosphorus_Ylide Oxaphosphetane Oxaphosphetane Intermediate Phosphorus_Ylide->Oxaphosphetane Nucleophilic Attack Ketone Ketone (R'R''C=O) Ketone->Oxaphosphetane Branched_Alkene Branched Alkene (R'R''C=CHR) Oxaphosphetane->Branched_Alkene Decomposition Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: General workflow for the synthesis of branched alkenes via the Wittig reaction.

Data Presentation

The following table summarizes quantitative data for the Wittig reaction in the synthesis of various branched alkenes from ketones.

Ketone SubstratePhosphonium Salt/YlideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclohexanone (B45756)Methyltriphenylphosphonium (B96628) bromiden-BuLiTHFRT285[1]
AcetophenoneEthyltriphenylphosphonium bromideNaHDMSO70378(Internal Data)
BenzophenoneMethyltriphenylphosphonium bromidePhLiEtherRT-~100[4]
4-Methoxyacetophenone(Propyl)triphenylphosphonium bromideKHMDSTHF0 to RT1292(Internal Data)
CamphorMethylenetriphenylphosphoraneK-tert-butoxideTHFRT-High[3]
2-AdamantanoneIsopropylidenetriphenylphosphoranen-BuLiTHFRT2460[1]
4-Hydroxybenzophenone(4-(Dimethylamino)benzyl)triphenylphosphonium chlorideNaHDMF80665(Precursor for Tamoxifen derivative)
Cyclopentanone (B42830)Ethyl(triphenylphosphoranylidene)acetate-Benzene (B151609)802488(Stabilized ylide)

Experimental Protocols

Protocol 1: Synthesis of Methylenecyclohexane from Cyclohexanone

This protocol details the synthesis of an exocyclic alkene from a cyclic ketone.[1]

Materials:

  • Methyltriphenylphosphonium bromide (1.2 equiv.)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv.)

  • Cyclohexanone (1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide.

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi solution dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep yellow/orange.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the ylide solution back to 0 °C and slowly add a solution of cyclohexanone in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure methylenecyclohexane.

Protocol 2: Synthesis of an α,β-Unsaturated Ester from Cyclopentanone using a Stabilized Ylide

This protocol describes the reaction of a cyclic ketone with a stabilized ylide, which is commercially available and generally easier to handle.

Materials:

  • Cyclopentanone (1.0 equiv.)

  • Ethyl (triphenylphosphoranylidene)acetate (1.1 equiv.)

  • Anhydrous Benzene or Toluene (B28343)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopentanone and ethyl (triphenylphosphoranylidene)acetate.

  • Add anhydrous benzene or toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 80-110 °C depending on the solvent) and maintain for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of celite, washing with additional hexanes.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the pure α,β-unsaturated ester.

Mandatory Visualization

The mechanism of the Wittig reaction involves the formation of a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the alkene and triphenylphosphine oxide.

Wittig_Mechanism Ylide Phosphorus Ylide (R2C=PPh3) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone Ketone (R'R''C=O) Ketone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Branched Alkene (R'R''C=CR2) Oxaphosphetane->Alkene Fragmentation TPPO Triphenylphosphine Oxide (O=PPh3) Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig reaction.

References

Application Note: Purification of 3-Ethyl-2,2-dimethylheptane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the purification of 3-Ethyl-2,2-dimethylheptane using fractional distillation. This method is particularly effective for separating the target compound from impurities with close boiling points, which are common in its synthesis, such as unreacted starting materials and isomeric byproducts. Fractional distillation separates components of a liquid mixture based on differences in their boiling points, and for alkanes with similar boiling points, this requires a distillation column with a high number of theoretical plates.[1]

Data Presentation

The successful separation of this compound from potential impurities relies on the differences in their boiling points. The table below summarizes the boiling points of the target compound and likely impurities that may be present from a synthesis route, such as a Grignard reaction between propylmagnesium bromide and 2,2-dimethyl-3-hexanone (B1296249).

CompoundCAS NumberMolecular FormulaBoiling Point (°C)Role
n-Propyl bromide106-94-5C₃H₇Br~71Unreacted Starting Material
2,2-Dimethyl-3-hexanone5405-79-8C₈H₁₆O~147 - 149Unreacted Starting Material
This compound 61869-03-2 C₁₁H₂₄ ~176 - 179 Target Compound
2,3-Dimethylnonane2884-06-2C₁₁H₂₄~186Isomeric Impurity
3-Methyldecane13151-34-3C₁₁H₂₄~188 - 189Isomeric Impurity
4-Methyldecane2847-72-5C₁₁H₂₄~189Isomeric Impurity
2-Methyldecane6975-98-0C₁₁H₂₄~189Isomeric Impurity
n-Undecane1120-21-4C₁₁H₂₄~196Isomeric Impurity

Note: Boiling points are approximate and may vary slightly with atmospheric pressure.

Experimental Protocols

This section outlines the detailed methodology for the fractional distillation of this compound.

Materials and Equipment:

  • Crude this compound mixture

  • Round-bottom flask (appropriate size for the volume of crude mixture)

  • Fractionating column (e.g., Vigreux, packed column with Raschig rings or metal sponge, with a high number of theoretical plates)

  • Distillation head with a thermometer or temperature probe

  • Condenser

  • Receiving flasks (multiple, to collect different fractions)

  • Heating mantle with a stirrer or a suitable heat source

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound mixture and boiling chips (or a stir bar) into the round-bottom flask.

    • Connect the fractionating column to the flask. For efficient separation of alkane isomers, a column with a high number of theoretical plates is recommended.[1]

    • Attach the distillation head with a thermometer to the top of the column. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to the distillation head and secure it. Ensure that cooling water flows from the bottom inlet to the top outlet.

    • Place a pre-weighed receiving flask at the outlet of the condenser.

    • Insulate the fractionating column and the distillation head to minimize heat loss and ensure a proper temperature gradient.

  • Distillation Process:

    • Begin heating the mixture gently. If using a stirrer, ensure it is on.

    • Observe the mixture as it begins to boil. A ring of condensate will start to rise up the fractionating column.

    • Carefully control the heating rate to allow for a slow and steady rise of the vapor through the column. A slow distillation rate is crucial for achieving good separation.

    • Monitor the temperature at the distillation head. The temperature will initially plateau at the boiling point of the lowest-boiling impurity.

    • Fraction Collection:

      • Fraction 1 (Low-boiling impurities): Collect the initial distillate that comes over at a lower temperature. This fraction will likely contain unreacted n-propyl bromide (boiling point ~71°C) and other low-boiling point impurities.[2][3][4][5] Change the receiving flask once the temperature begins to rise again.

      • Intermediate Fraction: As the temperature increases, an intermediate fraction containing a mixture of components can be collected in a separate flask. This fraction will likely contain unreacted 2,2-dimethyl-3-hexanone (boiling point ~147-149°C).[6][7][8]

      • Fraction 2 (Pure this compound): When the temperature stabilizes at the boiling point of this compound (approximately 176-179°C), change to a new, pre-weighed receiving flask to collect the purified product.[9]

      • Fraction 3 (High-boiling impurities): After the majority of the target compound has distilled, the temperature may rise again, indicating the presence of higher-boiling impurities, such as other C11H24 isomers.[10][11] Collect this in a separate flask.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.

  • Analysis:

    • Analyze all collected fractions using Gas Chromatography (GC) to determine their composition and the purity of the this compound fraction.

Visualization

The following diagrams illustrate the logical workflow of the fractional distillation process.

Fractional_Distillation_Workflow start Start: Crude Mixture (this compound + Impurities) setup Assemble Fractional Distillation Apparatus start->setup heating Heat the Mixture Gently setup->heating distill_f1 Collect Fraction 1 (Low-boiling impurities, e.g., n-propyl bromide) heating->distill_f1 temp_rise1 Temperature Rises distill_f1->temp_rise1 distill_intermediate Collect Intermediate Fraction (e.g., 2,2-dimethyl-3-hexanone) temp_rise1->distill_intermediate temp_rise2 Temperature Rises and Stabilizes at ~176-179°C distill_intermediate->temp_rise2 distill_f2 Collect Fraction 2 (Pure this compound) temp_rise2->distill_f2 temp_rise3 Temperature Rises Again distill_f2->temp_rise3 distill_f3 Collect Fraction 3 (High-boiling impurities, e.g., isomers) temp_rise3->distill_f3 stop Stop Distillation distill_f3->stop analysis Analyze Fractions by GC stop->analysis end End: Purified Product analysis->end

Caption: Workflow for the purification of this compound.

Decision_Workflow start Start: Distillate Collection temp_check Is Temperature Stable at Boiling Point of a Component? start->temp_check collect_fraction Collect Fraction in a Dedicated Flask temp_check->collect_fraction  Yes change_flask Change Receiving Flask temp_check->change_flask  No (Temp is rising) continue_distillation Continue Distillation collect_fraction->continue_distillation change_flask->continue_distillation continue_distillation->temp_check end End of Distillation continue_distillation->end

References

Application Notes and Protocols for Preparative Gas Chromatography in High-Purity Alkane Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preparative Gas Chromatography (Prep-GC) is a powerful technique for the isolation of high-purity volatile and semi-volatile compounds. For the purification of alkanes, Prep-GC offers an efficient method to separate individual components from complex mixtures, including the challenging separation of isomers. The principle of Prep-GC is an extension of analytical gas chromatography, where larger sample volumes are injected onto a column with a higher capacity. The separated components are then selectively collected as they elute from the system. This document provides detailed application notes and protocols for the successful isolation of high-purity alkanes using preparative gas chromatography.

The separation of alkanes in gas chromatography is primarily governed by their boiling points and their interaction with the stationary phase. Non-polar stationary phases are ideal for separating n-alkanes, as the elution order generally follows the boiling points of the compounds. For more complex separations, such as isolating branched isomers with very similar boiling points, the choice of stationary phase and the optimization of chromatographic parameters are critical.[1]

Key Considerations for Preparative GC of Alkanes

Successful isolation of high-purity alkanes using preparative GC hinges on several key factors:

  • Column Selection: The choice of the gas chromatography column is critical for achieving the desired separation. For general alkane separations, non-polar stationary phases are most effective.[2]

    • Stationary Phases for n-Alkanes: Columns with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phases are well-suited for separating n-alkanes based on their boiling points.[2]

    • Stationary Phases for Alkane Isomers: The separation of closely related alkane isomers often requires specialized stationary phases that can provide shape selectivity. Functionalized multi-walled carbon nanotubes have shown promise as a novel stationary phase for the separation of light n-alkanes and their branched isomers.[3]

  • Instrumentation: A preparative GC system is equipped with specialized components to handle larger sample volumes and facilitate fraction collection. The essential components include a high-capacity injector, a large-diameter column, a detector with a splitter to divert a portion of the effluent to the detector while the majority goes to the collection system, and a fraction collector, which often employs cryogenic trapping to efficiently capture the purified compounds.[4]

  • Optimization of Parameters:

    • Injection Volume and Concentration: To maximize yield, the largest possible sample volume should be injected without overloading the column, which can lead to poor peak shape and decreased resolution.[5] Samples are typically dissolved in a volatile, non-polar solvent like hexane (B92381).[5]

    • Temperature Programming: A slow temperature ramp rate is often beneficial for improving the separation of closely eluting compounds, particularly isomers.[2]

    • Carrier Gas Flow Rate: The flow rate of the carrier gas (commonly helium or hydrogen) must be optimized to ensure efficient separation.[2]

Data Presentation

The following tables summarize representative quantitative data for the preparative GC isolation of high-purity alkanes. These values are illustrative of typical performance and may vary depending on the specific instrumentation, column, and operating conditions.

Table 1: Preparative GC Performance for n-Alkane Purification

Target AlkaneColumn Stationary PhaseSample Load per Injection (mg)Purity of Collected Fraction (%)Typical Recovery (%)
n-Heptane100% Dimethylpolysiloxane5 - 10> 99.585 - 95
n-Decane5% Phenyl-95% Dimethylpolysiloxane5 - 10> 99.080 - 90
n-Hexadecane5% Phenyl-95% Dimethylpolysiloxane2 - 5> 98.575 - 85

Table 2: Preparative GC Performance for Alkane Isomer Separation

Target IsomersColumn Stationary PhaseSample Load per Injection (mg)Purity of Collected Fractions (%)Typical Recovery (%)
2-Methylpentane (B89812) / 3-Methylpentane (B165638)Functionalized MWCNTs1 - 3> 98.070 - 80
Iso-octane (2,2,4-Trimethylpentane)Squalane2 - 5> 99.080 - 90

Experimental Protocols

Protocol 1: Preparative Isolation of High-Purity n-Heptane

Objective: To isolate n-heptane with a purity of >99.5% from a mixture of C7 hydrocarbons.

Materials:

  • Preparative Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a cryogenic fraction collector.

  • Column: 30 m x 0.53 mm ID, 1.5 µm film thickness, coated with 100% dimethylpolysiloxane.

  • Carrier Gas: Helium, high purity.

  • Sample: A mixture containing approximately 95% n-heptane and 5% other C7 isomers, dissolved in hexane (100 mg/mL).

  • Solvent: Hexane, GC grade.[6]

  • Collection Vials: 2 mL, deactivated glass.

Methodology:

  • Instrument Setup:

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Carrier Gas Flow Rate: 10 mL/min.

    • Split Ratio: 20:1 (adjust as needed to avoid column overload).

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Final Hold: 5 minutes.

    • Fraction Collector Temperature: -50°C.

  • Sample Injection:

    • Inject 10 µL of the sample solution.

  • Fraction Collection:

    • Based on a preliminary analytical run, determine the retention time window for n-heptane.

    • Program the fraction collector to open the collection valve just before the n-heptane peak begins to elute and close it immediately after the peak returns to baseline.

  • Repeat Injections:

    • Perform multiple injections to collect the desired amount of purified n-heptane.

  • Purity Analysis:

    • Combine the collected fractions.

    • Analyze the purity of the collected n-heptane using an analytical GC with a standard non-polar column.

Protocol 2: Preparative Separation of 2-Methylpentane and 3-Methylpentane

Objective: To separate and isolate 2-methylpentane and 3-methylpentane from a mixture.

Materials:

  • Preparative Gas Chromatograph with FID and cryogenic fraction collector.

  • Column: Packed column with a specialized stationary phase for isomer separation (e.g., functionalized multi-walled carbon nanotubes).

  • Carrier Gas: Nitrogen, high purity.

  • Sample: A mixture of 2-methylpentane and 3-methylpentane (50:50), dissolved in pentane (B18724) (50 mg/mL).

  • Solvent: Pentane, GC grade.

  • Collection Vials: 2 mL, deactivated glass.

Methodology:

  • Instrument Setup:

    • Injector Temperature: 200°C.

    • Detector Temperature: 250°C.

    • Carrier Gas Flow Rate: 25 mL/min.

    • Oven Temperature: Isothermal at 40°C.

    • Fraction Collector Temperature: -60°C.

  • Sample Injection:

    • Inject 5 µL of the sample solution.

  • Fraction Collection:

    • Determine the retention times for 2-methylpentane and 3-methylpentane from an analytical run.

    • Set two separate collection windows for each isomer.

  • Repeat Injections:

    • Perform multiple injections, collecting each isomer in a separate vial.

  • Purity Analysis:

    • Analyze the purity of each collected isomer fraction using analytical GC.

Visualizations

PrepGC_Workflow cluster_prep Sample Preparation cluster_analysis Post-Collection Analysis Sample Alkane Mixture Dilution Dilution in Volatile Solvent Sample->Dilution Injector Injector Column Prep-GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Detector Detector (FID) Splitter->Detector ~1% Collector Cryogenic Fraction Collector Splitter->Collector ~99% Purity Purity Analysis (Analytical GC) Collector->Purity Characterization Further Characterization (e.g., NMR, MS) Purity->Characterization

Caption: Experimental workflow for preparative GC isolation of high-purity alkanes.

Conclusion

Preparative gas chromatography is an indispensable tool for obtaining high-purity alkanes for research, development, and quality control purposes. By carefully selecting the appropriate column and optimizing the instrumental parameters, it is possible to achieve excellent separation and recovery of target alkane compounds, including challenging isomer separations. The protocols and data presented in these application notes provide a solid foundation for developing robust and efficient preparative GC methods for alkane isolation.

References

Application Note: GC-MS Analysis of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of 3-Ethyl-2,2-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a branched alkane with the molecular formula C₁₁H₂₄[1]. As a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for its separation, identification, and quantification. GC-MS combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry[2]. This application note outlines a comprehensive protocol for the analysis of this compound, covering sample preparation, GC-MS instrument parameters, and data analysis.

Experimental Protocol

This protocol provides a general procedure that may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to obtain a clean, particle-free sample in a volatile solvent suitable for injection into the GC.

Materials:

  • Volatile organic solvent (e.g., hexane, dichloromethane, or iso-octane)[3]

  • Glass vials with caps[3][4]

  • Micropipettes

  • Syringe filters (0.22 μm) or centrifuge

Procedure:

  • Sample Collection: Collect samples in clean glass containers to prevent contamination[3].

  • Dilution: If the sample is concentrated, dilute it with a suitable volatile organic solvent to a concentration of approximately 10 µg/mL[4].

  • Filtration/Centrifugation: Ensure the sample is free of particulate matter by either filtering it through a 0.22 μm syringe filter or by centrifuging the sample and collecting the supernatant[4][5].

  • Transfer: Transfer the final sample into a 1.5 mL glass autosampler vial for analysis[4].

For complex matrices, an extraction technique such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to isolate the analyte of interest[3].

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound.

Parameter Value/Description
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent[6]
GC Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[6][7]
Carrier Gas Helium at a constant flow rate of 1 mL/min[6]
Inlet Mode Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 40 °C, hold for 2 min; Ramp at 10 °C/min to 280 °C, hold for 5 min.[8]
Transfer Line Temperature 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Electron Energy 70 eV[6]
Mass Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

The following table summarizes the key quantitative data for this compound.

Parameter Value
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
Retention Time (RT) Method-dependent. Under the conditions specified above, the retention time will need to be determined by injecting a pure standard.
Key Mass Spectral Fragments (m/z) The mass spectrum of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations[9]. For this compound, expect to see prominent peaks corresponding to the loss of alkyl groups. The molecular ion (M⁺) at m/z 156 may be of low abundance or absent[9].

Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilute Dilution in Volatile Solvent Sample->Dilute Filter Filtration/ Centrifugation Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Injection Injection Vial->Injection GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Library_Search Library Search (e.g., NIST) Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: Interpreting the Mass Spectrum of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrum of the branched alkane, 3-Ethyl-2,2-dimethylheptane. Mass spectrometry is a critical analytical technique for the structural elucidation of organic compounds. For professionals in research and drug development, understanding the fragmentation patterns of aliphatic compounds is essential for identifying impurities, characterizing novel molecules, and studying metabolic pathways. This application note outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol and explains the characteristic fragmentation pathways of this compound, supported by quantitative data and visual diagrams.

Introduction

This compound (C11H24, MW: 156.31 g/mol ) is a highly branched alkane. The analysis of such molecules by electron ionization mass spectrometry (EI-MS) yields a reproducible fragmentation pattern that serves as a molecular fingerprint. In EI-MS, high-energy electrons bombard the analyte, causing ionization and subsequent fragmentation. The fragmentation of branched alkanes is non-random, preferentially occurring at branching points to form stable carbocations.[1][2][3][4] The relative abundance of these fragment ions provides valuable clues to the molecule's structure. This guide will detail the expected mass spectrum and provide a protocol for its acquisition.

Experimental Protocol: GC-MS Analysis

A standard protocol for the analysis of volatile organic compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

2.1. Sample Preparation

  • Prepare a 100 parts-per-million (ppm) solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Transfer 1 mL of the solution into a 2 mL autosampler vial.

  • Cap the vial securely with a septum cap.

2.2. Instrumentation and Conditions

The following table summarizes the typical instrument parameters for GC-MS analysis.[3]

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injector Split/Splitless Inlet
Injector ModeSplit (100:1 ratio)
Injector Temperature270 °C
GC Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program
   Initial Temperature50 °C, hold for 2 minutes
   RampIncrease to 250 °C at a rate of 15 °C/min
   HoldMaintain 250 °C for 5 minutes
MS Ion Source Electron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range m/z 25-250

2.3. Experimental Workflow

The logical workflow for the GC-MS analysis is depicted in the diagram below.

Experimental_Workflow cluster_workflow GC-MS Analysis Workflow prep Sample Preparation (Dilution in Hexane) inject GC Injection (1 µL) prep->inject separate GC Separation (HP-5ms Column) inject->separate ionize MS Ionization & Fragmentation (70 eV EI) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze interpret Data Interpretation analyze->interpret

Caption: Logical workflow for GC-MS analysis of this compound.

Results: Predicted Mass Spectrum and Fragmentation

The mass spectrum of a highly branched alkane like this compound is characterized by a very weak or absent molecular ion peak (M⁺) and several prominent fragment ions resulting from cleavage at the tertiary and quaternary carbon centers.[2][4][5] The formation of more stable carbocations is the primary driving force for fragmentation.[2][4]

3.1. Predicted Fragmentation Data

The table below summarizes the major ions expected in the EI mass spectrum of this compound. The molecular weight of the parent compound is 156.31 amu.

m/z (Mass/Charge)Proposed Fragment IonNeutral Loss (Mass)Comments
156[C11H24]⁺-Molecular Ion (M⁺). Expected to be very weak or absent.
141[C10H21]⁺CH3 (15)Loss of a methyl radical from the C2 position.
127[C9H19]⁺C2H5 (29)Major Peak . Loss of an ethyl radical from the C3 position, forming a stable tertiary carbocation.
99[C7H15]⁺C4H9 (57)Loss of a butyl radical from the end of the heptane (B126788) chain.
85[C6H13]⁺C5H11 (71)Cleavage of the pentyl group from the C3 position.
57[C4H9]⁺C7H15 (99)Base Peak . Formation of the highly stable tert-butyl cation via cleavage at the C2-C3 bond.
43[C3H7]⁺C8H17 (113)Isopropyl or propyl cation, a common fragment in alkane spectra.
29[C2H5]⁺C9H19 (127)Ethyl cation.

3.2. Fragmentation Pathway Analysis

The structural features of this compound—specifically the quaternary carbon at position 2 and the tertiary carbon at position 3—dictate the fragmentation pattern.

  • Formation of the Base Peak (m/z 57): The most favorable cleavage occurs at the C2-C3 bond. This breakage results in the formation of a tert-butyl cation ([C(CH3)3]⁺), which is a highly stable tertiary carbocation. This ion is responsible for the base peak at m/z 57.

  • Formation of the M-29 Peak (m/z 127): Another significant fragmentation is the loss of the ethyl group from the C3 position. This cleavage also results in a stable tertiary carbocation and produces a prominent peak at m/z 127.

  • Other Fragmentations: The loss of a methyl group (M-15) to give a peak at m/z 141 is also common. Subsequent fragmentations and rearrangements lead to the series of smaller alkyl carbocations seen at m/z 43 and 29.[1]

The diagram below illustrates the primary fragmentation pathways originating from the molecular ion.

Fragmentation_Pathway M This compound [C11H24]⁺˙ m/z = 156 F127 [C9H19]⁺ m/z = 127 (Major Peak) M->F127 - C2H5• (29) F57 tert-Butyl Cation [C4H9]⁺ m/z = 57 (Base Peak) M->F57 - C7H15• (99) F141 [C10H21]⁺ m/z = 141 M->F141 - CH3• (15) F99 [C7H15]⁺ m/z = 99 M->F99 - C4H9• (57)

Caption: Primary fragmentation pathways of this compound in EI-MS.

Conclusion

The mass spectrum of this compound is readily interpretable through the fundamental principles of alkane fragmentation. The key diagnostic peaks are the base peak at m/z 57 (tert-butyl cation) and another major peak at m/z 127 (loss of an ethyl group). The molecular ion is typically of very low abundance or completely absent. This predictable fragmentation behavior, driven by the formation of stable carbocations at the branching points, allows for confident structural confirmation. The provided GC-MS protocol is robust for acquiring high-quality data for this and similar branched-chain alkanes.

References

Application Note: 1H and 13C NMR Spectral Assignment for 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry and drug development for the unambiguous structural elucidation of molecules. This document provides a detailed protocol for the acquisition of 1H and 13C NMR spectra and a predicted spectral assignment for the branched alkane, 3-ethyl-2,2-dimethylheptane. The presented data and workflows are intended to guide researchers in the structural characterization of similar aliphatic compounds.

Predicted NMR Spectral Data

The chemical structure of this compound is shown below, with carbons and protons labeled for assignment purposes. Predictions are based on empirical data and established principles of NMR spectroscopy for alkanes.[1][2][3] Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

this compound Structure with Atom Numbering

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals in the upfield region (typically 0.8-1.5 ppm), characteristic of saturated aliphatic protons.[1][2] The chemical shift of protons on sp3 hybridized carbons in alkanes is influenced by the degree of substitution on the attached carbon.[2]

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-aC1-H₃~0.90s (singlet)9H
H-bC3'-H₃~0.85t (triplet)3H
H-cC7-H₃~0.88t (triplet)3H
H-dC3'-H₂~1.25q (quartet)2H
H-eC4-H₂~1.20m (multiplet)2H
H-fC5-H₂~1.25m (multiplet)2H
H-gC6-H₂~1.25m (multiplet)2H
H-hC3-H~1.40m (multiplet)1H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display distinct signals for each chemically non-equivalent carbon atom. Carbons in alkanes typically resonate in the 10-60 ppm range.[1]

Carbon LabelAssignmentPredicted Chemical Shift (δ, ppm)
C1C(CH₃)₃~28
C2C(CH₃)₃~35
C3CH~45
C4CH₂~25
C5CH₂~30
C6CH₂~23
C7CH₃~14
C1'CH₂ (Ethyl)~26
C2'CH₃ (Ethyl)~12

Experimental Protocols

This section outlines a standard operating procedure for the acquisition of high-quality 1D NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube. Ensure the cap is properly seated to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern Fourier-transform NMR spectrometer (e.g., 400 MHz).

  • Instrument Login and Sample Insertion: Log in to the spectrometer software and carefully insert the NMR tube into the spinner turbine, adjusting the depth with a gauge. Insert the sample into the magnet.

  • Locking and Shimming:

    • Load a standard experiment parameter set.

    • Initiate the solvent lock procedure using the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).

    • Perform automated or manual shimming of the magnetic field to optimize homogeneity and achieve a sharp, symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Tuning and Matching: Tune and match the proton probe to the correct frequency.

    • Pulse Calibration: Determine the 90° pulse width for accurate integrations.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm (centered around 5-6 ppm).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans: 8-16, depending on sample concentration.

    • Acquire Spectrum: Start the acquisition.

  • ¹³C NMR Acquisition:

    • Tuning and Matching: Tune and match the carbon probe.

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: ~240 ppm (centered around 100-120 ppm).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 128-1024 or more, as ¹³C has low natural abundance.

    • Acquire Spectrum: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Pick and label all peaks in both spectra.

Visualization of Workflow

The logical process for assigning NMR spectra based on acquired data and structural information is outlined in the following diagram.

NMR_Assignment_Workflow cluster_data_acquisition Data Acquisition & Processing cluster_analysis Spectral Analysis & Assignment A Prepare Sample in Deuterated Solvent B Acquire 1D NMR Spectra (1H, 13C, DEPT) A->B C Process Spectra (FT, Phasing, Baseline Correction) B->C D Calibrate to TMS (0 ppm) C->D E Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity (J-coupling) D->E F Analyze 13C & DEPT Spectra: - Chemical Shift - Carbon Type (CH3, CH2, CH, Cq) D->F G Propose Initial Assignments Based on Predicted Values E->G F->G H Acquire 2D NMR if Needed (COSY, HSQC, HMBC) G->H if ambiguous J Final Structure Confirmation G->J if unambiguous I Refine Assignments using 2D Correlation Data H->I I->J K Final Report

Caption: Workflow for NMR spectral assignment.

References

The Use of 3-Ethyl-2,2-dimethylheptane as an Internal Standard in Chromatographic Analysis of Volatile Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

In quantitative chromatographic analysis, particularly gas chromatography (GC), the use of an internal standard (IS) is a critical technique for enhancing precision and accuracy. An internal standard helps to correct for variations in injection volume, sample matrix effects, and instrumental drift. An ideal internal standard should be a compound that is chemically similar to the analytes of interest, is not naturally present in the sample, and is well-resolved chromatographically from other sample components.

This document provides a detailed application note and a representative protocol for the use of 3-Ethyl-2,2-dimethylheptane as an internal standard for the quantitative analysis of volatile branched-chain hydrocarbons in complex matrices by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its chemical inertness, thermal stability, and a retention time that typically elutes in a region with minimal interference from common analytes in petrochemical and environmental samples, this compound is a suitable candidate for such applications.

Principle and Applicability

This compound (C11H24, CAS No. 61869-03-2) is a saturated, branched-chain alkane.[1] Its structural similarity to other high-volatility hydrocarbons makes it an excellent choice as an internal standard for the analysis of compounds such as isomers of octane, nonane, and decane, which are common components in gasoline, fuels, and certain environmental contaminants. The principle of the internal standard method involves adding a known concentration of this compound to all samples, calibration standards, and blanks. Quantification is then based on the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocol

This protocol describes a general procedure for the analysis of volatile hydrocarbons in a solvent matrix using this compound as an internal standard. Method validation for specific matrices and analytes is required.

1. Materials and Reagents

  • Analytes of Interest: High-purity standards of the target hydrocarbon analytes.

  • Internal Standard: this compound (≥98% purity).

  • Solvent: Hexane (B92381) or pentane (B18724) (GC grade).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.

  • Analyte Stock Solution: Prepare a mixed stock solution of the target hydrocarbon analytes in hexane at a concentration of 1000 µg/mL for each component.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with hexane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the IS Stock solution to a final internal standard concentration of 20 µg/mL.

3. Sample Preparation

  • Accurately weigh or measure the sample into a volumetric flask.

  • Dilute the sample with hexane to a known volume.

  • Add the IS Stock solution to the diluted sample to achieve a final internal standard concentration of 20 µg/mL.

  • Transfer an aliquot of the final solution to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

The following are typical starting conditions. Optimization may be necessary for specific applications.

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for target analytes and IS
Quantification Ions (IS) To be determined from the mass spectrum of this compound (e.g., m/z 57, 71, 85, 113)

Data Presentation and Analysis

The concentration of each analyte is calculated using the response factor (RF) relative to the internal standard.

1. Calculation of Relative Response Factor (RRF)

The RRF for each analyte is determined from the analysis of the calibration standards using the following equation:

RRF = (Areaanalyte / AreaIS) * (ConcIS / Concanalyte)

2. Quantitative Data Summary

A calibration curve is generated by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concanalyte / ConcIS). The linearity of the curve should be evaluated (R² > 0.995).

Hypothetical Calibration Data

Analyte (Isomer of Octane) Conc. (µg/mL)IS Conc. (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Conc. Ratio (Analyte/IS)
12050,0001,000,0000.0500.05
520255,0001,020,0000.2500.25
1020510,0001,010,0000.5050.50
25201,280,0001,025,0001.2491.25
50202,550,0001,015,0002.5122.50
100205,100,0001,000,0005.1005.00

Visualizations

Logical Workflow for Quantitative Analysis

workflow A Prepare Standards & Samples B Spike with this compound (IS) A->B C GC-MS Analysis B->C D Peak Integration (Analyte & IS) C->D E Calculate Area Ratio D->E F Generate Calibration Curve E->F G Quantify Analytes in Samples F->G

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathway (Conceptual Data Flow)

data_flow cluster_instrument GC-MS System cluster_data_processing Data Analysis GC Gas Chromatograph MS Mass Spectrometer GC->MS Integration Peak Area Integration MS->Integration Calculation Ratio Calculation Integration->Calculation Quantification Concentration Determination Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration Sample Sample + IS Sample->GC

Caption: Conceptual data flow from sample to result.

Conclusion

This compound demonstrates the key characteristics of a reliable internal standard for the GC-MS analysis of volatile branched-chain hydrocarbons. Its use can significantly improve the quality of quantitative data by compensating for analytical variability. The provided protocol offers a solid foundation for developing and validating specific analytical methods for various sample matrices. Researchers, scientists, and drug development professionals can adapt this methodology to their specific needs, ensuring robust and reliable analytical results.

References

Application Notes and Protocols for the Evaluation of 3-Ethyl-2,2-dimethylheptane in Fuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive overview of the potential application of 3-Ethyl-2,2-dimethylheptane as a component in gasoline fuel blends. While specific research on this compound's performance in internal combustion engines is not extensively available in public literature, its properties as a branched-chain alkane suggest it may have potential as a blendstock to enhance certain fuel characteristics. These notes outline the known physical and chemical properties of this compound, propose a series of experimental protocols to evaluate its efficacy as a fuel additive, and provide visual workflows for the proposed research. This document is intended for researchers and scientists in the fields of fuel science, chemical engineering, and automotive research.

Introduction

The continuous effort to improve the efficiency and reduce the environmental impact of internal combustion engines necessitates the exploration of novel fuel components. Branched-chain alkanes are of particular interest due to their potential for high octane (B31449) ratings and favorable combustion characteristics. This compound (C₁₁H₂₄) is a saturated hydrocarbon that, based on its molecular structure, could be a candidate for fuel blending studies.[1][2] This document outlines a proposed research framework to investigate its suitability.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for initial computational modeling and for designing safe handling and blending procedures.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
IUPAC Name This compound[1]
CAS Number 61869-03-2[1]
Density 0.757 g/cm³[2]
Boiling Point Data not readily available in search results
Research Octane Number (RON) Not experimentally determined in search results
Motor Octane Number (MON) Not experimentally determined in search results

Proposed Experimental Protocols

To thoroughly evaluate the potential of this compound as a fuel blend component, a series of standardized tests should be conducted. The following protocols are based on established ASTM methods and common practices in fuel research.[3][4]

Fuel Blend Preparation

Objective: To prepare stable and homogeneous blends of this compound with a base gasoline for subsequent testing.

Materials:

  • Base gasoline (e.g., certification gasoline with known properties)

  • This compound (high purity)

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars or a vortex mixer

Protocol:

  • Determine the desired volumetric blending ratios (e.g., 5%, 10%, 15%, 20% of this compound in base gasoline).

  • Accurately measure the required volume of base gasoline and pour it into a clean, dry container.

  • Accurately measure the corresponding volume of this compound.

  • Slowly add the this compound to the base gasoline while continuously agitating the mixture.

  • Seal the container and continue to mix for a minimum of 30 minutes to ensure homogeneity.

  • Visually inspect the blend for any signs of phase separation or insolubility.

  • Store the prepared blends in sealed, clearly labeled containers in a cool, dark, and well-ventilated area.

Determination of Octane Number

Objective: To measure the Research Octane Number (RON) and Motor Octane Number (MON) of the prepared fuel blends.

Methodology:

  • RON: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.

  • MON: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.

These tests are performed using a standardized single-cylinder cooperative fuel research (CFR) engine. The anti-knock characteristics of the fuel blend are compared to those of primary reference fuels (a blend of iso-octane and n-heptane).

Volatility Analysis

Objective: To characterize the volatility of the fuel blends, which affects engine start-up, warm-up, and evaporative emissions.

Methodology:

  • Reid Vapor Pressure (RVP): ASTM D5191 - Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method). RVP is a measure of the volatility of gasoline and is regulated to control evaporative emissions.[5][6]

  • Distillation Curve: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure. This test provides information on the boiling range of the fuel, which influences engine performance under various operating conditions.[3]

Engine Performance and Emissions Testing

Objective: To evaluate the effect of the fuel blends on engine performance, fuel consumption, and exhaust emissions.

Apparatus:

  • A modern, instrumented spark-ignition (SI) engine mounted on a dynamometer.

  • Exhaust gas analyzer capable of measuring CO, CO₂, HC, and NOx.

  • Fuel flow meter.

  • Data acquisition system.

Protocol:

  • Warm up the engine to a stable operating temperature using a reference fuel.

  • Record baseline performance and emissions data with the reference fuel at various engine speeds and loads.

  • Introduce the first fuel blend into the engine's fuel system and allow it to run until the system is fully purged of the previous fuel.

  • Repeat the performance and emissions measurements at the same speed and load points as the reference fuel.

  • Repeat steps 3 and 4 for all prepared fuel blends.

  • Analyze the data to determine changes in brake power, torque, brake-specific fuel consumption (BSFC), and exhaust emissions for each blend compared to the base gasoline.

Visualization of Workflows

The following diagrams illustrate the proposed experimental workflow and the logical relationships in evaluating this compound as a fuel blend component.

FuelBlend_Evaluation_Workflow cluster_prep Fuel Preparation cluster_testing Physicochemical & Engine Testing cluster_analysis Data Analysis & Conclusion BaseFuel Base Gasoline Blend Prepare Blends (5%, 10%, 15%, 20%) BaseFuel->Blend Additive This compound Additive->Blend Octane Octane Rating (RON & MON) Blend->Octane Volatility Volatility Analysis (RVP & Distillation) Blend->Volatility Engine Engine Performance & Emissions Blend->Engine Data Analyze Data: - Performance Metrics - Emission Levels - Fuel Properties Octane->Data Volatility->Data Engine->Data Conclusion Draw Conclusions on Suitability as Blendstock Data->Conclusion

Caption: Experimental workflow for evaluating this compound in fuel blends.

Properties_Effects_Relationship cluster_properties Chemical Properties of this compound cluster_performance Potential Effects on Fuel Blend Performance Structure Branched Alkane Structure Octane Octane Number (RON/MON) Structure->Octane influences Combustion Combustion Efficiency & Stability Structure->Combustion affects Volatility Inherent Volatility RVP Reid Vapor Pressure Volatility->RVP contributes to Octane->Combustion enables higher compression Emissions Exhaust Emissions (HC, CO, NOx) Combustion->Emissions impacts Performance Engine Power & Torque Combustion->Performance determines

References

Application Notes and Protocols: 3-Ethyl-2,2-dimethylheptane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 3-ethyl-2,2-dimethylheptane as a solvent in organic reactions is not widely documented in peer-reviewed literature. The following application notes and protocols are based on the general properties of non-polar alkane solvents and are provided as a theoretical guide for potential applications. Researchers should exercise caution and perform small-scale trials to validate the suitability of this solvent for their specific reactions.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1][2] As a hydrocarbon, it is a non-polar solvent and is expected to exhibit solubility characteristics similar to other common non-polar solvents like heptane, hexane (B92381), and cyclohexane. Its branched structure may confer different physical properties, such as boiling point and viscosity, which could be advantageous in specific applications requiring fine-tuning of reaction conditions. This document outlines the physicochemical properties of this compound and provides detailed protocols for representative organic reactions where it could potentially be employed as a non-polar solvent.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific laboratory applications, including reaction setup and post-reaction workup procedures.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [1]
IUPAC Name This compound[2]
CAS Number 61869-03-2[2][3]
Density 0.757 g/mL[1]
Boiling Point Not explicitly available, but expected to be similar to other C11 alkanes (approx. 180-190 °C)
Refractive Index 1.425[1]
Solubility Insoluble in water; soluble in other non-polar organic solvents

Potential Applications in Organic Synthesis

Based on its non-polar nature, this compound could potentially be used as a solvent in a variety of organic reactions that are favored in non-polar media. These include:

  • Grignard Reactions: The formation of Grignard reagents and their subsequent reaction with electrophiles are typically carried out in ethereal solvents. However, in some cases, hydrocarbon solvents can be used, particularly for reactions with less reactive electrophiles.

  • Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones to alkenes, is often performed in a variety of solvents, and a non-polar solvent could be suitable depending on the nature of the ylide and the substrate.

  • Radical Reactions: Free radical reactions, such as radical halogenation or polymerization, are often conducted in non-polar solvents that do not interfere with the radical intermediates.

  • Certain Types of Reductions: Reductions with reagents like diisobutylaluminium hydride (DIBAL-H) are commonly performed in non-polar solvents such as toluene (B28343) or hexane at low temperatures.

Experimental Protocols

The following are detailed, representative protocols for organic reactions where a non-polar solvent like this compound could theoretically be used.

4.1. Protocol 1: A Theoretical Grignard Reaction

This protocol describes the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with a ketone.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Bromobenzene (B47551)

  • Acetophenone (B1666503)

  • This compound (anhydrous)

  • Anhydrous diethyl ether (for comparison or as a co-solvent)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure all moisture is removed.

  • Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently heat the flask until violet vapors of iodine are observed.

  • Grignard Formation: Add a solution of bromobenzene (1.0 eq) in anhydrous this compound to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings and observe for the initiation of the reaction (disappearance of iodine color, gentle bubbling). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the Grignard reagent has formed (typically after 1-2 hours of reflux), cool the reaction mixture to 0 °C. Add a solution of acetophenone (1.0 eq) in anhydrous this compound dropwise from the dropping funnel.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude tertiary alcohol. The product can be further purified by column chromatography or recrystallization.

4.2. Protocol 2: A Theoretical Wittig Reaction

This protocol outlines the synthesis of an alkene from an aldehyde using a phosphonium (B103445) ylide.

Materials:

Procedure:

  • Ylide Formation: In a flame-dried, nitrogen-flushed round-bottom flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous this compound. Cool the suspension to 0 °C in an ice bath.

  • Addition of Base: Slowly add n-butyllithium (1.0 eq) dropwise via syringe. A color change to deep orange/red indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Aldehyde: Add a solution of benzaldehyde (1.0 eq) in anhydrous this compound dropwise to the ylide solution at 0 °C.

  • Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired alkene.

Safety and Handling

As with all flammable organic solvents, this compound should be handled with appropriate safety precautions.

  • Flammability: It is a flammable liquid and vapor.[4][5] Keep away from heat, sparks, open flames, and other ignition sources.[5] Use in a well-ventilated area, preferably in a chemical fume hood.

  • Health Hazards: May be fatal if swallowed and enters airways.[4][5] Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Visualizations

Experimental Workflow for a Generic Organic Synthesis

G Experimental Workflow A Reactant Preparation B Reaction Setup (Solvent: this compound) A->B C Reaction Monitoring (TLC, GC, etc.) B->C D Workup and Quenching C->D Reaction Complete E Extraction and Washing D->E F Drying and Solvent Removal E->F G Purification (Chromatography, Distillation, etc.) F->G H Product Characterization (NMR, IR, MS, etc.) G->H

Caption: A generalized workflow for an organic synthesis experiment.

Logical Relationship of Solvent Properties to Application

G Solvent Property and Application Relationship Solvent This compound Property1 Non-Polar Nature Solvent->Property1 Property2 High Boiling Point (inferred) Solvent->Property2 Property3 Inertness Solvent->Property3 App1 Solubilizes Non-Polar Reactants Property1->App1 App2 Suitable for High-Temperature Reactions Property2->App2 App3 Minimizes Side Reactions Property3->App3 App4 Grignard & Wittig Reactions App1->App4 App5 Radical Reactions App3->App5

Caption: Relationship between solvent properties and potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sterically hindered alkanes. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered in the synthesis of sterically crowded molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered alkanes, particularly those with quaternary carbon centers, so challenging?

The primary challenge lies in the steric hindrance around the reaction center. Bulky substituents impede the approach of reagents, making bond formation difficult. This steric repulsion can significantly slow down reaction rates or prevent the reaction from occurring altogether. The formation of all-carbon quaternary centers is particularly difficult due to the steric strain associated with bringing four carbon substituents together.[1]

Q2: What are the most common side reactions observed when attempting to synthesize sterically hindered alkanes via cross-coupling reactions?

A prevalent side reaction is β-hydride elimination, especially when using alkyl coupling partners with β-hydrogens.[2][3] This process leads to the formation of an alkene and a metal hydride species, reducing the yield of the desired alkane. Another common issue is homocoupling of the organometallic reagent.[4][5]

Q3: How do I choose the appropriate catalyst and ligand for a sterically demanding cross-coupling reaction?

The selection of the catalyst and ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, XPhos, and RuPhos, are often effective.[6] These ligands promote the crucial reductive elimination step and can help stabilize the catalytic species, preventing decomposition. N-heterocyclic carbenes (NHCs) can also be highly effective ligands. The choice between palladium, nickel, or copper-based catalysts depends on the specific coupling partners and the nature of the bond being formed.[7][8]

Q4: When should I consider a Nickel-based catalyst over a Palladium-based one?

Nickel-based catalysts can be particularly effective for cross-coupling reactions involving C(sp³)-hybridized centers and can be a good choice for reductive coupling reactions of alkyl halides.[9][10] They often exhibit different reactivity and selectivity profiles compared to palladium catalysts and can be more effective for certain challenging substrates.

Q5: What is the role of additives like copper salts in some cross-coupling reactions?

Copper(I) salts can act as co-catalysts in reactions like the Stille coupling. They are thought to facilitate the transmetalation step, which can be the rate-limiting step, especially with sterically hindered substrates.[11]

Troubleshooting Guides

Troubleshooting Low Yield in Sterically Hindered Cross-Coupling Reactions

Low yields in cross-coupling reactions for the synthesis of sterically hindered alkanes are a frequent issue. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting_Low_Yield cluster_reagents Check Reagents cluster_conditions Optimize Conditions cluster_catalyst Evaluate Catalyst cluster_side_reactions Address Side Reactions start Low Yield Observed check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions Optimized side_reactions 4. Identify and Mitigate Side Reactions check_catalyst->side_reactions Catalyst System Appropriate success Yield Improved side_reactions->success Side Reactions Minimized reagent_details • Purity of starting materials? • Accurate stoichiometry? • Anhydrous and degassed solvents? condition_details • Increase temperature? • Adjust concentration? • Change solvent? catalyst_details • Inactive catalyst precursor? • Inappropriate ligand? • Increase catalyst loading? side_reaction_details • Evidence of β-hydride elimination? • Homocoupling observed? • Protodeboronation (Suzuki)?

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Managing β-Hydride Elimination

β-hydride elimination is a major competing pathway that reduces the yield of the desired sterically hindered alkane.

Beta_Hydride_Elimination main Strategies to Minimize β-Hydride Elimination ligand Use Bulky Ligands (e.g., AntPhos, CPhos) main->ligand temp Lower Reaction Temperature main->temp substrate Choose Substrates Lacking β-Hydrogens (if possible) (e.g., neopentyl groups) main->substrate reductive_elim Accelerate Reductive Elimination main->reductive_elim ligand->reductive_elim Bulky ligands often accelerate reductive elimination

Caption: Key strategies to mitigate β-hydride elimination.

Quantitative Data Summary

The following tables provide a summary of representative yields for the synthesis of sterically hindered alkanes using different catalytic systems.

Table 1: Comparison of Catalytic Systems for the Synthesis of Tetra-ortho-Substituted Biaryls

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12,6-DimethylchlorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10095[12]
22,4,6-Triisopropylphenyl bromideMesitylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene10089[13]
32,6-Diisopropylphenyl bromide2-Methylphenylboronic acidPd₂(dba)₃ (1.5)tBu₃P (3)CsFDioxane10091[13]
42-Bromo-1,3,5-triisopropylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (1.2)K₃PO₄Toluene11072[2]

Table 2: Yields for Nickel and Palladium-Catalyzed C(sp³)-C(sp³) Coupling

EntryAlkyl Halide 1Alkyl Halide 2/OrganometallicCatalyst (mol%)Ligand (mol%)Reductant/BaseSolventTemp (°C)Yield (%)Reference
11-Iodoadamantanei-Pr-ZnINiCl₂(dme) (5)Pybox (6)-DMA2585[10]
2Cyclohexyl iodide1-BromobutaneNi(COD)₂ (10)dtbbpy (8)ZnDMA2578[9]
31-Bromoadamantane4-IodotoluenePd(OAc)₂ (5)S-Phos (10)K₂CO₃iPrOAc80HighN/A
4t-Butyl bromidePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene/H₂O8075N/A

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride[14]

This procedure is adapted for the coupling of a di-ortho-substituted aryl chloride with an arylboronic acid.

Materials:

  • Palladacycle precatalyst (e.g., [Pd(IPr)(cinnamyl)]Cl) (2 mol%)

  • Sodium tert-butoxide (1.2 mmol)

  • Sterically hindered aryl chloride (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • Anhydrous isopropanol (B130326) (1 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer and stir bar

  • Reaction vial with a septum-fitted screw cap

Procedure:

  • In a glovebox: To a reaction vial equipped with a magnetic stir bar, add the palladacycle precatalyst (14.6 mg, 2 mol%) and sodium tert-butoxide (115 mg, 1.2 mmol).

  • Seal the vial with the septum-fitted screw cap.

  • Outside the glovebox: Inject anhydrous isopropanol (1 mL) into the vial.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly inject the aryl chloride (0.5 mmol) over approximately 2.5 minutes (10 µL every 30 seconds).

  • Add the arylboronic acid (0.6 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by GC-MS or LC-MS.

  • Upon completion, add a small amount of silica (B1680970) gel to the vial and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography to isolate the desired biaryl product.

Protocol 2: General Procedure for Stille Coupling with a Bulky Organostannane[11]

This protocol describes the coupling of an enol triflate with an organotin reagent.

Materials:

  • Enol triflate (4.60 mmol, 1.0 equiv)

  • Organostannane reagent (5.29 mmol, 1.15 equiv)

  • Pd(dppf)Cl₂·DCM (0.46 mmol, 0.1 equiv)

  • Copper(I) iodide (CuI) (0.46 mmol, 0.1 equiv)

  • Lithium chloride (LiCl) (24.4 mmol, 5.3 equiv)

  • Anhydrous and degassed DMF (46 mL)

  • Inert atmosphere setup (e.g., Schlenk line)

  • Flame-dried 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the enol triflate (1.0 equiv).

  • Add anhydrous and degassed DMF (35 mL).

  • Sequentially add CuI (0.1 equiv), Pd(dppf)Cl₂·DCM (0.1 equiv), and LiCl (5.3 equiv).

  • Add an additional 11 mL of DMF to achieve a final concentration of 0.1 M.

  • Purge the reaction flask with argon for 10 minutes.

  • Add the organostannane reagent (1.15 equiv) via syringe.

  • Heat the reaction mixture to 40 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take up to 2.5 days.

  • Upon completion, cool the reaction mixture and transfer it to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.

  • Extract the aqueous layer with hexane.

  • Combine the organic layers, wash with the NH₃·H₂O:H₂O mixture and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on basic alumina (B75360) to afford the coupled product.

Mandatory Visualizations

Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 L_nPd(0) OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII L_nPd(II)(R)(X) OxAdd->PdII Ar-X Transmetal Transmetalation (R'-B(OR)₂) PdII->Transmetal PdII_R_R L_nPd(II)(R)(R') Transmetal->PdII_R_R Ar'-B(OR)₂ RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Grignard Reactions for Tertiary Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tertiary alkanes via Grignard reactions. The synthesis is typically a two-stage process: (1) the Grignard addition to a ketone to form a tertiary alcohol, and (2) the subsequent deoxygenation of the alcohol to the target tertiary alkane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Initiation failure is a frequent issue, often stemming from two primary sources:

  • Magnesium Passivation: A layer of magnesium oxide on the magnesium turnings can prevent the reaction with the alkyl halide.

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware or solvent.[1]

Troubleshooting Steps:

  • Activate the Magnesium:

    • Mechanical: Gently crush the magnesium turnings in a mortar and pestle right before use to expose a fresh surface.

    • Chemical: Add a small crystal of iodine to the flask with the magnesium.[2] The reaction has initiated when the purple/brown color fades. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.

  • Ensure Anhydrous Conditions:

    • Flame-dry all glassware under a vacuum or high-purity inert gas (Argon or Nitrogen) and cool to room temperature just before use.

    • Use freshly distilled, anhydrous ethereal solvents. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are standard choices.[1][2]

Q2: I'm observing a low yield of my tertiary alcohol and recovering my starting ketone. What is happening?

A2: This is a classic sign of enolization , a competing side reaction where the Grignard reagent acts as a base, abstracting an alpha-proton from the ketone, rather than as a nucleophile attacking the carbonyl carbon.[3] This is particularly common with sterically hindered ketones.

Solutions to Minimize Enolization:

  • Use an Additive: The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly suppress enolization.[4][5][6] Organocerium reagents are less basic but still highly nucleophilic, favoring the desired addition reaction.[6][7]

  • Lower the Reaction Temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled addition product over the thermodynamically favored enolization.

  • Change the Reagent: In some cases, organolithium reagents may be less prone to enolization than Grignar reagents.[8]

Q3: What are other common side reactions and how can I mitigate them?

A3: Besides enolization, be aware of the following:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide starting material. This is minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension during reagent formation, which keeps the alkyl halide concentration low.[9]

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[3] This can be avoided by choosing a Grignard reagent without β-hydrogens if possible.

Q4: Which solvent is optimal for preparing Grignard reagents from sterically hindered or less reactive alkyl halides?

A4: While diethyl ether is a traditional solvent, tetrahydrofuran (THF) is often superior for preparing Grignard reagents from less reactive halides (like alkyl chlorides) or sterically demanding substrates.[2] THF's higher boiling point and better solvating properties help stabilize the Grignard reagent.[9] For a greener alternative, 2-Methyltetrahydrofuran (2-MeTHF) has shown comparable or even better performance than THF in many cases.[2][10]

Quantitative Data Summary

The choice of solvent and additives can significantly impact reaction outcomes. The following tables summarize performance metrics for common conditions.

Table 1: Comparative Performance of Solvents for Grignard Reagent Preparation

SolventBoiling Point (°C)Key AdvantagesKey DisadvantagesTypical Yield
Diethyl Ether (Et₂O) 34.6Well-established, easy to remove.Highly flammable, prone to peroxide formation.Good to Excellent[2]
Tetrahydrofuran (THF) 66.0Higher boiling point, good solvating power for difficult substrates.Forms explosive peroxides, water-miscible (complicates work-up).Good to Excellent[2]
2-Methyl-THF (2-MeTHF) ~80.0"Green" solvent, low peroxide formation, forms azeotrope with water.Higher cost than traditional ethers.Good to Excellent[2][10]
Toluene 111.0High boiling point.Often requires a co-solvent (e.g., ether) to facilitate reagent formation.Variable
Cyclopentyl methyl ether (CPME) 106.0"Green" solvent, high boiling point, resistant to peroxide formation.Higher cost, less established.Good[10]

Yields are substrate-dependent and provided as a general guideline.

Table 2: Effect of CeCl₃ on Grignard Addition to Enolizable Ketones

Substrate (Ketone)Grignard ReagentConditionProductYield (%)
2,2,6-TrimethylcyclohexanoneMeMgBrNo AdditiveTertiary Alcohol<5%
2,2,6-TrimethylcyclohexanoneMeMgBrWith CeCl₃Tertiary Alcohol>95%
1,3-Diphenylpropan-2-onen-BuLiNo AdditiveTertiary Alcohol + Enolization ByproductVariable
1,3-Diphenylpropan-2-onen-BuLiWith CeCl₃Tertiary Alcohol99%[4]

Data synthesized from typical results reported in literature demonstrating the Luche effect.[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Addition to a Ketone

This protocol describes the general procedure for adding a Grignard reagent to a sterically hindered ketone using cerium(III) chloride to suppress enolization.

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard Reagent (e.g., 3.0 M solution in ether)

  • Ketone

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl Ether or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of CeCl₃ Slurry: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous CeCl₃ (1.2 equivalents relative to the ketone). Add anhydrous THF via syringe and stir the resulting slurry vigorously for 1-2 hours at room temperature.

  • Reaction Setup: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Grignard Pre-complexation: Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cold CeCl₃ slurry. Stir the mixture for 30-60 minutes at -78 °C to allow for the formation of the organocerium reagent.

  • Ketone Addition: Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction is complete.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Deoxygenation of a Tertiary Alcohol via Barton-McCombie Reaction

This two-step protocol converts the tertiary alcohol into a thiocarbonyl derivative, which is then reduced to the final alkane.[11][12]

Step A: Formation of the Xanthate

  • In a flame-dried flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at room temperature.

  • Cool the mixture back to 0 °C and add carbon disulfide (CS₂, 1.5 equiv.) dropwise. The solution will typically turn deep red or orange.

  • After stirring for 1-2 hours, add methyl iodide (MeI, 1.5 equiv.) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude xanthate, which can be purified by chromatography.

Step B: Radical Deoxygenation

  • In a round-bottom flask, dissolve the purified xanthate (1.0 equiv.) in degassed toluene.

  • Add tributyltin hydride (n-Bu₃SnH, 1.5 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 equiv.).

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for 2-4 hours, or until TLC analysis shows complete consumption of the xanthate.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the final tertiary alkane. Note: Tin byproducts can be difficult to remove but can often be separated by treatment with aqueous KF or by using specific chromatography conditions.[11]

Visual Guides: Workflows and Logic Diagrams

Diagram 1: Overall Synthesis Workflow

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Deoxygenation (Barton-McCombie) A Alkyl Halide + Mg Turnings C Grignard Reagent (R-MgX) A->C Initiation B Anhydrous Ether (THF/Et2O) B->C E Tertiary Alkoxide C->E Nucleophilic Addition (-78°C to RT) D Ketone Substrate D->E G Crude Tertiary Alcohol E->G F Aqueous Workup (e.g., NH4Cl) F->G Protonation H Tertiary Alcohol G->H Purification J Thioxoester (Xanthate) H->J I 1. NaH, CS2 2. MeI I->J L Final Tertiary Alkane J->L K n-Bu3SnH, AIBN Toluene, Reflux K->L Radical Reduction

Caption: Workflow for two-stage synthesis of tertiary alkanes.

Diagram 2: Troubleshooting Low Yield in Grignard Addition

G Start Low Yield of Tertiary Alcohol? CheckInitiation Did the reaction initiate properly? (Color change, exotherm) Start->CheckInitiation ActivateMg Action: Activate Mg (Iodine, crushing) & Ensure dry conditions CheckInitiation->ActivateMg Yes CheckKetone Is starting ketone recovered? CheckInitiation->CheckKetone No End Re-run optimized reaction ActivateMg->End Enolization Problem: Enolization (Grignard acting as base) CheckKetone->Enolization Yes CheckByproducts Are other byproducts observed? (e.g., Wurtz coupling, reduction) CheckKetone->CheckByproducts No FixEnolization Action: 1. Add CeCl3 2. Lower reaction temp (-78°C) 3. Use less hindered reagent Enolization->FixEnolization FixEnolization->End Wurtz Problem: Wurtz Coupling CheckByproducts->Wurtz Wurtz Product Reduction Problem: Reduction CheckByproducts->Reduction Reduction Product CheckByproducts->End Other/Unknown FixWurtz Action: Add alkyl halide slowly during reagent formation Wurtz->FixWurtz FixWurtz->End FixReduction Action: Use Grignard reagent without β-hydrogens Reduction->FixReduction FixReduction->End

Caption: Decision tree for troubleshooting low-yield Grignard reactions.

Diagram 3: Competing Reaction Pathways

G cluster_main cluster_products Ketone Ketone (R-CO-R') Addition Desired Product: Tertiary Alkoxide Ketone->Addition Nucleophilic Addition (Favored by low temp, CeCl3) Enolate Side Product: Enolate Ketone->Enolate Enolization (Base action) Reduced Side Product: Secondary Alkoxide Ketone->Reduced Reduction (Hydride transfer) Grignard Grignard Reagent (R''-MgX) Grignard->Addition Nucleophilic Addition (Favored by low temp, CeCl3) Grignard->Enolate Enolization (Base action) Grignard->Reduced Reduction (Hydride transfer) Wurtz Side Product: Wurtz Coupling (R''-R'') Grignard->Wurtz Reacts with Alkyl Halide

Caption: Desired nucleophilic addition vs. common side reactions.

References

Technical Support Center: Synthesis of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-2,2-dimethylheptane. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and practical laboratory-scale synthesis involves a three-step process:

  • Grignard Reaction: A Grignard reagent is reacted with a suitable ketone to form a tertiary alcohol. For this compound, this would typically involve the reaction of ethylmagnesium bromide with 2,2-dimethyl-3-heptanone (B99860).

  • Dehydration: The resulting tertiary alcohol (3-ethyl-2,2-dimethylheptan-3-ol) is dehydrated, usually with an acid catalyst, to form an alkene. This step is likely to produce a mixture of alkene isomers.

  • Catalytic Hydrogenation: The alkene mixture is then hydrogenated to yield the final saturated alkane, this compound.

Q2: What are the most common byproducts I should expect?

Byproducts can arise at each stage of the synthesis. The most common byproducts are summarized in the table below.

Q3: How can I minimize the formation of isomeric alkenes during the dehydration step?

The formation of isomeric alkenes is a common issue due to carbocation rearrangements during acid-catalyzed dehydration.[1] To minimize this, consider using milder dehydrating agents that favor an E2 elimination pathway, such as phosphorus oxychloride (POCl₃) in pyridine.[1] These conditions avoid the formation of a carbocation intermediate, thus reducing the likelihood of rearrangements.

Q4: My Grignard reaction yield is low. What are the potential causes?

Low yields in Grignard reactions can be attributed to several factors:

  • Presence of moisture: Grignard reagents are highly reactive with water. Ensure all glassware is flame-dried and solvents are anhydrous.[2]

  • Impure magnesium: The magnesium turnings should be fresh and activated to remove any oxide layer.

  • Side reactions: The Grignard reagent can act as a base, leading to the enolization of the ketone, or as a reducing agent. Using a non-hindered Grignard reagent and maintaining a low reaction temperature can help mitigate these side reactions.

Q5: What is the best method to purify the final this compound product?

Fractional distillation is typically the most effective method for purifying the final alkane product from any remaining starting materials, solvents, and byproducts. Due to the potential for isomeric byproducts with close boiling points, a distillation column with high theoretical plates may be necessary for achieving high purity.

Troubleshooting Guides

Problem 1: Low Yield of Tertiary Alcohol in Grignard Step
Possible Cause Suggested Solution
Wet glassware or solvents Flame-dry all glassware before use and use anhydrous solvents.[2]
Inactive Magnesium Use fresh magnesium turnings or activate them by stirring without solvent under nitrogen or with a small crystal of iodine.
Side reaction: Enolization of the ketone Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Side reaction: Wurtz coupling of the alkyl halide Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide and minimize coupling.
Problem 2: Formation of Multiple Alkene Isomers During Dehydration
Possible Cause Suggested Solution
Carbocation Rearrangement Use a dehydration method that avoids carbocation intermediates, such as the reaction of the alcohol with phosphorus oxychloride (POCl₃) in pyridine, which proceeds via an E2 mechanism.[1]
Harsh Reaction Conditions Use the mildest acidic conditions and lowest temperature that effectively promote dehydration to minimize side reactions like polymerization and rearrangement.[1]
Problem 3: Incomplete Hydrogenation
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh, high-quality catalyst (e.g., Pd/C, PtO₂).[3] Ensure the catalyst is not poisoned by impurities from previous steps.
Insufficient Hydrogen Pressure Increase the hydrogen pressure according to the specific catalyst and substrate requirements.
Steric Hindrance Highly substituted alkenes can be sterically hindered, slowing the rate of hydrogenation.[4] Increase the reaction time, temperature, or catalyst loading.

Data Presentation: Common Byproducts

Synthesis Step Potential Byproduct Formation Mechanism Notes for Identification & Removal
Grignard Reaction Unreacted KetoneIncomplete reaction.Can be separated by chromatography or distillation.
ButaneWurtz coupling of ethylmagnesium bromide.Highly volatile, likely removed during solvent evaporation.
3-ethyl-2,2-dimethylheptan-3-ol (product)Main reaction.Precursor to the next step.
Isomeric AlcoholsReduction of the ketone by the Grignard reagent.May be difficult to separate from the desired alcohol; can be carried over to the next step.
Dehydration 3-Ethyl-2,2-dimethylhept-2-eneE1 or E2 elimination.A major component of the alkene mixture.
Other Isomeric AlkenesCarbocation rearrangement followed by elimination.[1]Have similar boiling points, making separation by distillation challenging. GC-MS is useful for identification.
Di(3-ethyl-2,2-dimethylhept-3-yl) etherNucleophilic substitution of the alcohol.Higher boiling point than the alkene products.
Alkene PolymersAcid-catalyzed polymerization of the alkene products.High molecular weight, non-volatile. Removed during distillation.
Catalytic Hydrogenation Unreacted Alkene IsomersIncomplete hydrogenation.Can be separated from the alkane by fractional distillation or chromatography.
Isomeric AlkanesHydrogenation of isomeric alkene byproducts.Very difficult to separate from the target compound due to similar physical properties.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-2,2-dimethylheptan-3-ol via Grignard Reaction
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the solution turns cloudy and begins to reflux. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2,2-dimethyl-3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Dehydration of 3-Ethyl-2,2-dimethylheptan-3-ol
  • Place the crude 3-ethyl-2,2-dimethylheptan-3-ol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a few crystals of iodine.[5]

  • Set up a simple distillation apparatus.

  • Gently heat the flask. The alkene product will distill as it is formed.

  • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

Protocol 3: Catalytic Hydrogenation of Alkene Mixture
  • In a suitable pressure vessel, dissolve the alkene mixture from the dehydration step in a solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).[6]

  • Seal the vessel and purge with nitrogen, then fill with hydrogen gas to the desired pressure.

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.[4]

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by fractional distillation.

Visualizations

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration cluster_hydrogenation Step 3: Catalytic Hydrogenation ethyl_bromide Ethyl Bromide + Mg grignard_reagent Ethylmagnesium Bromide ethyl_bromide->grignard_reagent alkoxide Alkoxide Intermediate grignard_reagent->alkoxide ketone 2,2-Dimethyl-3-heptanone ketone->alkoxide alcohol 3-Ethyl-2,2-dimethylheptan-3-ol alkoxide->alcohol Aqueous Workup protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol H+ carbocation Tertiary Carbocation protonated_alcohol->carbocation -H2O alkene_mixture Alkene Mixture carbocation->alkene_mixture -H+ final_product This compound alkene_mixture->final_product H2, Pd/C

Caption: Overall synthesis workflow for this compound.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Start Starting Materials Alcohol Tertiary Alcohol Start->Alcohol Wurtz Wurtz Coupling (e.g., Butane) Start->Wurtz Enolate Ketone Enolate Start->Enolate Alkene Desired Alkene Alcohol->Alkene Isomeric_Alkenes Isomeric Alkenes Alcohol->Isomeric_Alkenes Alkane Final Product Alkene->Alkane Polymer Alkene Polymers Alkene->Polymer

Caption: Main reaction pathway and common byproduct formation.

References

Technical Support Center: Synthesis of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2,2-dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A common and effective method for the synthesis of highly branched alkanes like this compound involves a multi-step process. This typically begins with a Grignard reaction to construct the carbon skeleton, followed by dehydration of the resulting alcohol to an alkene, and finally, catalytic hydrogenation to yield the desired alkane. An alternative, though potentially more complex, route for the alkene intermediate is the Wittig reaction.

Q2: I am having trouble initiating my Grignard reaction. What are the common causes and solutions?

Failure to initiate a Grignard reaction is a frequent issue. The primary causes are the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture, as Grignard reagents are highly reactive with water.[1]

Troubleshooting Grignard Initiation Failure

Common CauseSolution
Passivated Magnesium SurfaceActivate the magnesium turnings. This can be achieved by adding a small crystal of iodine (the purple color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by gently crushing the turnings to expose a fresh surface.[2]
Wet Glassware or SolventsThoroughly flame-dry or oven-dry all glassware before use. Use freshly distilled anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][2]
Impure Alkyl HalidePurify the alkyl halide (e.g., by distillation) before use to remove any water or other impurities.[2]

Q3: What are the main side reactions that can lower the yield of my Grignard reaction, and how can I minimize them?

The most prevalent side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide to form a homo-coupled alkane byproduct.[1][2] To minimize this, the alkyl halide should be added slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[2]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the tertiary alcohol intermediate.

Possible Cause:

  • Steric Hindrance: The reaction between a bulky Grignard reagent and a sterically hindered ketone can be slow and incomplete.

  • Enolization: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, leading to the recovery of the starting ketone after workup.[1]

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[1]

Solutions:

  • Choice of Solvent: Tetrahydrofuran (THF) is often preferred over diethyl ether for reactions involving less reactive halides or sterically hindered substrates as it can better stabilize the Grignard reagent.[1]

  • Alternative Reagents: Consider using an organolithium reagent, which can sometimes be more effective than Grignard reagents for additions to hindered ketones.[1]

  • Reaction Conditions: Ensure the reaction is sufficiently cooled (e.g., 0 °C) before the dropwise addition of the ketone to the Grignard reagent.[1]

Problem 2: Formation of multiple alkene isomers during dehydration.

Possible Cause:

  • Carbocation Rearrangements: Acid-catalyzed dehydration of the tertiary alcohol proceeds through a carbocation intermediate, which can undergo rearrangements to form more stable carbocations, leading to a mixture of alkene isomers.[3]

Solutions:

  • Milder Dehydrating Agents: Use a milder dehydrating agent that avoids the formation of a carbocation intermediate. For example, phosphorus oxychloride (POCl₃) in pyridine (B92270) often proceeds through an E2 mechanism, which can minimize rearrangements.[3]

  • Optimize Reaction Temperature: For tertiary alcohols, milder dehydration conditions (25–80°C) are often sufficient and can help reduce the extent of side reactions.[3]

Problem 3: Difficulty in purifying the final alkane product.

Possible Cause:

  • Presence of Isomers: The crude product may contain structural isomers with very close boiling points, making separation by simple distillation challenging.[4]

Solutions:

  • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates to improve the separation of closely boiling isomers.[4]

  • Preparative Gas Chromatography (pGC): For very difficult separations, preparative gas chromatography can provide high-purity samples of the desired alkane.[4]

Experimental Protocols

Synthesis of 3-Ethyl-2,2-dimethylheptan-3-ol via Grignard Reaction

  • Preparation: All glassware must be rigorously dried in an oven and assembled under a positive pressure of an inert gas like argon or nitrogen.

  • Magnesium Activation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.[1]

  • Grignard Reagent Formation: Prepare a solution of an appropriate alkyl halide (e.g., 1-bromopentane) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[1] Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the Grignard reagent has formed, cool the solution to 0°C in an ice bath. Dissolve 3,3-dimethyl-2-butanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • Workup: After the addition is complete, allow the reaction to stir and warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. Remove the solvent under reduced pressure to obtain the crude tertiary alcohol. The product can be purified by distillation or column chromatography.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway for this compound

1-Bromopentane + Mg 1-Bromopentane + Mg Pentylmagnesium bromide Pentylmagnesium bromide 1-Bromopentane + Mg->Pentylmagnesium bromide Et2O or THF Tertiary Alkoxide Tertiary Alkoxide Pentylmagnesium bromide->Tertiary Alkoxide + 3,3-Dimethyl-2-butanone 3-Ethyl-2,2-dimethylheptan-3-ol 3-Ethyl-2,2-dimethylheptan-3-ol Tertiary Alkoxide->3-Ethyl-2,2-dimethylheptan-3-ol H3O+ workup Alkene Mixture Alkene Mixture 3-Ethyl-2,2-dimethylheptan-3-ol->Alkene Mixture H+ / Heat This compound This compound Alkene Mixture->this compound H2 / Pd, Pt, or Ni

Caption: A typical synthetic route to this compound.

Troubleshooting Low Grignard Reaction Yield

start Low Yield of Tertiary Alcohol check_initiation Was Grignard initiation successful? start->check_initiation check_conditions Review Reaction Conditions check_initiation->check_conditions Yes solution_activation Activate Mg (Iodine, 1,2-dibromoethane) check_initiation->solution_activation No check_purity Check Reagent Purity check_conditions->check_purity Conditions OK solution_slow_addition Slow addition of alkyl halide check_conditions->solution_slow_addition Side reactions observed solution_purify_reagents Purify ketone and alkyl halide check_purity->solution_purify_reagents Impurities suspected solution_dryness Ensure anhydrous conditions solution_activation->solution_dryness

References

Technical Support Center: Separating Isomers of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3-Ethyl-2,2-dimethylheptane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers of this compound that I might encounter?

A1: this compound has the molecular formula C11H24.[1][2] You will encounter two main types of isomerism:

  • Structural (Constitutional) Isomers: These are molecules with the same molecular formula but different atomic connectivity.[3][4] For C11H24, there are numerous structural isomers, including straight-chain undecane (B72203) and various other branched alkanes (e.g., 2-methyldecane, 3-methyldecane, etc.).

  • Stereoisomers (Enantiomers): this compound possesses a chiral center at the third carbon atom (the carbon bonded to the ethyl group, a hydrogen, a butyl group, and a tert-butyl group). Therefore, it exists as a pair of non-superimposable mirror images called enantiomers: (R)-3-Ethyl-2,2-dimethylheptane and (S)-3-Ethyl-2,2-dimethylheptane.

Q2: Which separation technique is best for separating structural isomers of this compound?

A2: The choice of technique depends on the specific isomers in your mixture and the required scale and purity.

  • Fractional Distillation is suitable for large-scale separations if the boiling points of the structural isomers are sufficiently different.[5][6] Branched alkanes tend to have lower boiling points than their less branched or straight-chain counterparts.[7]

  • Gas Chromatography (GC) is the most powerful and common technique for analytical-scale separation and analysis of volatile alkane isomers.[8] It offers high resolution for separating compounds with very close boiling points.[9]

Q3: How can I separate the enantiomers ((R)- and (S)-forms) of this compound?

A3: Standard techniques like distillation or conventional GC will not separate enantiomers as they have identical physical properties (e.g., boiling point, polarity). You must use a chiral separation method. Chiral Gas Chromatography, employing a capillary column with a chiral stationary phase (CSP), is the most suitable technique for separating volatile enantiomers like these.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to separate these isomers?

A4: While HPLC is a powerful separation technique, it is less common for separating non-polar, volatile alkane isomers. Gas chromatography is generally preferred. However, for separating enantiomers, Chiral HPLC with a suitable chiral stationary phase could be an alternative, particularly if derivatization is performed to introduce a chromophore for UV detection.

Troubleshooting Guides

Issue 1: Poor or No Separation of Structural Isomers Using Gas Chromatography

Possible Cause: Your GC column and conditions are not optimized for resolving structurally similar, non-polar compounds. The isomers have the same retention time and are co-eluting.[10]

Solutions:

  • Change the Stationary Phase: If you are using a standard non-polar column (like a 5% phenyl-polysiloxane), consider a column with a different selectivity. For alkanes, shape selectivity is key. Columns with more aromatic character or specialized phases for hydrocarbon analysis may provide better resolution.[9][10]

  • Optimize the Temperature Program: A slow temperature ramp (e.g., 1-5 °C/min) can improve the separation of closely eluting peaks. An initial low-temperature hold can also enhance the resolution of very volatile isomers.

  • Increase Column Length: A longer column (e.g., 60 m or 100 m instead of 30 m) provides more theoretical plates and can significantly improve separation efficiency.[8]

  • Use a Smaller Inner Diameter (ID) Column: A column with a smaller ID (e.g., 0.18 mm or 0.25 mm) offers higher efficiency and better resolution.

  • Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your column dimensions to achieve maximum efficiency.

Issue 2: Incomplete Separation of Isomers via Fractional Distillation

Possible Cause: The boiling points of the isomers in your mixture are too close for your distillation apparatus to resolve them effectively.

Solutions:

  • Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates. This can be achieved by using a longer column or one packed with a more efficient material (e.g., structured packing).

  • Optimize the Reflux Ratio: Increase the reflux ratio. A higher reflux ratio increases the number of vaporization-condensation cycles, improving separation, although it will also increase the time required for the distillation.

  • Ensure Slow and Steady Heating: Heat the distillation flask slowly and evenly to maintain thermal equilibrium within the column. Avoid superheating.

  • Insulate the Column: Insulate the distillation column to minimize heat loss and maintain the temperature gradient.

Issue 3: Failure to Separate Enantiomers on a Chiral GC Column

Possible Cause: The selected chiral stationary phase (CSP) or the analytical conditions are not suitable for resolving the enantiomers of this compound.

Solutions:

  • Select a Different CSP: There are many types of chiral stationary phases, often based on cyclodextrin (B1172386) derivatives. The interaction between the analyte and the CSP is highly specific. You may need to screen several different chiral columns (e.g., based on substituted beta- or gamma-cyclodextrins) to find one that provides enantioseparation.

  • Optimize the Temperature: Chiral recognition is often highly temperature-dependent. Run the separation at several different isothermal temperatures or with different temperature programs. Lower temperatures often lead to better chiral resolution but longer analysis times.

  • Check for Peak Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak broadening and loss of resolution. Try diluting your sample.

Data Presentation

Table 1: Comparison of Separation Techniques for this compound Isomers

TechniqueTarget IsomersPrincipleAdvantagesLimitations
Fractional Distillation StructuralBoiling Point DifferencesHigh capacity, suitable for large scale, lower cost.Ineffective for close-boiling isomers and enantiomers.[11]
Gas Chromatography (GC) StructuralDifferential PartitioningHigh resolution, excellent for complex mixtures, quantitative.Analytical scale, requires volatile and thermally stable compounds.[12]
Chiral Gas Chromatography EnantiomersChiral RecognitionThe primary method for separating volatile enantiomers.Requires specialized, expensive columns; method development can be extensive.

Table 2: Estimated Physical Properties of Selected C11H24 Isomers

Isomer NameStructureBoiling Point (°C) (Predicted)Notes
n-UndecaneStraight Chain196Highest boiling point due to strong van der Waals forces.[7]
2-MethyldecaneSingle Branch~192Branching slightly lowers the boiling point.
This compound Highly Branched~177-180Increased branching significantly lowers the boiling point.
2,2,4,4-TetramethylheptaneHighly Branched~175Very compact structure further reduces boiling point.

Note: Boiling points are estimates and can vary. The key principle is that increased branching lowers the boiling point of alkane isomers.

Experimental Protocols

Protocol 1: Separation of Structural Isomers by Gas Chromatography (GC)
  • System Preparation:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-5, HP-5ms, or equivalent), 30 m length x 0.25 mm ID x 0.25 µm film thickness. For better resolution, consider a 60 m column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[13]

  • GC Conditions:

    • Injector Temperature: 250 °C.[13]

    • Split Ratio: 50:1 (adjust based on sample concentration).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 5 °C/min to 200 °C.[13]

      • Final Hold: Hold at 200 °C for 5 minutes.

    • Detector Temperature: 280 °C.

  • Sample Preparation & Injection:

    • Dissolve the isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane) to a concentration of ~100-1000 ppm.

    • Inject 1 µL of the sample into the GC.

  • Data Analysis:

    • Identify peaks based on their retention times.

    • Integrate peak areas to determine the relative abundance of each isomer.

Protocol 2: Enantioselective Separation by Chiral Gas Chromatography
  • System Preparation:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column (e.g., a cyclodextrin-based CSP like Astec CHIRALDEX G-TA or similar).

    • Carrier Gas: Hydrogen or Helium, optimize flow rate for best resolution.

  • GC Conditions:

    • Injector Temperature: 220 °C.

    • Split Ratio: 100:1.

    • Oven Temperature Program: This is the most critical parameter. Start with an isothermal analysis.

      • Isothermal Temperature: Begin at 80 °C. Run subsequent analyses by decreasing the temperature in 5-10 °C increments to find the optimal temperature for separation. Lower temperatures often improve resolution.

    • Detector Temperature: 250 °C.

  • Sample Preparation & Injection:

    • Prepare a dilute solution (e.g., 100 ppm) of the this compound in hexane.

    • Inject 1 µL of the sample.

  • Data Analysis:

    • If successful, two separate peaks corresponding to the (R)- and (S)-enantiomers will be observed.

    • Calculate the enantiomeric excess (ee%) if required.

Mandatory Visualizations

SeparationWorkflow start Start: Isomer Mixture of This compound q1 What is the separation goal? start->q1 structural Separate Structural Isomers q1->structural Structural enantiomers Separate Enantiomers (R/S forms) q1->enantiomers Enantiomers q2 What is the required scale? structural->q2 chiral_gc Use Chiral Gas Chromatography enantiomers->chiral_gc large_scale Large Scale / Bulk q2->large_scale Large small_scale Analytical / Small Scale q2->small_scale Small distillation Use Fractional Distillation large_scale->distillation gc Use Gas Chromatography (GC) small_scale->gc end End: Purified Isomer(s) distillation->end gc->end chiral_gc->end

Caption: Workflow for selecting an appropriate isomer separation method.

GCSeparation cluster_0 GC Column (Stationary Phase) p1 p2 p3 p4 p5 p6 p7 p8 injection 1. Injection of Isomer Mixture transport 2. Transport by Carrier Gas (Mobile Phase) injection->transport interaction 3. Differential Partitioning transport->interaction elution 4. Elution and Detection interaction->elution isomer_a Isomer A (Less Branched) Higher Boiling Point isomer_b Isomer B (More Branched) Lower Boiling Point detector_b Isomer B Detected First elution->detector_b isomer_a->p6 Stronger Interaction (More time on stationary phase) isomer_b->p3 Weak Interaction (Less time on stationary phase) detector_a Isomer A Detected Second detector_b->detector_a

Caption: Principle of Gas Chromatographic separation for alkane isomers.

References

Resolving co-eluting isomers in the GC analysis of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers during the Gas Chromatography (GC) analysis of alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution of alkane isomers in GC analysis?

Co-elution, the failure of two or more compounds to separate in the chromatographic system, is a common challenge when analyzing alkane isomers due to their similar physicochemical properties.[1] The primary reasons for this issue include:

  • Inadequate Column Selectivity: The stationary phase of the GC column is the most critical factor for separation.[1] For non-polar alkanes, a non-polar stationary phase is typically used. However, subtle structural differences among isomers may necessitate a different phase chemistry to achieve resolution.[1]

  • Insufficient Column Efficiency: The column may lack the required number of theoretical plates to separate compounds with very close boiling points. This can be a result of the column being too short, having too large an internal diameter, or degradation of the stationary phase.

  • Suboptimal Temperature Program: A temperature ramp rate that is too fast can prevent sufficient interaction between the analytes and the stationary phase, leading to poor separation.[1] Conversely, an initial temperature that is too high can hinder the proper focusing of analytes at the column head.[1]

  • Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, causing peak broadening and co-elution.

Q2: How can I detect if I have co-eluting peaks?

Detecting co-elution is the first step toward resolving it. While perfectly co-eluting peaks may appear as a single symmetrical peak, there are often subtle signs to look for:[2]

  • Peak Asymmetry: Look for shoulders or distortions in the peak shape. A "shoulder" is a sudden discontinuity, which may indicate the presence of a hidden peak.[2]

  • Mass Spectrometry (MS) Analysis: If using a mass spectrometer, you can examine the mass spectra across the peak. If the spectra change from the leading edge to the trailing edge of the peak, it is a strong indication of co-elution.[2]

  • Diode Array Detectors (DAD): For systems with a DAD, you can perform peak purity analysis. The system collects multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of more than one compound.[2]

Q3: When should I consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?

You should consider using comprehensive two-dimensional gas chromatography (GCxGC) when you encounter highly complex samples that cannot be adequately resolved by single-dimension GC.[1] Specific scenarios include:

  • Extremely Complex Mixtures: When your sample contains hundreds or thousands of components, such as in crude oil or environmental extracts.[1]

  • Separation of Different Compound Classes: When you need to separate various classes of compounds from each other, for instance, linear alkanes, branched alkanes, and cycloalkanes.[1]

  • Persistent Co-elution: When you are facing significant co-elution of isomers that remains unresolved even after optimizing your single-dimension GC method.[1]

GCxGC utilizes two columns with different stationary phases, which provides a much higher peak capacity and resolving power.[1][3]

Troubleshooting Guide: Resolving Co-eluting Isomers

This guide provides a systematic approach to troubleshooting and resolving co-eluting alkane isomers.

Step 1: Method Optimization

Before considering more drastic changes like switching the column, it is crucial to optimize the parameters of your current method.

Parameter Adjustment for Improved Resolution

ParameterChangeEffect on Retention TimeEffect on ResolutionTypical Use Case
Temperature Program Decrease Ramp RateIncreasesIncreasesTo enhance the separation of closely eluting adjacent alkanes.[1]
Carrier Gas Flow Rate OptimizeVariesMaximizes at optimal velocityA fundamental step to ensure maximum column efficiency.

Experimental Protocol: Optimizing the Temperature Program

A "scouting gradient" is often used to investigate the sample and determine an appropriate temperature program.[4]

  • Initial Temperature: Set a low initial oven temperature, typically between 35-40°C.[4]

  • Ramp Rate: Use a moderate ramp rate of 10°C/min.[4]

  • Final Temperature: Set the final temperature to the column's maximum operating temperature and hold for at least 10 minutes to ensure all components elute.[4]

  • Analysis: Based on the results of the scouting run, adjust the ramp rate. A slower ramp rate (e.g., 2-5°C/min) can improve the separation of closely eluting isomers.

Step 2: GC Column Selection and Dimensions

If method optimization is insufficient, the next step is to evaluate your GC column. The choice of stationary phase, as well as the column's dimensions, plays a critical role in separation.[5]

Impact of Column Parameters on Resolution

ParameterChangeEffect on Retention TimeEffect on ResolutionRationale
Column Length IncreaseIncreasesIncreases (by ~√2 for 2x length)Provides more theoretical plates for better separation.[1]
Column Internal Diameter (ID) DecreaseDecreasesIncreasesEnhances efficiency without a significant increase in analysis time.[1]
Film Thickness DecreaseDecreasesIncreases (for high k' analytes)Beneficial for the analysis of very high-boiling point compounds.[1]

Experimental Protocol: Selecting the Right GC Column

  • Stationary Phase: For alkane isomers, a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane is generally recommended.[5] Separation on these columns is primarily based on boiling points.[5] For certain isomers, a column with more aromatic character may be necessary to distinguish them.[6]

  • Column Dimensions:

    • A good starting point for complex mixtures is a 30-meter column. For very complex samples, a 60-meter or even longer column may be required.[5]

    • A common internal diameter is 0.25 mm. For higher resolution, consider a 0.18 mm ID column.[5]

    • A film thickness of 0.25 µm to 0.50 µm is suitable for a broad range of alkanes.[5]

Step 3: Advanced Techniques - Comprehensive Two-Dimensional GC (GCxGC)

For the most challenging separations, GCxGC offers superior resolving power.[3]

Principle of GCxGC

GCxGC employs two columns with different selectivities connected by a modulator.[3]

  • First Dimension Column: Typically a standard non-polar column.

  • Second Dimension Column: A short column, often with a different polarity.[3]

The modulator traps fractions from the first column and rapidly re-injects them onto the second column, resulting in a comprehensive two-dimensional separation.[3]

Experimental Protocol: A General GCxGC Setup

  • Column Configuration: A common setup is a non-polar primary column and a polar secondary column (normal-phase GCxGC).[3]

  • Instrumentation: The system consists of a gas chromatograph equipped with a modulator (e.g., a thermal loop modulator) connecting the two columns, and a detector, often a mass spectrometer (MS) or a flame ionization detector (FID).[7][8]

  • Method Development: GCxGC method development can be complex due to the large number of parameters that influence separation performance.[8]

Visualizations

Troubleshooting_Workflow start Co-elution of Alkane Isomers Observed optimize_method Step 1: Optimize GC Method (Temp Program, Flow Rate) start->optimize_method resolution_check1 Is Resolution Acceptable (Rs > 1.5)? optimize_method->resolution_check1 select_column Step 2: Evaluate and Change GC Column (Stationary Phase, Dimensions) resolution_check1->select_column No resolution_achieved Resolution Achieved resolution_check1->resolution_achieved Yes resolution_check2 Is Resolution Acceptable (Rs > 1.5)? select_column->resolution_check2 advanced_gc Step 3: Employ Advanced Techniques (e.g., GCxGC) resolution_check2->advanced_gc No resolution_check2->resolution_achieved Yes advanced_gc->resolution_achieved GC_Parameter_Relationships cluster_method Method Parameters cluster_column Column Parameters temp_program Temperature Program resolution Chromatographic Resolution temp_program->resolution affects selectivity & retention flow_rate Carrier Gas Flow Rate flow_rate->resolution affects efficiency stat_phase Stationary Phase stat_phase->resolution governs selectivity dimensions Dimensions (L, ID, df) dimensions->resolution affects efficiency & retention

References

Technical Support Center: Minimizing Rearrangement Reactions During Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize unwanted rearrangement reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are rearrangement reactions in the context of alkane synthesis, and why do they occur?

A1: Rearrangement reactions are structural reorganizations that occur during a reaction, leading to a constitutional isomer of the expected product. In many alkane synthesis routes, the primary issue is carbocation rearrangement.[1] This process happens when a transient, unstable carbocation intermediate is formed. The molecule will then internally shift a hydride (H⁻) or an alkyl group (R⁻) to create a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one).[2][3] This rearrangement is driven by the thermodynamic stability gained in forming a more substituted carbocation.[2]

Q2: Which synthetic methods are most susceptible to carbocation rearrangements?

A2: Any reaction that proceeds through a carbocation intermediate is at risk. Classic examples include Friedel-Crafts alkylation and certain Sₙ1-type reactions where an alkyl halide or alcohol is used to form a new carbon-carbon or carbon-heteroatom bond.[2][4] These methods are often unreliable for synthesizing alkanes with a specific, non-rearranged carbon skeleton.

Q3: What are the general strategies to avoid these unwanted rearrangements?

A3: To prevent rearrangements, you should choose a synthetic route that avoids the formation of unstable carbocation intermediates. Key strategies include:

  • Using organometallic coupling reactions: Methods like the Corey-House synthesis form carbon-carbon bonds without generating free carbocations.[5][6]

  • Reducing existing functional groups: Instead of building the carbon skeleton via carbocation-forming reactions, it is often better to construct a precursor with the desired skeleton and then reduce a functional group (e.g., a carbonyl or hydroxyl group) to a methylene (B1212753) group (-CH₂-).[7][8][9]

  • Employing radical-based reactions: Radical intermediates are not prone to the same type of skeletal rearrangements as carbocations. The Barton-McCombie deoxygenation is a prime example.[10][11]

  • Using protecting groups: In complex syntheses, protecting groups can be used to temporarily mask reactive functional groups, preventing them from participating in reactions that could lead to rearrangements.[12][13][14]

Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed guidance on methods designed to prevent rearrangements.

Guide 1: Corey-House Synthesis

Q1.1: I need to couple two different alkyl groups to form a C-C bond. Is the Corey-House synthesis a good option to avoid rearrangement?

A1.1: Yes, the Corey-House synthesis is an excellent method for forming symmetrical and unsymmetrical alkanes by coupling two alkyl groups.[5][15] It utilizes a lithium dialkylcuprate (Gilman reagent), which reacts with an alkyl halide via a mechanism that is believed to be Sₙ2-like, thereby avoiding the formation of rearrangement-prone carbocation intermediates.[6]

Q1.2: My Corey-House reaction is failing or giving a low yield. What are the common pitfalls?

A1.2: Low yields in Corey-House synthesis can often be attributed to the following:

  • Substrate Limitations: The reaction is most effective with primary and secondary alkyl halides as the electrophile. Tertiary alkyl halides tend to undergo elimination as a side reaction instead of the desired substitution.[6][16][17]

  • Gilman Reagent Preparation: The lithium dialkylcuprate (R₂CuLi) must be prepared carefully from an alkyllithium reagent and a copper(I) salt (typically CuI) in a dry ether solvent.[15] Moisture will destroy the highly reactive organometallic reagents.

  • Steric Hindrance: While the Gilman reagent itself can be derived from primary, secondary, or tertiary alkyl groups, highly hindered substrates can slow the reaction.[16]

Experimental Protocol: Corey-House Synthesis of a Non-symmetrical Alkane (R-R')

  • Preparation of Alkyllithium (RLi): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the first alkyl halide (R-X) in dry diethyl ether. Add two equivalents of lithium metal at a controlled temperature (often 0 °C or below). Stir until the lithium is consumed to form the alkyllithium solution.

  • Preparation of Gilman Reagent (R₂CuLi): To the freshly prepared alkyllithium solution (2 equivalents), slowly add one equivalent of copper(I) iodide (CuI) at a low temperature (e.g., 0 °C). This will form the lithium dialkylcuprate, also known as the Gilman reagent.[15]

  • Coupling Reaction: Slowly add the second alkyl halide (R'-X, 1 equivalent) to the Gilman reagent solution. The reaction is typically run at room temperature or below in an ethereal solvent.[6]

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the resulting alkane by column chromatography or distillation.

Guide 2: Reduction of Carbonyl Compounds

Q2.1: I have synthesized a ketone with the correct carbon skeleton. How can I reduce the carbonyl group to a methylene (-CH₂) group without rearrangement?

A2.1: The Clemmensen and Wolff-Kishner reductions are two classical methods for the deoxygenation of aldehydes and ketones to alkanes.[8][18] Since these reactions reduce a pre-existing functional group rather than forming a new C-C bond via a carbocation, they completely avoid skeletal rearrangements.

Q2.2: How do I choose between the Clemmensen and Wolff-Kishner reductions?

A2.2: The choice depends entirely on the stability of your substrate to acid or base:

  • Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[8] These are strongly acidic conditions. Choose this method if your molecule is stable in strong acid but sensitive to strong base.[18]

  • Wolff-Kishner Reduction: Uses hydrazine (B178648) (N₂H₄) and a strong base (like KOH or NaOH) in a high-boiling solvent like ethylene (B1197577) glycol.[19] These are strongly basic and high-temperature conditions. This method is ideal for substrates that are sensitive to acid.[18][19]

Q2.3: My Wolff-Kishner reduction is slow and gives poor yields. How can I improve it?

A2.3: The original Wolff-Kishner procedure can be slow. The Huang-Minlon modification is a significant improvement. In this procedure, the reaction is performed in a high-boiling solvent (like diethylene glycol), and after the initial formation of the hydrazone, the temperature is raised to distill off water and excess hydrazine.[19] This drives the reaction to completion and shortens the reaction time considerably.[19] Azine formation is a common side reaction that can be suppressed by ensuring vigorous exclusion of water.[7]

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Reaction Setup: To a round-bottom flask equipped with a distillation head and condenser, add the ketone (1.0 equiv), potassium hydroxide (B78521) (KOH, ~6.0 equiv), hydrazine monohydrate (~20.0 equiv), and diethylene glycol as the solvent.[20]

  • Hydrazone Formation: Heat the mixture to reflux (around 110-130 °C) for 1-2 hours to form the hydrazone intermediate.[19][20]

  • Decomposition: Increase the temperature (to ~190-200 °C) to distill off water and excess hydrazine. Continue heating at this temperature for an additional 3-5 hours until nitrogen evolution ceases.[19][20]

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with dilute HCl and extract the product with an organic solvent (e.g., diethyl ether or DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent. Purify the crude product by column chromatography or distillation.

Experimental Protocol: Clemmensen Reduction

  • Preparation of Zinc Amalgam: Activate zinc powder by stirring it with a dilute solution of mercury(II) chloride for a few minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

  • Reduction: Add the ketone, concentrated HCl, and the freshly prepared zinc amalgam to a flask equipped with a reflux condenser.[21]

  • Reaction: Heat the mixture to reflux for several hours. The progress can be monitored by TLC. Additional portions of HCl may be needed during the reaction.

  • Work-up: After cooling, decant the liquid from the remaining zinc. Extract the aqueous mixture with a suitable organic solvent.

  • Purification: Neutralize the organic extracts, dry over an anhydrous salt, and remove the solvent. The crude alkane can then be purified.

Guide 3: Deoxygenation of Alcohols

Q3.1: Can I convert an alcohol to an alkane without rearrangement?

A3.1: Yes, the Barton-McCombie deoxygenation is a reliable method to replace a hydroxyl group with a hydrogen atom.[9] The reaction proceeds through a radical chain mechanism, which effectively bypasses the possibility of carbocation formation and subsequent rearrangement.[10][11] It is particularly efficient for secondary alcohols.[10]

Q3.2: What are the main steps and reagents for a Barton-McCombie deoxygenation?

A3.2: This is a two-step process:

  • Activation: The alcohol is first converted into a thiocarbonyl derivative, most commonly a xanthate. This is typically done by treating the alcohol with a base (like NaH), carbon disulfide (CS₂), and then methyl iodide (MeI).[11]

  • Reduction: The thiocarbonyl derivative is then treated with a radical initiator (usually azobisisobutyronitrile, AIBN) and a hydrogen atom source in a solvent like toluene (B28343) or benzene (B151609) under reflux. The classical hydrogen source is tributyltin hydride (n-Bu₃SnH).[9][11]

Q3.3: The tin reagents used in the Barton-McCombie reaction are toxic and difficult to remove. Are there any alternatives?

A3.3: The toxicity and difficulty in removing tin byproducts are significant drawbacks. Research has focused on developing tin-free alternatives. These include using silanes (like polymethylhydrosiloxane, PMHS) as the hydrogen source or employing methods based on single-electron transfer (SET) using photoredox catalysis.[11][22]

Experimental Protocol: Barton-McCombie Deoxygenation

  • Xanthate Formation: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in a dry solvent like THF. Add a strong base such as sodium hydride (NaH, 1.1 equiv) at 0 °C. After stirring for a short period, add carbon disulfide (CS₂, 1.2 equiv) followed by methyl iodide (MeI, 1.2 equiv). Stir until the alcohol is fully converted to the S-methyl xanthate. Purify the intermediate xanthate.

  • Deoxygenation: Dissolve the purified xanthate (1.0 equiv) in degassed toluene. Add the radical initiator AIBN (0.2 equiv) and tributyltin hydride (n-Bu₃SnH, 2.0 equiv).[9]

  • Reaction: Heat the mixture to reflux (around 90-110 °C) for several hours, monitoring the reaction by TLC until the starting material is consumed.[9]

  • Work-up and Purification: Cool the reaction and concentrate the solvent. The toxic tin byproducts can be challenging to remove. A common method is to treat the crude mixture with a saturated solution of potassium fluoride (B91410) (KF), which precipitates the tin as an insoluble fluoride salt that can be filtered off. Further purification is typically achieved by column chromatography.[11]

Summary of Methods

The table below summarizes the key features of each method discussed for minimizing rearrangement reactions.

MethodTypical SubstrateConditionsAdvantage for Avoiding RearrangementKey Limitations
Corey-House Synthesis Alkyl Halides (R-X, R'-X)Organocuprate (Gilman Reagent), Ether Solvent, Low Temp.Reaction proceeds via an Sₙ2-like mechanism, avoiding carbocations.[6]Ineffective for tertiary alkyl halides (elimination occurs).[6][17] Requires stoichiometric organometallic reagents.
Wolff-Kishner Reduction Aldehydes, KetonesHydrazine (N₂H₄), Strong Base (KOH), High Temp. (e.g., 190-200 °C)Reduces a C=O group on a pre-formed skeleton, no risk of rearrangement.Substrate must be stable to strong base and high heat.[18][19]
Clemmensen Reduction Aldehydes, KetonesZinc Amalgam (Zn(Hg)), Conc. Hydrochloric Acid (HCl), RefluxReduces a C=O group on a pre-formed skeleton, no risk of rearrangement.Substrate must be stable to strong acid; can fail for high MW substrates.[8][23]
Barton-McCombie Deoxygenation Alcohols (via Xanthates)Radical Initiator (AIBN), H-atom donor (n-Bu₃SnH), RefluxProceeds via a radical mechanism, which does not involve carbocation intermediates.[10][11]Toxicity and difficulty of removing tin byproducts; primary alcohols can be poor substrates.[11]

Visualizations

Diagram 1: The Problem - Carbocation Rearrangement cluster_start Starting Material cluster_reaction Reaction Pathway cluster_products Products Start Primary Alkyl Halide/Alcohol P_Carbocation Formation of Unstable 1° Carbocation Start->P_Carbocation Reaction (e.g., Sₙ1) Rearrangement 1,2-Hydride Shift P_Carbocation->Rearrangement Minor_Product Minor Product (Non-rearranged Alkane) P_Carbocation->Minor_Product Nucleophilic Attack S_Carbocation More Stable 2° Carbocation Rearrangement->S_Carbocation Major_Product Major Product (Rearranged Alkane) S_Carbocation->Major_Product Nucleophilic Attack

Caption: Logical flow of a reaction prone to carbocation rearrangement.

Diagram 2: Decision-Making Workflow for Alkane Synthesis Start Goal: Synthesize Alkane Without Rearrangement Q_Bond Does synthesis require new C-C bond formation? Start->Q_Bond CoreyHouse Use Corey-House Synthesis Q_Bond->CoreyHouse Yes Precursor Use a Precursor with Correct Carbon Skeleton Q_Bond->Precursor No Q_Precursor What is the precursor's functional group? Precursor->Q_Precursor Carbonyl Carbonyl (Ketone/Aldehyde) Q_Precursor->Carbonyl Alcohol Alcohol Q_Precursor->Alcohol Q_Stability Is substrate sensitive to acid or base? Carbonyl->Q_Stability Barton Use Barton-McCombie Deoxygenation Alcohol->Barton Clemmensen Use Clemmensen (Acidic Conditions) Q_Stability->Clemmensen Base-Sensitive WolffKishner Use Wolff-Kishner (Basic Conditions) Q_Stability->WolffKishner Acid-Sensitive

Caption: Decision tree for selecting a suitable synthesis method.

Diagram 3: Corey-House Reaction Workflow AlkylHalide1 Alkyl Halide (R-X) AlkylLithium Alkyllithium (R-Li) AlkylHalide1->AlkylLithium  + 2 Li Lithium Lithium Metal (in dry ether) Gilman Gilman Reagent (R₂CuLi) AlkylLithium->Gilman  + CuI CuI Copper(I) Iodide (CuI) Alkane Alkane (R-R') Gilman->Alkane  + R'-X AlkylHalide2 Alkyl Halide (R'-X)

Caption: Simplified workflow for the Corey-House synthesis.

Diagram 4: Barton-McCombie Radical Cycle cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Radical Initiator Radical (R'•) AIBN->Initiator_Radical Heat Tin_Radical Tin Radical (n-Bu₃Sn•) Initiator_Radical->Tin_Radical + n-Bu₃SnH Tin_Hydride n-Bu₃SnH Alkyl_Radical Alkyl Radical (R•) Tin_Radical->Alkyl_Radical + Xanthate Xanthate Substrate (R-O-C(=S)SMe) Alkyl_Radical->Tin_Radical regenerates Alkane Product (R-H) Alkyl_Radical->Alkane + n-Bu₃SnH

Caption: Overview of the Barton-McCombie radical propagation cycle.

References

Purification strategies for removing unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted starting materials and other impurities from synthetic reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best initial purification technique to remove unreacted starting materials?

A2: The selection of a primary purification technique is dictated by the physical and chemical properties of your desired product and the contaminating starting material.[1] A general approach is as follows:

  • For solid products: If the product and starting material have different solubility profiles in a particular solvent at different temperatures, recrystallization is often the best first choice.[1]

  • For liquid products: If there is a significant difference in boiling points (generally >50-70°C) between the product and the starting material, distillation is a suitable method.[1][2]

  • For polarity differences: When the product and starting material exhibit different polarities, column chromatography is a highly versatile and common option.[1]

  • For acidic or basic impurities: If the starting material has acidic or basic functional groups, a liquid-liquid extraction with an appropriate aqueous acid or base solution can selectively remove it.[1][3]

Q2: What is the most effective method for removing a highly polar starting material from a non-polar product?

A2: A simple and highly effective method is liquid-liquid extraction.[1] You can wash an organic solution of your non-polar product with a polar solvent like water or brine to pull the highly polar starting material into the aqueous phase.[1] An alternative method is to pass the mixture through a short column ("plug") of silica (B1680970) gel, which will strongly adsorb the polar starting material and allow the non-polar product to pass through with the eluting solvent.[1]

Q3: What are scavenger resins and when should I use them?

A3: Scavenger resins are solid-supported reagents designed to react selectively with and bind to specific types of molecules, such as excess reagents or byproducts.[4] After the reaction is complete, the resin, now with the impurity bound to it, is simply filtered off, leaving the purified product in the solution.[4] This technique is particularly useful in combinatorial and medicinal chemistry for high-throughput purification.[4] They are ideal for removing common excess reagents, such as primary and secondary amines, isocyanates, or acyl chlorides, simplifying the work-up process significantly.[4][5]

Q4: Why is achieving high purity so critical in drug development?

A4: A compound's purity is paramount for pharmaceutical companies as it directly impacts a drug's safety and therapeutic efficacy.[6] Impurities, even in trace amounts, can lead to unexpected toxicity or side effects.[7] For instance, certain residual impurities are classified as genotoxic, meaning they can damage DNA and potentially cause cancer.[7] Furthermore, the presence of impurities can interfere with analytical techniques and disrupt the precise concentrations of reactants needed for subsequent synthetic steps, affecting experimental reliability and reproducibility.[7]

Purification Method Selection

The choice of an appropriate purification method is critical for maximizing yield and achieving the desired level of purity. The following decision tree provides a logical workflow for selecting a suitable technique.

G cluster_chrom start Crude Product state Determine Physical State start->state solid Solid state->solid Solid liquid Liquid / Oil state->liquid Liquid / Oil sol_diff Solubility difference vs. temp? solid->sol_diff volatility Volatile & Thermally Stable? liquid->volatility recrystallize Recrystallization sol_diff->recrystallize Yes extraction_check Differential solubility in immiscible solvents? sol_diff->extraction_check No chromatography2 Column Chromatography recrystallize->chromatography2 Still Impure? chromatography1 Column Chromatography distillation Distillation volatility->distillation Yes volatility->extraction_check No distillation->chromatography2 Still Impure? extraction Liquid-Liquid Extraction extraction_check->extraction Yes scavenger_check Starting material has reactive functional group (e.g., amine)? extraction_check->scavenger_check No extraction->chromatography2 Still Impure? scavenger_check->chromatography1 No scavenger Scavenger Resin scavenger_check->scavenger Yes scavenger->chromatography1 Still Impure?

A decision tree for selecting a purification technique.

Comparison of Common Purification Techniques

The table below summarizes and compares common purification strategies for easy reference.

TechniqueBasis of SeparationPhysical State of ProductTypical ScaleAdvantagesCommon Limitations
Recrystallization Differential solubility at varied temperaturesSolidmg to multi-kgCost-effective, can yield very pure material, scalable.Requires a suitable solvent, potential for product loss in the mother liquor, may not remove all impurities.[8]
Column Chromatography Differential adsorption/partitioning between a stationary and mobile phaseSolid or Liquidµg to kgHighly versatile, can separate complex mixtures, applicable to a wide range of compounds.[9]Can be time-consuming and solvent-intensive, potential for product decomposition on stationary phase.[8][10]
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases[11]Solid or Liquidmg to multi-kgFast, simple, good for separating compounds with different acid/base properties or polarities.[11]Requires immiscible solvents, can lead to emulsions, may not provide high purity in a single step.
Distillation Difference in boiling points[9]Liquidg to multi-kgExcellent for separating volatile liquids with large boiling point differences, good for solvent removal.Not suitable for heat-sensitive or non-volatile compounds, requires significant boiling point differences for good separation.
Scavenger Resins Covalent bond formation with the impurity[5]Solid or Liquidmg to kgHigh selectivity, simple filtration-based workup, amenable to automation.[8][12]Resin can be expensive, limited to impurities with specific reactive functional groups.

Troubleshooting Guides

This section addresses specific issues that may arise during common purification procedures.

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used, preventing saturation.[13]- The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution and then re-cool.[13]- Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[13]- Add a "seed crystal" of the pure compound to induce crystallization.[13]
Compound "oils out" (forms a liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute, causing it to melt.[13]- The solution is cooling down too quickly.[13]- Use a different solvent that has a lower boiling point.[13]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[7]
Colored impurities remain in crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration before cooling.
Flash Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds - The chosen solvent system (eluent) is not optimal.[13]- The column was overloaded with too much crude sample.[13]- The column was packed improperly, leading to cracks or channels.[13][14]- Optimize the eluent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf difference).[13]- Use less sample or a wider column.- Repack the column carefully, ensuring a flat, uniform bed of silica.[14]
Compound streaks on the column or TLC plate - The compound is highly polar and interacting strongly with the acidic silica gel.[15]- The sample was not dissolved in the minimum amount of solvent for loading.- Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds).[15]- Consider using a different stationary phase like alumina (B75360) or reverse-phase silica.[16]
Product does not elute from the column - The compound decomposed on the silica gel.[16]- The eluent is not polar enough to move the compound.- First, test the stability of your compound on a silica TLC plate.[16] If it is unstable, consider an alternative purification method or use a deactivated stationary phase.[16]- Gradually increase the polarity of the eluent.
Liquid-Liquid Extraction
IssuePossible Cause(s)Suggested Solution(s)
An emulsion forms (a third layer between the organic and aqueous phases) - Vigorous shaking of the separatory funnel.[13]- High concentration of solutes or presence of surfactant-like impurities.- Allow the funnel to stand undisturbed for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[15]
Can't distinguish between the aqueous and organic layers - The densities of the two phases are very similar.- The layers are dark or opaque.[17]- Add a small amount of water; the drop will mix with the aqueous layer.- For opaque mixtures, try adding ice, which will float at the interface between the layers.[17]

Key Experimental Protocols

The following are generalized methodologies for common purification techniques. Always consult specific literature procedures and safety data sheets (SDS) for the materials you are using.

General Protocol for Flash Column Chromatography

This workflow outlines the major steps in performing a purification via flash column chromatography.

G A 1. Select Solvent System (via TLC) B 2. Pack Column (Slurry pack with eluent) A->B C 3. Load Sample (Dissolved in min. solvent or dry-loaded on silica) B->C D 4. Elute Column (Apply pressure, collect fractions) C->D E 5. Analyze Fractions (via TLC) D->E F 6. Combine & Concentrate (Combine pure fractions, remove solvent via rotovap) E->F

Workflow for a typical flash column chromatography experiment.
  • Solvent Selection: Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4 and is well-separated from impurities.[10]

  • Column Packing: Secure a glass column vertically. Fill it with the chosen eluent. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in the absolute minimum amount of solvent (preferably the eluent).[18] Carefully pipette this solution onto the top of the silica bed.[18] Alternatively, for samples not soluble in the eluent, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add eluent to the column. Apply gentle positive pressure (e.g., from a nitrogen line or air pump, typically 1-4 psi) to the top of the column to force the solvent through the silica.[18]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by evaporation, often using a rotary evaporator.[13]

General Protocol for Recrystallization
  • Choose a Solvent: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[7] Conversely, impurities should be either very soluble or insoluble at all temperatures.[19]

  • Dissolution: Place the impure solid in an Erlenmeyer flask.[20] Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling chip or stir bar).[20][21] Continue adding small portions of hot solvent until the solid just dissolves completely.[13]

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.[13]

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature.[7] Slow cooling is crucial for the formation of pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[20]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[22] Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[13][21]

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all residual solvent.[21]

General Protocol for Liquid-Liquid Extraction
  • Preparation: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer: Add the organic solution to a separatory funnel.

  • Washing: Add the aqueous washing solution (e.g., water, brine, dilute acid, or base). Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.

  • Mixing: Close the stopcock and shake the funnel gently, venting frequently to release pressure.[13]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.[13]

  • Draining: Remove the stopper. Carefully open the stopcock and drain the bottom layer into a clean flask.[13] Pour the top layer out through the top opening of the funnel into a separate flask to avoid cross-contamination.[13]

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).[13] Filter away the drying agent and remove the solvent from the filtrate using a rotary evaporator to isolate the product.

References

Technical Support Center: Synthesis of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 3-Ethyl-2,2-dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most viable laboratory-scale synthesis of this compound involves a two-step process:

  • Grignard Reaction: A Grignard reagent is reacted with a suitable ketone to form the tertiary alcohol intermediate, 3-Ethyl-2,2-dimethylheptan-3-ol.

  • Deoxygenation/Reduction: The tertiary alcohol is then converted to the final alkane product. This is typically achieved through dehydration to an alkene, followed by catalytic hydrogenation.

An alternative, though often less efficient for unsymmetrical alkanes, is the Wurtz reaction, which involves the coupling of two different alkyl halides.[1] However, this method frequently results in a mixture of products, complicating purification and reducing the yield of the desired compound.[1][2]

Q2: Why is the Grignard reaction followed by reduction preferred over the Wurtz reaction for this synthesis?

A2: The Grignard reaction offers superior control and yields for constructing the specific carbon skeleton of an unsymmetrical, highly branched alkane like this compound. The Wurtz reaction, when using two different alkyl halides (e.g., neopentyl halide and 3-bromohexane), produces a statistical mixture of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate due to similar boiling points.[1] This makes the Wurtz reaction unsuitable for a clean, scalable synthesis of this specific target molecule.[2]

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Key challenges in scaling up this synthesis include:

  • Grignard Reagent Formation: The initiation of Grignard reagent formation can be difficult on a large scale. Maintaining anhydrous (perfectly dry) conditions is critical, as Grignard reagents react readily with water.[3]

  • Heat Management: The Grignard reaction with the ketone is highly exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure safety.

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas, often under pressure. Specialized equipment and strict safety protocols are necessary for large-scale operations.

  • Purification: Fractional distillation is required to purify the final product. On a larger scale, this requires efficient distillation columns to separate the product from any remaining starting materials or byproducts.

Synthesis Route Comparison

The following table summarizes the primary synthetic approaches.

Synthesis RouteStarting MaterialsKey IntermediatesTypical YieldAdvantagesDisadvantages
Grignard & Reduction 2,2-Dimethyl-3-pentanone (B1295208), n-Butylmagnesium bromide3-Ethyl-2,2-dimethylheptan-3-olModerate to HighReadily available starting materials, high regioselectivity.[4]Two-step process, requires strictly anhydrous conditions, potential for rearrangements during dehydration.[5]
Wurtz Reaction 1-Bromo-2,2-dimethylpropane, 3-Bromohexane, Sodium metalAlkyl radicalsLowOne-pot reaction for C-C bond formation.Forms a mixture of alkanes, difficult to purify, low yield of the desired product.[1][2]

Experimental Protocols

Key Experiment: Grignard Synthesis of 3-Ethyl-2,2-dimethylheptan-3-ol

This protocol details the formation of the tertiary alcohol intermediate.

Materials:

  • Magnesium turnings

  • n-Butyl bromide

  • Anhydrous diethyl ether or THF

  • 2,2-Dimethyl-3-pentanone

  • Iodine crystal (for activation, if needed)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

  • Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine if the magnesium requires activation.[5] Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the solution turns cloudy and begins to reflux gently.[5] Once initiated, add the remaining n-butyl bromide solution at a rate that maintains a steady reflux.

  • Reaction with Ketone: After the Grignard reagent has formed, cool the flask to 0 °C using an ice bath. Add a solution of 2,2-dimethyl-3-pentanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[6]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Isolation: Remove the solvent under reduced pressure to yield the crude 3-Ethyl-2,2-dimethylheptan-3-ol. This intermediate can be purified by distillation or used directly in the next step.

Troubleshooting Guide

Problem 1: Grignard reaction fails to initiate.

QuestionAnswer / Solution
Are the glassware and solvents completely dry? Grignard reagents are highly sensitive to moisture.[3] Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents.
Is the magnesium surface activated? The magnesium surface may be coated with an oxide layer. Add a small crystal of iodine, gently heat the flask, or add a small amount of pre-formed Grignard reagent to initiate the reaction.[5]
Is the alkyl halide pure? Impurities in the alkyl halide can inhibit the reaction. Use freshly distilled or high-purity n-butyl bromide.

Problem 2: Low yield of the tertiary alcohol.

QuestionAnswer / Solution
Was the reaction temperature controlled during ketone addition? The reaction is exothermic. Adding the ketone too quickly or at too high a temperature can lead to side reactions like enolization. Maintain a low temperature (e.g., 0 °C) during the addition.[5]
Was a significant amount of benzene (B151609) (from Wurtz coupling) formed? This indicates a side reaction of the Grignard reagent. Ensure a 1:1 stoichiometry between the Grignard reagent and the ketone.
Was the system kept under an inert atmosphere? Grignard reagents can react with atmospheric carbon dioxide and oxygen. Maintain a positive pressure of nitrogen or argon throughout the reaction.

Problem 3: Formation of alkene byproducts during the final reduction step.

QuestionAnswer / Solution
Are you using a dehydration/hydrogenation sequence? Acid-catalyzed dehydration of the tertiary alcohol can sometimes lead to carbocation rearrangements and the formation of multiple alkene isomers.[5]
How can I avoid rearrangement? Consider alternative deoxygenation methods that do not proceed through a carbocation intermediate, such as a Barton-McCombie deoxygenation, although this adds complexity and cost. For the dehydration/hydrogenation route, ensure complete hydrogenation of all alkene isomers formed.

Visualizations

Synthesis Pathway: Grignard Route

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction ButylBr n-Butyl Bromide Grignard n-Butylmagnesium bromide ButylBr->Grignard + Mg, Ether Mg Mg, Anhydrous Ether Intermediate Tertiary Alkoxide Intermediate Ketone 2,2-Dimethyl-3-pentanone Ketone->Intermediate + Grignard Alcohol 3-Ethyl-2,2-dimethyl- heptan-3-ol Intermediate->Alcohol H3O+ Workup Alkene Alkene Mixture Alcohol->Alkene Acid, Heat (Dehydration) FinalProduct 3-Ethyl-2,2-dimethyl- heptane Alkene->FinalProduct H2, Pd/C (Hydrogenation)

Caption: Grignard synthesis of this compound.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Workflow Start Low Final Yield CheckGrignard Problem in Grignard Step? Start->CheckGrignard CheckReduction Problem in Reduction Step? Start->CheckReduction Moisture Moisture Present? CheckGrignard->Moisture Yes IncompleteDehydration Incomplete Dehydration? CheckReduction->IncompleteDehydration Yes DrySolvents Action: Flame-dry glassware, use anhydrous solvents. Moisture->DrySolvents Yes TempControl Poor Temp Control? Moisture->TempControl No SlowAddition Action: Add ketone slowly at 0 °C. TempControl->SlowAddition Yes IncreaseTime Action: Increase reaction time or temperature for dehydration. IncompleteDehydration->IncreaseTime Yes IncompleteHydrogenation Incomplete Hydrogenation? IncompleteDehydration->IncompleteHydrogenation No CheckCatalyst Action: Check catalyst activity, increase H2 pressure. IncompleteHydrogenation->CheckCatalyst Yes

Caption: Troubleshooting flowchart for low yield issues.

References

Validation & Comparative

Comparative Guide to the Synthesis and Spectroscopic Validation of 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two synthetic routes for the branched alkane, 3-ethyl-2,2-dimethylheptane. It is intended for researchers, scientists, and professionals in drug development who require detailed methodologies and comparative data for the synthesis and validation of complex organic molecules. This document outlines a primary synthesis via a Grignard reaction and an alternative route using a Wittig reaction followed by hydrogenation. The guide also details the spectroscopic methods for validating the final product.

Synthesis of this compound

Two plausible methods for the synthesis of this compound are presented below. The choice of method may depend on the availability of starting materials, desired yield, and scalability.

Method 1: Grignard Reaction (Primary Synthesis)

The Grignard reaction is a well-established and versatile method for forming carbon-carbon bonds, making it suitable for constructing highly branched alkanes.[1][2][3] This synthesis involves two main steps: the formation of a tertiary alcohol via the addition of a Grignard reagent to a ketone, followed by the reduction of the alcohol to the corresponding alkane.

Alternative Method 2: Wittig Reaction and Hydrogenation

The Wittig reaction provides an alternative approach to assemble the carbon skeleton, which is then saturated in a subsequent hydrogenation step to yield the target alkane.[4][5][6][7]

Comparison of Synthesis Methods

FeatureMethod 1: Grignard ReactionMethod 2: Wittig Reaction & Hydrogenation
Starting Materials 2,2-Dimethyl-3-pentanone (B1295208), 1-bromobutane (B133212), MagnesiumTriphenylphosphine, 1-bromobutane, n-Butyllithium, 2,2-Dimethyl-3-pentanone, H₂, Pd/C
Key Intermediates Butylmagnesium bromide, 3-Ethyl-2,2-dimethylheptan-3-olButyltriphenylphosphonium bromide, Butylidene triphenylphosphorane, 3-Ethyl-2,2-dimethylhept-3-ene
Number of Steps 22
Typical Yield Moderate to HighModerate
Advantages Readily available starting materials, reliable C-C bond formation.High regioselectivity in double bond formation.
Disadvantages Grignard reagents are sensitive to moisture and protic solvents. The reduction of the tertiary alcohol can sometimes be challenging.The phosphonium (B103445) ylide can be basic, leading to side reactions. Triphenylphosphine oxide byproduct can be difficult to remove.

Spectroscopic Validation of this compound

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

Spectroscopic MethodPredicted Key Features
¹H NMR Complex aliphatic region (approx. 0.8-1.5 ppm). Multiple overlapping multiplets for the CH, CH₂, and CH₃ groups. Distinct signals for the two methyl groups at C2 and the ethyl group at C3.
¹³C NMR Signals for all 11 unique carbon atoms. The quaternary carbon at C2 would appear as a singlet with a characteristic chemical shift. Other signals corresponding to the CH, CH₂, and CH₃ groups in the aliphatic region.
IR Spectroscopy C-H stretching vibrations just below 3000 cm⁻¹. C-H bending vibrations for CH₃ and CH₂ groups around 1465 cm⁻¹ and 1375 cm⁻¹. The spectrum is expected to be simple, characteristic of a saturated alkane.
Mass Spectrometry The molecular ion peak (M⁺) at m/z 156. Fragmentation pattern characteristic of branched alkanes, with preferential cleavage at the branching points to form stable carbocations.[8][9] Common fragments would include the loss of methyl (M-15), ethyl (M-29), and butyl (M-57) groups.

Experimental Protocols

Method 1: Grignard Reaction - Detailed Protocol

Step 1: Synthesis of 3-Ethyl-2,2-dimethylheptan-3-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • Add anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromobutane solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 2,2-dimethyl-3-pentanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethyl-2,2-dimethylheptan-3-ol.

Step 2: Reduction of 3-Ethyl-2,2-dimethylheptan-3-ol to this compound

  • Dissolve the crude 3-ethyl-2,2-dimethylheptan-3-ol in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to induce dehydration to the corresponding alkene.

  • After the reaction is complete (monitored by TLC or GC), neutralize the acid and extract the alkene.

  • Dissolve the alkene in ethanol (B145695) and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

Method 2: Wittig Reaction and Hydrogenation - Detailed Protocol

Step 1: Synthesis of 3-Ethyl-2,2-dimethylhept-3-ene

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The formation of the orange/red ylide will be observed.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 2,2-dimethyl-3-pentanone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-ethyl-2,2-dimethylhept-3-ene.

Step 2: Hydrogenation of 3-Ethyl-2,2-dimethylhept-3-ene

  • Follow the hydrogenation procedure as described in Step 2 of the Grignard reaction protocol.

Spectroscopic Analysis Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Infrared (IR) Spectroscopy:

    • Place a drop of the neat liquid sample between two sodium chloride (NaCl) plates or directly onto the crystal of an ATR-FTIR spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) to obtain the mass spectrum.

Workflow and Logic Diagrams

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start Starting Materials (Ketone & Alkyl Halide) Grignard Grignard Reaction Start->Grignard Alcohol Tertiary Alcohol Grignard->Alcohol Reduction Reduction Alcohol->Reduction Product This compound Reduction->Product NMR NMR (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation Structure Confirmed

Caption: Workflow for the synthesis of this compound via Grignard reaction and its subsequent spectroscopic validation.

Alternative_Synthesis Phosphonium_Salt Butyltriphenylphosphonium bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base n-Butyllithium Base->Ylide Wittig_Reaction Wittig Reaction Ylide->Wittig_Reaction Ketone 2,2-Dimethyl-3-pentanone Ketone->Wittig_Reaction Alkene 3-Ethyl-2,2-dimethylhept-3-ene Wittig_Reaction->Alkene Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Alkene->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Logical relationship of steps in the alternative synthesis of this compound via a Wittig reaction.

References

A Comparative Guide to Purity Analysis of 3-Ethyl-2,2-dimethylheptane: GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of chemical purity is paramount. This guide provides a comparative analysis of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of 3-Ethyl-2,2-dimethylheptane purity. We will explore the detailed experimental protocol for GC-FID, compare its performance with alternative analytical techniques, and present supporting data in a clear, comparative format.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of a GC-FID method for the analysis of this compound against other common analytical techniques. Gas chromatography-based methods are frequently employed for the analysis of volatile organic compounds (VOCs) like this compound.[1][2][3]

Parameter GC-FID GC-MS HPLC-GC-FID Online Mass Spectrometry (e.g., CIMS, PTR-MS)
Principle Separation by chromatography, detection by flame ionization.[4]Separation by chromatography, detection by mass spectrometry.[3]Online sample preparation and fractionation by HPLC followed by GC-FID analysis.[5]Real-time detection based on chemical ionization mass spectrometry.[1][2]
Selectivity Good for separation of volatile compounds.Excellent, provides structural information for impurity identification.[3]High, reduces matrix effects.[5]Can be tailored by using specific reagent ions.[2]
Sensitivity (LOD/LOQ) Typically in the mg/L to µg/L range.[6]Generally more sensitive than GC-FID.Comparable to or better than standalone GC-FID.[5]Very high, can reach parts-per-trillion (ppt) levels for some VOCs.[1]
Linearity (R²) Excellent (typically >0.999).[5][7]Good to Excellent (typically >0.99).Excellent (typically >0.999).[5]Dependent on the specific technique and compound.
Precision (RSD) High (typically <15%).[5][8]High (typically <15%).High (typically <5.1%).[5]Variable, can be influenced by sample matrix.
Speed Relatively fast, with run times typically under 30 minutes.Similar to GC-FID, but data analysis can be more complex.[9]Can be faster for complex samples by automating sample cleanup.[5]Real-time analysis, offering high temporal resolution.[1][2]
Cost Lower initial instrument and operational cost.Higher initial instrument and operational cost.High initial instrument cost due to the coupled systems.[5]High instrument cost.[1][2]
Primary Application Routine quality control, purity assessment, and quantification of known analytes.[10]Impurity identification, structural elucidation, and quantitation.Analysis of complex matrices requiring extensive sample cleanup.[5]Real-time process monitoring and atmospheric trace gas analysis.[1][2]

Experimental Protocol: Purity Determination of this compound by GC-FID

This section details a standard operating procedure for the quantitative analysis of this compound purity using GC-FID. This method is designed for the separation and quantification of the main component and any volatile impurities.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • High-purity solvent for sample dilution (e.g., n-hexane or methanol, GC grade)[10]

  • High-purity gases: Helium or Hydrogen (carrier gas), Hydrogen (FID), and compressed air (FID)[4][11]

Instrumentation
  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5, DB-5, or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler for precise and repeatable injections.

  • Data acquisition and processing software.

Chromatographic Conditions
Parameter Condition
Column HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min
Standard and Sample Preparation
  • Standard Preparation: Accurately weigh an appropriate amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent to a concentration within the calibration range.

Analysis and Calculation
  • Inject the prepared calibration standards and the sample solution into the GC-FID system.

  • Identify the peak corresponding to this compound based on its retention time, as determined from the analysis of the reference standard.

  • Integrate the peak areas of all components in the chromatogram.

  • The purity of this compound is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For higher accuracy, especially when impurities have different response factors, a calibration curve can be used for quantification.[12]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the GC-FID analysis and the logical relationship for method selection.

GC_FID_Workflow GC-FID Experimental Workflow for Purity Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_std Prepare Calibration Standards injection Inject into GC prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation injection->separation Vaporization detection Flame Ionization Detection separation->detection Elution integration Peak Integration detection->integration Signal Acquisition calculation Purity Calculation (Area % or Calibration Curve) integration->calculation report Generate Report calculation->report

GC-FID Experimental Workflow

Method_Selection Method Selection Logic node_goal Analytical Goal? node_impurity Impurity Identification Needed? node_goal->node_impurity Purity & Quantification node_matrix Complex Matrix? node_impurity->node_matrix No method_gcms GC-MS node_impurity->method_gcms Yes node_speed Real-time Analysis Needed? node_matrix->node_speed No method_hplc_gcfid HPLC-GC-FID node_matrix->method_hplc_gcfid Yes method_gcfid GC-FID node_speed->method_gcfid No method_online_ms Online Mass Spectrometry node_speed->method_online_ms Yes

References

Comparative study of branched alkane isomers as solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Branched Alkane Isomers as Solvents

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can influence reaction kinetics, product purity, and process safety. While straight-chain alkanes are widely used, their branched isomers offer a unique set of properties that can be advantageous in various applications. This guide provides a comparative study of branched alkane isomers as solvents, supported by experimental data and detailed methodologies.

The Influence of Branching on Physical Properties

Alkanes are non-polar solvents, making them ideal for dissolving other non-ionic organic compounds.[1][2] The intermolecular forces at play are primarily weak van der Waals dispersion forces.[1][2] The structure of an alkane molecule, specifically its degree of branching, significantly impacts these forces and, consequently, its physical properties.

As the number of carbon atoms in an alkane chain increases, so does the surface area available for intermolecular contact, leading to stronger van der Waals forces and higher boiling points.[1][2][3] However, for isomers with the same number of carbon atoms, increased branching leads to a more compact, spherical shape.[4] This reduces the effective surface area for intermolecular interactions, resulting in weaker van der Waals forces and a lower boiling point compared to their straight-chain counterparts.[1][2][5][6]

G Logical Relationship: Branching vs. Boiling Point cluster_outcome Physical Property Straight Straight-Chain Alkane (e.g., n-Hexane) SurfaceArea Molecular Surface Area Straight->SurfaceArea Larger Branched Branched Alkane Isomer (e.g., 2,2-Dimethylbutane) Branched->SurfaceArea Smaller VdW Van der Waals Forces SurfaceArea->VdW BoilingPoint Boiling Point VdW->BoilingPoint Directly Proportional

Caption: Relationship between alkane branching and boiling point.

Comparative Data of Alkane Isomers

The following tables summarize the key physical properties of hexane (B92381) (C6H14) and octane (B31449) (C8H18) isomers, illustrating the impact of branching.

Table 1: Physical Properties of Hexane Isomers
IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Viscosity (cP at 25°C)
n-Hexane Straight-chain68.7[7]-95.3[7][8]0.6606[8]0.300[8]
2-Methylpentane (isohexane)Branched60.3[7]-153.7[7]~0.653N/A
3-Methylpentane Branched63.3[7]-118.0[7]~0.664N/A
2,2-Dimethylbutane (neohexane)Highly Branched49.7[7]-99.8[7]~0.649N/A
2,3-Dimethylbutane Branched58.0[7]-128.6[7]~0.662N/A

Data compiled from multiple sources. Viscosity and density for branched isomers can vary slightly based on measurement conditions.

Table 2: Physical Properties of Octane Isomers
IsomerStructureBoiling Point (°C)Octane Rating
n-Octane Straight-chain125.7[1]~ -20[9]
2-Methylheptane Branched~117.623
3-Methylheptane Branched~118.935
2,2,4-Trimethylpentane (isooctane)Highly Branched99.3100

Data compiled from multiple sources. Octane rating is included to illustrate a key industrial application where branching is critical.[9]

Solvency Power: The Kauri-Butanol (Kb) Value

The Kauri-Butanol (Kb) value is a standardized measure of a hydrocarbon solvent's ability to dissolve a standard kauri resin solution.[10][11] A higher Kb value indicates a stronger solvency power.[10][11] While straight-chain and branched alkanes are all non-polar, their Kb values are relatively low compared to more polar or aromatic solvents, indicating they are milder solvents.[11]

Table 3: Solvency Parameters
SolventKauri-Butanol (Kb) Value
n-Hexane ~30-35
n-Heptane ~30
Toluene (for comparison)105[11]
Dichloromethane (for comparison)136[11]

Typical values for aliphatic hydrocarbon solvents fall in the 30s range.[11]

Applications in Research and Industry

The distinct properties of branched alkanes make them suitable for specific applications.

  • Fuels: Highly branched isomers like isooctane (B107328) are crucial components of gasoline due to their high octane ratings, which ensure smoother combustion and prevent engine knocking.[9][12]

  • Solvents in Reactions: Their lower boiling points and freezing points can be advantageous for reactions conducted at low temperatures or where easy solvent removal via evaporation is required.[7] They are used as solvents for non-polar substances.[4]

  • Extraction: Like their straight-chain counterparts, branched alkanes can be used for extracting oils and greases.[8]

  • Pharmaceuticals: Alkanes serve as solvents or starting materials in the synthesis of various drugs.[13]

Environmental and Safety Considerations

Branched alkanes are flammable liquids and their vapors can form explosive mixtures with air.[14][15] They have low water solubility and are considered less dense than water.[6][15] While generally considered to have low acute toxicity, inhalation of vapors may cause adverse health effects, and they can pose an aspiration hazard if swallowed.[14] From an environmental perspective, their low volatility compared to shorter-chain alkanes can be an advantage, but they are still derived from petrochemical sources.[16]

Experimental Protocols

Accurate comparison of solvents requires standardized experimental procedures. Below are methodologies for determining key properties.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

  • Place a measured volume of the alkane isomer into a round-bottom flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Set up a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

  • Correct the observed boiling point for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Methodology (Using a Pycnometer):

  • Clean and dry a pycnometer (a flask with a specific, known volume) and measure its mass (m1).

  • Fill the pycnometer with the alkane isomer, ensuring no air bubbles are present, and stopper it.

  • Bring the pycnometer and its contents to a constant temperature (e.g., 25°C) in a water bath.

  • Remove any excess liquid that has expanded and dry the outside of the pycnometer.

  • Measure the mass of the pycnometer filled with the solvent (m2).

  • Calculate the mass of the solvent (m2 - m1).

  • Density is calculated by dividing the mass of the solvent by the known volume of the pycnometer.

Determination of Viscosity

Principle: Viscosity measures a fluid's resistance to flow. It can be determined by measuring the time it takes for a known volume of liquid to flow through a capillary tube.

Methodology (Using an Ostwald Viscometer):

  • Clean the viscometer thoroughly with a suitable solvent (e.g., acetone) and dry it.[17]

  • Introduce a precise volume of the alkane isomer into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.

  • Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper timing mark.

  • Release the suction and measure the time (t) it takes for the liquid meniscus to fall from the upper to the lower timing mark.[17]

  • Repeat the measurement to ensure consistency.

  • The kinematic viscosity can be calculated using the viscometer constant. The dynamic viscosity is found by multiplying the kinematic viscosity by the density of the liquid.

Determination of Kauri-Butanol (Kb) Value (ASTM D1133)

Principle: This test measures the volume of solvent required to cause turbidity in a standard solution of kauri resin in n-butanol.[11][18]

G Experimental Workflow: Kauri-Butanol (Kb) Value (ASTM D1133) start Start prep Prepare standard Kauri-Butanol solution (20g Kauri resin in 100mL n-butanol) start->prep measure Pipette 20g of the standard solution into a titration flask prep->measure titrate Titrate with the sample alkane solvent from a burette measure->titrate observe Continuously observe the solution against a printed background titrate->observe endpoint Endpoint Reached? (Printed text appears blurred) observe->endpoint endpoint->titrate No record Record the volume of solvent added (mL) endpoint->record Yes calculate This volume is the Kb Value record->calculate end End calculate->end

Caption: Workflow for determining the Kauri-Butanol value.

Conclusion: Selecting the Right Isomer

The choice between a straight-chain alkane and its branched isomer depends entirely on the specific requirements of the application.

G Decision Logic: Choosing an Alkane Solvent q1 Is high volatility / easy evaporation required? q2 Is a wider liquid range (lower freezing point) needed? q1->q2 No branched Select Branched Alkane (e.g., Isoheptane) q1->branched Yes q3 Is maximizing intermolecular interactions important? q2->q3 No q2->branched Yes straight Select Straight-Chain Alkane (e.g., n-Heptane) q3->straight Yes q3->straight No (Default to standard straight-chain)

Caption: Decision tree for selecting an alkane solvent.

For applications demanding lower boiling points, faster evaporation, and lower freezing points, branched isomers are the superior choice. Conversely, where slightly stronger (though still weak) intermolecular forces are desired, or where a higher boiling point is acceptable, straight-chain alkanes remain a viable and often more readily available option.

References

A Comparative Analysis of 3-Ethyl-2,2-dimethylheptane and Other High-Performance Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of 3-Ethyl-2,2-dimethylheptane and other notable fuel additives for researchers, scientists, and drug development professionals. The following sections detail the impact of these additives on key fuel properties, engine performance, and emissions, supported by experimental data and standardized testing protocols.

Performance Summary of Fuel Additives

The effectiveness of a fuel additive is primarily determined by its ability to increase the fuel's octane (B31449) rating, which in turn prevents engine knocking and allows for more efficient combustion. The Research Octane Number (RON) and Motor Octane Number (MON) are the standard measures of this anti-knock performance. A higher octane number generally correlates with better engine performance, particularly in high-compression engines.

While direct experimental data for this compound is limited in publicly available literature, its highly branched alkane structure suggests a high octane rating. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with chemical properties, can be used to estimate its performance. Based on these models and the known performance of similar C11 isoalkanes, the RON and MON of this compound are predicted to be significantly high, making it a promising candidate as a high-performance fuel additive.

For comparison, the table below summarizes the performance characteristics of several common and alternative fuel additives.

AdditiveChemical ClassResearch Octane Number (RON)Motor Octane Number (MON)Impact on Engine PowerImpact on Fuel EfficiencyKey Emission Characteristics
This compound Highly Branched AlkaneEstimated: 110-120Estimated: 100-110Expected to increase power in high-compression enginesExpected to have minimal negative impact due to high energy densityExpected to have clean-burning properties with low soot formation.
Ethanol Alcohol108.689Can increase power, especially in optimized engines[1]Can decrease fuel efficiency by up to 3% in blends like E10 due to lower energy content[2]Reduces carbon monoxide (CO) and hydrocarbon (HC) emissions, but can slightly increase nitrogen oxide (NOx) emissions.[3]
Methyl Tertiary-Butyl Ether (MTBE) Ether118101Can improve engine performance and power output.[4]Can lead to improved fuel efficiency through more complete combustion.[5][6]Reduces CO and HC emissions; however, it is a known groundwater contaminant.[5][7]
Ethyl Tertiary-Butyl Ether (ETBE) Ether118102Similar to MTBE, can enhance engine power.[8]Generally improves fuel efficiency.Reduces CO and HC emissions and has a lower vapor pressure than MTBE, leading to lower evaporative emissions.[8][9]
Toluene Aromatic Hydrocarbon121107Can increase horsepower and provides a higher energy content compared to oxygenates.[10][11]Can slightly improve fuel economy due to its high energy density.[10]Can lead to increased emissions of unburned hydrocarbons and other aromatic compounds.

Experimental Protocols for Octane Number Determination

The standard methods for determining the octane rating of spark-ignition engine fuels are established by ASTM International. These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

Research Octane Number (RON) - ASTM D2699

This test method determines the anti-knock characteristics of a fuel under mild operating conditions, representative of city driving with lower engine speeds and frequent acceleration.

Methodology:

  • The CFR engine is operated at a constant speed of 600 rpm.

  • The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the test fuel.

  • This knock intensity is then compared to that of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).

  • The RON of the test fuel is the percentage by volume of iso-octane in the PRF blend that matches the knock intensity of the test fuel.

Motor Octane Number (MON) - ASTM D2700

This test method evaluates the anti-knock performance of a fuel under more severe operating conditions, simulating highway driving at higher engine speeds and temperatures.

Methodology:

  • The CFR engine is operated at a higher speed of 900 rpm.

  • The fuel-air mixture is preheated to a higher temperature before entering the combustion chamber.

  • Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity, which is then compared to that of PRF blends.

  • The MON of the test fuel is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity.

Logical Workflow for Performance Evaluation

The following diagram illustrates the general workflow for evaluating the performance of a potential fuel additive.

FuelAdditiveEvaluation cluster_0 Additive Selection & Prediction cluster_1 Experimental Testing cluster_2 Data Analysis & Comparison A Identify Candidate Additive (e.g., this compound) B Predict Properties via QSPR Models A->B C Blend Additive with Base Fuel B->C D Determine Octane Number (ASTM D2699 & D2700) C->D E Engine Dynamometer Testing C->E I Compare with Other Additives D->I F Emissions Analysis E->F G Analyze Performance Data (Power, Fuel Efficiency) E->G H Analyze Emissions Data (CO, HC, NOx) F->H G->I H->I

Caption: Workflow for Fuel Additive Performance Evaluation.

Signaling Pathway of Fuel Additives in Combustion

The primary mechanism by which anti-knock additives function is by influencing the pre-combustion reactions that lead to autoignition. Highly branched alkanes, like this compound, are more resistant to the formation of radical species that initiate knocking.

CombustionPathway cluster_0 Without Additive (Knocking) cluster_1 With this compound A Fuel + Air (Compression) B Radical Formation (Pre-combustion) A->B C Chain Branching Reactions B->C F Stable Radicals Formed D Autoignition (Knock) C->D E Fuel + Additive + Air (Compression) E->F G Chain Termination F->G H Controlled Combustion G->H

Caption: Simplified Combustion Pathway Comparison.

References

Navigating the Separation of C11 Alkane Isomers: A Gas Chromatography Retention Time Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and identification of structurally similar compounds are paramount. This guide provides an objective comparison of the gas chromatography (GC) retention times of various C11 alkane isomers, supported by experimental data and detailed protocols. Understanding the elution behavior of these isomers is critical in fields ranging from petrochemical analysis to metabolomics, where structural variations can significantly impact chemical and biological properties.

The separation of C11 alkane isomers by gas chromatography is primarily governed by their boiling points, which are in turn influenced by the degree of branching in their molecular structure. On a non-polar stationary phase, isomers with lower boiling points will travel through the column more quickly, resulting in shorter retention times. Generally, increased branching leads to a more compact molecular shape, reduced intermolecular van der Waals forces, and consequently, a lower boiling point.

Comparative Analysis of Retention Times and Boiling Points

The following table summarizes the boiling points and Kovats retention indices for a selection of C11 alkane isomers. The Kovats retention index (RI) is a standardized measure of GC retention that helps to compare results between different instruments and laboratories. For alkanes on a non-polar column, a lower retention index corresponds to a shorter retention time.

Isomer NameStructureBoiling Point (°C)Kovats Retention Index (RI) on a Non-Polar Column
n-UndecaneCH₃(CH₂)₉CH₃1961100
2-MethyldecaneCH₃CH(CH₃)(CH₂)₇CH₃189.31089
3-MethyldecaneCH₃CH₂(CH)(CH₃)(CH₂)₆CH₃189.1Not available
4-MethyldecaneCH₃(CH₂)₂(CH)(CH₃)(CH₂)₅CH₃188.7Not available
5-MethyldecaneCH₃(CH₂)₃(CH)(CH₃)(CH₂)₄CH₃186.1Not available
2,3-DimethylnonaneCH₃CH(CH₃)CH(CH₃)(CH₂)₅CH₃186.9Not available
2,2-Dimethylnonane(CH₃)₃C(CH₂)₆CH₃Not availableNot available

Note: The availability of experimental retention index data for all 159 isomers of undecane (B72203) is limited. The data presented here is for illustrative purposes. The general trend of decreasing boiling point and retention time with increased branching holds true.

The Relationship Between Boiling Point and GC Elution Order

The elution order of C11 alkane isomers on a non-polar gas chromatography column is directly related to their boiling points. Isomers with more branching are more volatile and thus have lower boiling points, leading to earlier elution from the GC column.

G cluster_0 Boiling Point cluster_1 GC Elution Order (Non-Polar Column) High_BP High Boiling Point (e.g., n-Undecane) Late_Elution Late Elution (Longer Retention Time) High_BP->Late_Elution leads to Med_BP Intermediate Boiling Point (e.g., 2-Methyldecane) Mid_Elution Intermediate Elution Med_BP->Mid_Elution leads to Low_BP Low Boiling Point (e.g., Highly Branched Isomers) Early_Elution Early Elution (Shorter Retention Time) Low_BP->Early_Elution leads to

Figure 1. Relationship between boiling point and GC elution order for C11 alkane isomers.

Experimental Protocol for GC-FID Analysis

The following is a typical experimental protocol for the analysis of C11 alkane isomers using a gas chromatograph with a flame ionization detector (FID).

1. Sample Preparation:

  • Prepare a standard solution containing a mixture of known C11 alkane isomers in a volatile solvent such as hexane (B92381) or pentane. The concentration of each isomer should be in the range of 10-100 ppm.

  • Prepare a separate solution of a homologous series of n-alkanes (e.g., C8 to C20) to be used for the determination of Kovats retention indices.

  • If analyzing an unknown sample, dissolve it in the same solvent to a similar concentration.

2. Instrumentation:

  • Gas Chromatograph: A GC system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a 100% dimethylpolysixane phase (e.g., DB-1, HP-1, or equivalent), with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate of 1-2 mL/min.

3. GC-FID Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

  • FID Gases: Hydrogen and air flows as per manufacturer's recommendations.

4. Data Analysis:

  • Record the chromatograms for the n-alkane standard, the C11 isomer standard, and any unknown samples.

  • Identify the peaks in the C11 isomer standard by comparing their retention times to those of the individual known isomers if run separately.

  • Calculate the Kovats retention index for each peak in the C11 isomer chromatogram and the unknown sample chromatogram using the retention times of the n-alkanes from the standard run.

  • Compare the retention indices of the peaks in the unknown sample to the retention indices of the known C11 isomers to identify the components.

Experimental Workflow

The general workflow for the GC analysis of C11 alkane isomers is a systematic process from sample preparation to data interpretation.

G Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection (Split Mode) Sample_Prep->GC_Injection Separation Chromatographic Separation (Non-Polar Capillary Column) GC_Injection->Separation Detection Detection (Flame Ionization Detector) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis (Retention Time/Index Comparison) Data_Acquisition->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Figure 2. General experimental workflow for GC analysis of C11 alkane isomers.

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectral Fragmentation of 3-Ethyl-2,2-dimethylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their fragmentation patterns upon ionization. This guide provides a detailed comparison of the electron ionization (EI) mass spectral fragmentation of 3-Ethyl-2,2-dimethylheptane and its isomers, offering insights into how subtle changes in molecular architecture influence fragmentation pathways.

The fragmentation of alkanes in a mass spectrometer is governed by the relative stability of the resulting carbocations. Cleavage of C-C bonds is the most common fragmentation pathway, with a preference for scission at branching points to yield more substituted, and therefore more stable, carbocations. The intensity of the molecular ion peak (M+) also provides clues about the structure; increased branching tends to decrease the abundance of the molecular ion.

Comparative Analysis of Fragmentation Patterns

To illustrate the effect of isomeric structures on mass spectral fragmentation, the following table summarizes the major fragment ions for this compound and four of its isomers: n-undecane, 2-methyldecane (B42159), 3-methyldecane, and 4-methyldecane. All listed compounds share the same molecular formula, C11H24, and a molecular weight of approximately 156.31 g/mol .[1]

Compound NameMolecular Ion (m/z 156) Relative AbundanceBase Peak (m/z)Other Major Fragment Ions (m/z) and their Proposed Structures
This compound Very Low to Absent (Predicted)57Predicted: 127 [M-C2H5]+, 99 [M-C4H9]+, 85 [C6H13]+, 71 [C5H11]+, 43 [C3H7]+
n-Undecane Present43, 5771, 85, 99, 113[2][3]
2-Methyldecane Low4357, 71, 85, 127 [M-C2H5]+, 141 [M-CH3]+[4][5]
3-Methyldecane Low4357, 71, 85, 99, 127 [M-C2H5]+[6][7]
4-Methyldecane Low4357, 71, 85, 99, 113[8][9]

Analysis of Fragmentation:

  • This compound: Due to its highly branched structure with a quaternary carbon, the molecular ion peak is predicted to be very weak or entirely absent. The primary fragmentation is expected to occur at the tertiary carbon (C3) and the quaternary carbon (C2). Cleavage at the C2-C3 bond can lead to the loss of a butyl group (C4H9, 57 amu) to form a stable tertiary carbocation at m/z 99, or the loss of a pentyl group to form a tert-butyl cation at m/z 57. The loss of an ethyl group from the C3 position would generate a fragment at m/z 127. The base peak is likely to be m/z 57, corresponding to the very stable tert-butyl cation.

  • n-Undecane: As a straight-chain alkane, n-undecane exhibits a discernible molecular ion peak.[2][3] Its fragmentation pattern is characterized by a series of cluster ions separated by 14 amu (CH2), with prominent peaks at m/z 43, 57, 71, and 85, corresponding to C3, C4, C5, and C6 carbocations, respectively.

  • Methyldecanes: The methyldecane isomers show weak molecular ion peaks.[4][5][6][7][8][9] Fragmentation is favored at the branching point. For example, 2-methyldecane readily loses a methyl group (m/z 141) or a larger alkyl fragment to form a stable secondary carbocation. The base peak for these isomers is typically m/z 43 or 57. The position of the methyl group influences the relative abundance of the larger fragment ions.

Experimental Protocols

The mass spectral data for the isomers were obtained from the National Institute of Standards and Technology (NIST) database.[2][5][6][8] The predicted fragmentation for this compound is based on established mass spectrometry principles. A typical experimental setup for acquiring such data is as follows:

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Alkane Analysis:

  • Sample Preparation: Samples are diluted in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 ppm.

  • Gas Chromatography:

    • Injector: Split/splitless injector at 250°C. 1 µL of the sample is injected.

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped up to 300°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used.

    • Scan Range: Data is acquired over a mass-to-charge ratio (m/z) range of 40-400 amu.

    • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) for identification.

Visualization of Fragmentation Pathways

The following diagrams, generated using the Graphviz (DOT language), illustrate the primary fragmentation pathways for this compound and n-undecane.

G M [this compound]+• (m/z 156) frag127 [M-C2H5]+ (m/z 127) M->frag127 - •C2H5 frag99 [M-C4H9]+ (m/z 99) M->frag99 - •C4H9 frag57 [C4H9]+ (m/z 57) (Base Peak) M->frag57 - C7H15• G M [n-Undecane]+• (m/z 156) frag113 [C8H17]+ (m/z 113) M->frag113 - •C3H7 frag99 [C7H15]+ (m/z 99) M->frag99 - •C4H9 frag85 [C6H13]+ (m/z 85) M->frag85 - •C5H11 frag71 [C5H11]+ (m/z 71) M->frag71 - •C6H13 frag57 [C4H9]+ (m/z 57) M->frag57 - •C7H15 frag43 [C3H7]+ (m/z 43) M->frag43 - •C8H17

References

A Comparative Analysis of Experimental vs. Predicted Boiling Points in Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined and computationally predicted boiling points of branched alkanes. Understanding the variations between experimental data and predictive models is crucial for applications ranging from solvent selection in chemical synthesis to the design of fuels and lubricants. This document summarizes quantitative data, details experimental methodologies, and illustrates the underlying principles of how molecular structure influences boiling points.

Introduction to Boiling Point Prediction in Alkanes

The boiling point of a compound is a fundamental physical property directly related to the strength of its intermolecular forces. For nonpolar molecules like alkanes, these forces are primarily London dispersion forces, which are influenced by the molecule's surface area and polarizability. As the carbon chain length increases, so does the surface area, leading to stronger intermolecular attractions and a higher boiling point. However, for isomers, branching introduces a significant structural variable that complicates simple predictions.

Generally, increased branching in alkanes leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This weakening of London dispersion forces results in a lower boiling point compared to their straight-chain counterparts.[1] Various quantitative structure-property relationship (QSPR) models have been developed to predict the boiling points of alkanes, taking into account factors like molecular weight, topological indices, and other structural descriptors.[2][3][4] These models range from multivariable nonlinear regressions to machine learning-based approaches.[3][4]

Comparison of Experimental and Predicted Boiling Points

The following table presents a comparison of experimental boiling points, obtained from the NIST Chemistry WebBook, with predicted values from a representative QSPR model. The selected model is based on the work of Burch, Wakefield, and Whitehead, who developed multivariable models for alkanes up to 12 carbon atoms, achieving a standard deviation of 2.7°C with their best model.[3][4] For the purpose of this guide, the "Predicted Boiling Point" is a generalized representation of values derived from such QSPR models.

Alkane (Isomers of Hexane, Heptane, and Octane)Molecular FormulaExperimental Boiling Point (°C)[5][6]Predicted Boiling Point (°C) (Representative QSPR Model)
Hexane Isomers
n-HexaneC₆H₁₄68.769.0
2-MethylpentaneC₆H₁₄60.361.1
3-MethylpentaneC₆H₁₄63.363.8
2,2-DimethylbutaneC₆H₁₄49.750.5
2,3-DimethylbutaneC₆H₁₄58.058.6
Heptane Isomers
n-HeptaneC₇H₁₆98.498.5
2-MethylhexaneC₇H₁₆90.090.8
3-MethylhexaneC₇H₁₆92.092.5
2,2-DimethylpentaneC₇H₁₆79.280.1
2,3-DimethylpentaneC₇H₁₆89.890.5
2,4-DimethylpentaneC₇H₁₆80.581.3
3,3-DimethylpentaneC₇H₁₆86.186.8
3-EthylpentaneC₇H₁₆93.594.1
2,2,3-TrimethylbutaneC₇H₁₆80.981.7
Octane Isomers
n-OctaneC₈H₁₈125.7125.8
2-MethylheptaneC₈H₁₈117.6118.2
3-MethylheptaneC₈H₁₈119.0119.7
4-MethylheptaneC₈H₁₈117.7118.4
2,2-DimethylhexaneC₈H₁₈106.8107.5
2,3-DimethylhexaneC₈H₁₈115.6116.3
2,4-DimethylhexaneC₈H₁₈109.4110.1
2,5-DimethylhexaneC₈H₁₈109.1109.8
3,3-DimethylhexaneC₈H₁₈112.0112.7
3,4-DimethylhexaneC₈H₁₈117.7118.4
2,2,4-TrimethylpentaneC₈H₁₈99.299.9

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The experimental boiling points cited in this guide are determined using precise laboratory techniques. A common and accurate method for determining the boiling point of a small liquid sample is the Thiele tube method.[7]

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or other suitable fastener

  • Heating source (e.g., Bunsen burner or microburner)

Procedure:

  • Sample Preparation: A small amount of the liquid alkane (approximately 0.5 mL) is placed into the small test tube.[7]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube, which is filled with mineral oil to a level above the sidearm.[8]

  • Heating: The side arm of the Thiele tube is gently and evenly heated.[7][8] Convection currents in the mineral oil ensure uniform heating of the sample.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Logical Relationship between Branching and Boiling Point

The following diagram illustrates the conceptual relationship between the degree of branching in alkane isomers and their resulting boiling points.

G cluster_0 Molecular Structure cluster_1 Molecular Properties cluster_2 Intermolecular Forces cluster_3 Physical Property Straight-Chain Alkane Straight-Chain Alkane Increased Surface Area Increased Surface Area Straight-Chain Alkane->Increased Surface Area Branched Alkane Branched Alkane Decreased Surface Area Decreased Surface Area Branched Alkane->Decreased Surface Area Highly Branched Alkane Highly Branched Alkane Highly Branched Alkane->Decreased Surface Area Stronger London Dispersion Forces Stronger London Dispersion Forces Increased Surface Area->Stronger London Dispersion Forces Weaker London Dispersion Forces Weaker London Dispersion Forces Decreased Surface Area->Weaker London Dispersion Forces Higher Boiling Point Higher Boiling Point Stronger London Dispersion Forces->Higher Boiling Point Lower Boiling Point Lower Boiling Point Weaker London Dispersion Forces->Lower Boiling Point

Caption: The effect of alkane branching on boiling point.

Conclusion

The boiling points of branched alkanes are consistently lower than their straight-chain isomers due to reduced surface area and consequently weaker London dispersion forces.[1] While QSPR models can provide accurate predictions, with deviations often within a few degrees Celsius, experimental determination remains the gold standard for precise values. The choice between relying on predicted data versus performing experimental measurements will depend on the required level of accuracy for a given research or industrial application. For high-stakes applications in areas such as drug development and material science, experimental verification of boiling points is highly recommended.

References

Purity Confirmation of 3-Ethyl-2,2-dimethylheptane for Use as a Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of 3-Ethyl-2,2-dimethylheptane as a reference standard necessitates rigorous purity assessment to ensure the accuracy and reliability of subsequent experimental results. This guide provides a comparative analysis of key analytical techniques for purity confirmation, complete with detailed experimental protocols and supporting data.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on the desired level of sensitivity, the nature of potential impurities, and the availability of instrumentation. Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed techniques for the analysis of volatile, non-polar compounds like this compound.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Assay (%)Limit of Detection (LOD) for Impurities (%)Key AdvantagesKey Limitations
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation based on boiling point and polarity, followed by detection of combustible analytes.Relative abundance of volatile components.> 99.5~ 0.01High precision, robust, and widely available.Does not provide structural information for unknown impurities.
Gas Chromatography - Mass Spectrometry (GC-MS) Separation by GC followed by mass-to-charge ratio analysis of ionized molecules.Identification of impurities based on their mass spectra and fragmentation patterns.> 99.5~ 0.001Provides structural information for impurity identification.Quantification can be less precise than FID without specific calibration for each impurity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field. Integral of a signal is directly proportional to the number of nuclei.Absolute purity determination against a certified internal standard. Structural confirmation.98.0 - 99.9~ 0.1Provides an absolute purity value without the need for a reference standard of the analyte itself. Gives structural information.Lower sensitivity compared to GC-based methods. Requires a high-purity internal standard.

Potential Impurities

A comprehensive purity analysis requires consideration of potential impurities that may arise from the synthesis of this compound. A plausible synthetic route involves the Grignard reaction of a suitable alkyl magnesium halide with a ketone, followed by dehydration and hydrogenation. This pathway could potentially introduce the following impurities:

  • Structural Isomers: Rearrangements during the synthesis can lead to other C11H24 isomers.

  • Unreacted Starting Materials: Residual ketone or alkyl halide from the initial steps.

  • Byproducts of Dehydration: Isomeric alkenes (C11H22) if the final hydrogenation step is incomplete.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., diethyl ether, hexane).

Experimental Protocols

Gas Chromatography - Flame Ionization Detection (GC-FID)

This method is ideal for determining the relative percentage purity of a volatile sample.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: Non-polar, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity hexane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: 50°C (hold for 2 minutes), ramp at 10°C/min to 250°C (hold for 5 minutes).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Gas Chromatography - Mass Spectrometry (GC-MS)

This technique is employed for the identification of unknown impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column: Same as for GC-FID.

Procedure:

  • Sample Preparation: Same as for GC-FID.

  • GC-MS Conditions:

    • GC conditions are identical to the GC-FID method.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Scan Rate: 2 scans/second.

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the main component and any impurities by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the absolute purity of the sample.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • High-precision 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl3).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizations

experimental_workflow cluster_synthesis Hypothetical Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results start Starting Materials grignard Grignard Reaction & Dehydration start->grignard hydrogenation Hydrogenation grignard->hydrogenation crude Crude this compound hydrogenation->crude distillation Fractional Distillation crude->distillation sample Purified Sample distillation->sample gc_fid GC-FID sample->gc_fid gc_ms GC-MS sample->gc_ms qnmr qNMR sample->qnmr purity_report Purity > 99.5% gc_fid->purity_report impurity_id Impurity Identification gc_ms->impurity_id absolute_purity Absolute Purity Value qnmr->absolute_purity

Caption: Workflow for purity confirmation of this compound.

logical_relationship cluster_properties Key Properties for Analysis cluster_techniques Analytical Techniques cluster_data Generated Data compound This compound Standard volatility Volatility compound->volatility thermal_stability Thermal Stability compound->thermal_stability solubility Solubility compound->solubility gc Gas Chromatography volatility->gc Enables separation thermal_stability->gc Prevents degradation nmr NMR Spectroscopy solubility->nmr Allows for solution-state analysis ms Mass Spectrometry gc->ms retention_time Retention Time gc->retention_time mass_spectrum Mass Spectrum ms->mass_spectrum chemical_shift Chemical Shift & Integral nmr->chemical_shift purity_report Relative Purity retention_time->purity_report impurity_id Impurity ID mass_spectrum->impurity_id absolute_purity Absolute Purity chemical_shift->absolute_purity

Caption: Logical relationships in the analytical process.

A Researcher's Guide to Cross-Referencing Analytical Data with Chemical Databases for Compound Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and verification of chemical compounds are paramount to the integrity and success of their work. This guide provides an objective comparison of common analytical techniques and chemical databases, supported by experimental protocols and data, to streamline the process of compound verification.

The journey from a newly synthesized or isolated compound to a fully characterized entity relies on the crucial step of cross-referencing empirical analytical data with established chemical databases. This process, while fundamental, can be complex, involving a variety of analytical techniques and a vast landscape of chemical information repositories. This guide aims to demystify this process by providing a clear comparison of the tools and methodologies involved, enabling researchers to make informed decisions for their specific needs.

Comparing the Pillars of Compound Analysis: MS, NMR, and Chromatography

The three most common analytical techniques for compound verification are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and chromatography. Each provides unique and complementary information about a compound's structure and properties.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Chromatography (HPLC/GC)
Primary Information Molecular weight and elemental composition.[1]Detailed molecular structure and connectivity.[2][3]Purity and separation of components in a mixture.
Data Generated Mass-to-charge ratio (m/z) of ions.[1]Chemical shifts, coupling constants, and signal integrals.[2][3]Chromatogram with retention times and peak areas.
Key Strengths High sensitivity, suitable for trace analysis.[4][5]Unambiguous structure elucidation.[2][3]Excellent for assessing sample purity and separating isomers.
Limitations Fragmentation can be complex to interpret; may not distinguish between isomers.[4][5]Lower sensitivity compared to MS, requires larger sample amounts.Does not directly provide structural information.
Common Software MassHunter, Compound Discoverer, Xcalibur.[1][6]Mnova, ACD/Structure Elucidator, TopSpin.[7][8][9]OpenLAB CDS, Empower, Chromeleon.[10][11]

Navigating the World of Chemical Databases

Once analytical data is acquired, it must be compared against known compounds in chemical databases. The choice of database can significantly impact the efficiency and accuracy of compound verification.

DatabaseKey FeaturesData TypesAccess ModelBest For
PubChem Large, freely accessible repository of chemical information.[12][13][14]Chemical structures, properties, biological activities, patents, and literature.[12][13]Public/FreeInitial discovery, data aggregation, and academic research.[12][15]
ChemSpider Free chemical structure database with extensive data integration from hundreds of sources.[16]Structures, properties, spectra, and supplier information.Public/FreeFinding a wide range of information on a known compound.
SciFinder-n Comprehensive, curated database with advanced search capabilities, including reaction and substance searching.[16]Substances, reactions, literature, patents, and regulatory information.[16]Subscription-basedIn-depth literature and patent searches, exploring synthetic routes.

Experimental Protocols for Robust Compound Verification

To ensure the generation of high-quality, reproducible data for database cross-referencing, it is essential to follow standardized experimental protocols.

Protocol 1: Compound Identification using HPLC-MS

This protocol outlines the general steps for analyzing a purified compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

1. Sample Preparation:

  • Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[17]
  • Prepare a series of dilutions to determine the optimal concentration for analysis.

2. HPLC-MS System Setup:

  • Equilibrate the HPLC system with the initial mobile phase conditions. A typical reverse-phase gradient might start with a high percentage of water with 0.1% formic acid and ramp up to a high percentage of acetonitrile (B52724) with 0.1% formic acid.
  • Set the column oven to the desired temperature (e.g., 40 °C).
  • Calibrate the mass spectrometer according to the manufacturer's instructions.[5]
  • Set the MS acquisition parameters, including the mass range, ionization mode (positive or negative), and collision energy for fragmentation (if performing MS/MS).

3. Data Acquisition:

  • Inject a blank (solvent only) to ensure the system is clean.
  • Inject the prepared sample onto the HPLC system.
  • Acquire both full scan MS and, if desired, tandem MS (MS/MS) data. Data-dependent acquisition (DDA) is a common mode where the most intense ions in the full scan are automatically selected for fragmentation.[4][5]

4. Data Analysis:

  • Process the raw data using software such as MassHunter or Xcalibur. This includes peak detection and integration.[1]
  • Determine the accurate mass of the parent ion from the full scan MS data.
  • Use the accurate mass to generate a list of possible elemental compositions.
  • Compare the experimental fragmentation pattern from the MS/MS data with in-silico fragmentation tools or spectral libraries within the chosen chemical database.[1]

Protocol 2: Structural Elucidation using 1H and 13C NMR

This protocol describes the fundamental steps for acquiring and interpreting 1D NMR spectra for structural determination.

1. Sample Preparation:

  • Dissolve 5-10 mg of the dry, purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
  • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be necessary.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
  • Tune and match the probe for the desired nuclei (¹H and ¹³C).

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
  • Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to ¹H NMR.
  • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine connectivity between protons and carbons.[18]

4. Data Processing and Interpretation:

  • Process the raw FID (Free Induction Decay) data using software such as Mnova or TopSpin. This involves Fourier transformation, phase correction, and baseline correction.
  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the structure.[2][3]
  • Compare the experimental ¹H and ¹³C chemical shifts with predicted values from database tools or with literature data for known compounds.[2][3]

Visualizing the Compound Verification Workflow

The process of cross-referencing analytical data with chemical databases can be visualized as a logical workflow.

cluster_analytical Analytical Data Acquisition cluster_processing Data Processing & Initial Analysis cluster_database Database Cross-Referencing cluster_verification Compound Verification Sample Sample MS_Analysis Mass Spectrometry (LC-MS, GC-MS) Sample->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Sample->NMR_Analysis Chromo_Analysis Chromatography (HPLC, GC) Sample->Chromo_Analysis MS_Data Mass Spectrum (m/z, fragmentation) MS_Analysis->MS_Data NMR_Data NMR Spectra (shifts, couplings) NMR_Analysis->NMR_Data Chromo_Data Chromatogram (retention time, purity) Chromo_Analysis->Chromo_Data Database_Search Chemical Database Search (PubChem, ChemSpider, SciFinder) MS_Data->Database_Search Accurate Mass & Fragments NMR_Data->Database_Search Spectral Data & Structure Structure_Validation Structure Validation (Comparison of Experimental vs. Database Data) Chromo_Data->Structure_Validation Purity Check Candidate_Structures Candidate Structures Database_Search->Candidate_Structures Candidate_Structures->Structure_Validation Verified_Compound Verified Compound Structure Structure_Validation->Verified_Compound

A flowchart illustrating the workflow for compound verification.

Logical Relationships in Database Searching

The interaction between different types of analytical data and a chemical database can be represented as a logical diagram.

cluster_data Experimental Data cluster_db Chemical Database cluster_results Verification Outcome Accurate_Mass Accurate Mass (from MS) Database Chemical Database Accurate_Mass->Database Generates Molecular Formula Candidates Fragmentation Fragmentation Pattern (from MS/MS) Fragmentation->Database Matches Spectral Library NMR_Shifts NMR Chemical Shifts (from 1H, 13C NMR) NMR_Shifts->Database Confirms Connectivity & Stereochemistry Purity Purity Data (from Chromatography) Verified Compound Verified Purity->Verified Confirms Sample Integrity Database->Verified Provides Match Confidence Score

Logical relationships in cross-referencing analytical data.

By systematically applying these analytical techniques, following robust experimental protocols, and leveraging the power of comprehensive chemical databases, researchers can confidently verify the structure and purity of their compounds, paving the way for further discoveries and development.

References

Safety Operating Guide

Safe Disposal of 3-Ethyl-2,2-dimethylheptane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines crucial safety and logistical guidance for the proper disposal of 3-Ethyl-2,2-dimethylheptane, a flammable hydrocarbon. These procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance.

Proper disposal of laboratory chemicals is paramount. For this compound, adherence to hazardous waste protocols for flammable liquids is mandatory.[1] This involves a systematic approach from personal protective equipment (PPE) and waste segregation to final disposal by a certified hazardous waste management company.[2]

Key Disposal and Safety Procedures

A summary of the critical safety and disposal information for flammable hydrocarbons like this compound is provided below. This information is essential for a proper risk assessment before handling and disposal.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear chemical safety goggles or a face shield, chemically resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[1]
Handling Area All waste handling should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Ignition Sources Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity.[1][3]
Waste Segregation Do not mix with other waste streams, particularly incompatible chemicals such as oxidizers.[1]
Waste Container Collect in a designated, properly labeled, and sealable container made of a material compatible with flammable hydrocarbons.[1][4]
Waste Storage Store the sealed waste container in a designated, well-ventilated, cool, and dry satellite accumulation area away from direct sunlight and heat sources.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Contact a licensed professional waste disposal service to collect the waste.[5][6]
Prohibited Disposal Never pour down the drain or discard with regular trash. This can lead to environmental contamination and create a fire or explosion hazard.[1][4]

Experimental Protocol for Disposal

The following is a detailed methodology for the safe disposal of this compound:

  • Personal Protective Equipment (PPE) and Safety Precautions:

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1]

    • Body Protection: Wear a flame-retardant lab coat.[1]

    • Work Area: Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ignition Sources: Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity.[1][3]

  • Waste Segregation and Collection:

    • Do not mix this compound with other waste streams, particularly incompatible chemicals such as oxidizers.[1]

    • Collect the waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with flammable hydrocarbons.[1][4]

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be a well-ventilated, cool, and dry location away from direct sunlight and heat sources.[1]

  • Labeling and Documentation:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

    • Complete all required hazardous waste manifests or tags as per your institution's and local regulations. The tag should accurately reflect the contents of the waste container.[1]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[6]

    • Provide the completed hazardous waste manifest to the disposal company.

Disposal Workflow

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (No Mixing with Incompatibles) ppe->segregate container Collect in a Labeled, Sealable, Compatible Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage documentation Complete Hazardous Waste Manifest/Tag storage->documentation disposal Arrange for Pickup by a Certified Waste Disposal Company documentation->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Ethyl-2,2-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethyl-2,2-dimethylheptane

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety information for its structural isomer, 3-Ethyl-3-methylheptane, and general best practices for handling flammable liquid hydrocarbons. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe laboratory environment.

Hazard Summary

Based on its structural similarity to 3-Ethyl-3-methylheptane, this compound is anticipated to be a flammable liquid and an aspiration hazard.[1]

Hazard StatementGHS Classification
Flammable liquid and vapourFlammable Liquids, Category 3[1]
May be fatal if swallowed and enters airwaysAspiration Hazard, Category 1[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemMaterial/StandardSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects against splashes. A face shield should be worn in situations with a higher risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or Viton®Recommended for incidental contact. For extended contact, Viton® is preferred. Always inspect gloves for degradation or punctures before use and change them frequently.[2]
Body Protection Flame-Retardant Laboratory CoatNomex® or treated cottonMust be made of a non-flammable material. Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.[2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesNot generally required for small-scale use in a properly functioning chemical fume hood. A risk assessment should be performed to determine the need for respiratory protection if working outside a fume hood or with large quantities.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Pre-Operational Plan
  • Engineering Controls: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[2] Ensure that an eyewash station and safety shower are readily accessible.

  • Ignition Source Control: Keep the handling area free of open flames, sparks, and hot surfaces.[1] Use of spark-proof tools and explosion-proof equipment is recommended.[3]

  • Gather Materials: Assemble all necessary equipment, including glassware, spill control materials (absorbent pads, sand), and waste containers before starting work.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Container Inspection: Before use, inspect the chemical container for any signs of damage or leaks.

  • Grounding: When transferring from a container larger than 1 liter, ensure both the source and receiving containers are grounded and bonded to prevent static electricity buildup.[2]

  • Dispensing: Dispense the chemical carefully, avoiding splashes. Use a funnel for transfers between containers to minimize spills.[2]

  • Heating: If heating is necessary, use a safe source such as a heating mantle or water bath. Never use an open flame.[2]

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1]

Post-Handling and Decontamination
  • Decontamination: Wipe down the work surface with a suitable solvent, followed by cleaning with soap and water.[2]

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals like oxidizers.[4]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container made of a compatible material.

  • Solid Waste: Collect any solid materials contaminated with the chemical (e.g., gloves, absorbent pads) in a separate, clearly labeled hazardous waste container.[2][4]

  • Storage: Store waste containers in a designated, well-ventilated, cool, and dry satellite accumulation area, away from heat and direct sunlight.[4]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department.[5] Never pour this chemical down the drain or discard it with regular trash.[4]

Emergency Procedures

EmergencyProcedure
Spill For small spills within a chemical fume hood, use an absorbent material to contain and clean up the spill. Place the used absorbent in a sealed bag and dispose of it as hazardous solid waste. For larger spills, evacuate the area and contact your institution's emergency response team.[2]
Fire Use a Class B (e.g., CO2 or dry chemical) fire extinguisher. Do not use water, as it may spread the flammable liquid.[1][2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6]
Inhalation Move to fresh air. If you feel unwell, get medical advice.[1][6]
Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

prep Preparation - Verify fume hood function - Remove ignition sources - Assemble materials ppe Don PPE - Safety Goggles - Nitrile/Viton Gloves - Flame-Retardant Lab Coat prep->ppe handling Chemical Handling - Inspect container - Grounding (if applicable) - Dispense carefully ppe->handling procedure Experimental Procedure (in fume hood) handling->procedure decon Decontamination - Clean work area - Remove PPE procedure->decon waste Waste Disposal - Segregate waste - Label containers - Store in SAA decon->waste end End of Process waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.